molecular formula C7H17NO5 B1676163 N-Methyl-D-glucamine CAS No. 6284-40-8

N-Methyl-D-glucamine

货号: B1676163
CAS 编号: 6284-40-8
分子量: 195.21 g/mol
InChI 键: MBBZMMPHUWSWHV-BDVNFPICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Meglumine, also known as N-Methyl-D-glucamine, is an amino sugar derived from glucose, with the chemical formula C7H17NO5 and a molecular weight of 195.215 g/mol . It presents as a white, crystalline powder and serves as a highly versatile and valuable excipient in pharmaceutical research and development. Its primary research value lies in its exceptional ability to act as a solubility enhancer and formulation stabilizer for poorly water-soluble active pharmaceutical ingredients (APIs), particularly acidic compounds . By forming stable meglumine salts, it significantly increases the aqueous solubility of these drugs, which is a critical factor in improving their bioavailability and therapeutic effectiveness . This mechanism is crucial for in vitro and in vivo research models that require reliable drug dissolution. A major, well-documented application of meglumine is in the formulation of iodinated contrast media used in diagnostic imaging, such as in compounds like diatrizoate meglumine and gadoterate meglumine . In this context, meglumine functions as a counterion and surfactant, helping to improve the dispersion and stability of the contrast agent, thereby contributing to clearer and more accurate results in procedures like CT and MRI scans . Beyond imaging, meglumine is also used in other research areas, including as a component in treatments for diseases like leishmaniasis (as meglumine antimoniate) and in stabilizing novel therapeutics such as Tafamidis for transthyretin amyloidosis . Its favorable safety profile and biodegradability make it an attractive subject for research in green chemistry and advanced drug delivery systems, including nanotechnology-based carriers . This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use of any kind.

属性

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBZMMPHUWSWHV-BDVNFPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023244
Record name (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Other Solid
Record name D-Glucitol, 1-deoxy-1-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6284-40-8
Record name N-Methyl-D-glucamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6284-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meglumine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meglumine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name meglumine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucitol, 1-deoxy-1-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meglumine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HG8UB2MUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of N-Methyl-D-glucamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-D-glucamine (Meglumine), a versatile organic compound derived from D-glucose, is a critical component in the pharmaceutical industry, primarily as an excipient and a counter-ion for active pharmaceutical ingredients. Its utility also extends to industrial applications such as a chelating agent and in the synthesis of surfactants. This technical guide provides an in-depth overview of the core processes for the synthesis and purification of this compound, with a focus on the prevalent method of reductive amination. Detailed experimental protocols, quantitative data, and process workflows are presented to serve as a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an amino sugar alcohol derived from the formal reduction of the open-chain form of N-methyl-D-glucosamine. Structurally, it is a derivative of sorbitol where the hydroxyl group at position 1 is replaced by a methylamino group. Its high water solubility and low toxicity make it an ideal component in various pharmaceutical formulations. This guide will focus on the most common and industrially scalable method for its synthesis: the direct reductive amination of D-glucose with methylamine.

Synthesis of this compound via Reductive Amination

The primary industrial synthesis of this compound involves the reductive amination of D-glucose with methylamine in the presence of a catalyst and hydrogen gas. This one-pot reaction combines the formation of an intermediate Schiff base (or the corresponding N-substituted glucosylamine) and its subsequent hydrogenation to the final product.

Reaction Pathway

The overall reaction can be visualized as a two-step process occurring in a single pot. First, D-glucose reacts with methylamine to form an unstable N-methyl-D-glucosylamine intermediate. This intermediate is then catalytically hydrogenated to yield this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Glucose D-Glucose Reaction Reductive Amination Glucose->Reaction Methylamine Methylamine Methylamine->Reaction NMDG This compound Reaction->NMDG Hydrogenation Sorbitol Sorbitol (Side Product) Reaction->Sorbitol

Caption: Reductive amination of D-glucose with methylamine.

Key Experimental Parameters and Protocols

The efficiency and selectivity of the synthesis are highly dependent on several factors, including the choice of catalyst, solvent, temperature, and pressure.

2.2.1. Catalysts

Various hydrogenation catalysts can be employed, with nickel-based catalysts being the most common due to their high activity and cost-effectiveness.

  • Raney Nickel: A widely used catalyst, often in slurry form.[1]

  • Supported Nickel Catalysts: Nickel supported on materials like hypercrosslinked polystyrene (HPS-Ni) or titania (Ni-Cu/TiO2) have shown high activity and selectivity.[2][3]

  • Noble Metal Catalysts: Catalysts such as Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) can also be used.[3]

2.2.2. Solvents

The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.

  • Alcohols: Methanol and ethanol are commonly used.[2][3]

  • Water: Aqueous systems are also utilized, particularly in industrial settings.[1]

2.2.3. Reaction Conditions

The reaction is typically carried out in a high-pressure reactor (autoclave).

  • Temperature: Ranges from 50°C to 120°C.[2][3]

  • Pressure: Hydrogen pressure is maintained between 0.7 MPa and 8 MPa (approximately 100 to 1160 psi).[3]

  • Reactant Molar Ratio: The molar ratio of glucose to methylamine is typically in the range of 1.0:1.0 to 1.0:3.0.[3]

Experimental Protocol: Synthesis using Raney Nickel Catalyst

The following protocol is a representative example of this compound synthesis.

  • Catalyst Preparation: A pressure reactor is charged with Raney nickel catalyst and water.[1] The reactor is sealed and purged multiple times with nitrogen and then with hydrogen.[1] The catalyst is activated by heating under hydrogen pressure.[1]

  • Reactant Addition: The reactor is cooled, and aqueous solutions of D-glucose and methylamine are added.[1]

  • Hydrogenation: The reactor is pressurized with hydrogen, and the mixture is heated with vigorous stirring.[1] The temperature and pressure are maintained for a specified duration until hydrogen uptake ceases.[1]

  • Catalyst Removal: After cooling and venting the reactor, the catalyst is removed by filtration.[1]

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis protocols.

ParameterValueCatalystSolventReference
D-Glucose Conversion99.3 - 99.6%HPS-NiMethanol[2]
Selectivity to NMDG97.6 - 97.8%HPS-NiMethanol[2]
Catalyst Activity1.3 kg(Glu)/(kg(Cat)*h)HPS-NiMethanol[2]
Yield62.5%Raney NickelWater[1]

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, the main side-product sorbitol, and other impurities. The primary methods for purification are crystallization and ion-exchange chromatography.

Purification Workflow

G Crude Crude NMDG Solution Filtration Filtration (Catalyst Removal) Crude->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crystallization Crystallization/Recrystallization Evaporation->Crystallization Drying Drying Crystallization->Drying Pure Pure NMDG Crystals Drying->Pure

Caption: General purification workflow for this compound.

Crystallization

Crystallization is the most common method for purifying this compound on a large scale.[4]

3.2.1. Experimental Protocol: Recrystallization from Methanol

  • Dissolution: The crude solid is dissolved in a minimal amount of refluxing methanol.[1]

  • Cooling and Crystallization: The solution is allowed to cool to ambient temperature, and then further cooled to 0-10°C to induce crystallization.[3]

  • Isolation: The resulting white crystals are collected by filtration.[1]

  • Washing: The crystals are washed with a small amount of cold solvent to remove residual impurities.

  • Drying: The purified crystals are dried under vacuum to remove any remaining solvent.[1]

Ion-Exchange Chromatography

For applications requiring very high purity, ion-exchange chromatography can be employed. This method is particularly effective for removing ionic impurities. Resins containing this compound functional groups are themselves used for the removal of certain ions from solutions, highlighting the potential for ion-exchange mechanisms in purification.[5][6]

3.3.1. Experimental Protocol: Ion-Exchange Purification

  • Dissolution: The crude product is dissolved in deionized water.

  • Column Loading: The solution is loaded onto a suitable ion-exchange resin column.

  • Elution: The column is washed with deionized water to elute the this compound.

  • Fraction Collection: Fractions are collected and analyzed for purity.

  • Solvent Removal: The solvent is evaporated from the pure fractions to yield the final product.

Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: Pure this compound has a melting point of approximately 129-132°C.

  • Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess purity.[1]

Conclusion

The reductive amination of D-glucose with methylamine is a robust and scalable method for the synthesis of this compound. Careful control of reaction parameters such as catalyst, solvent, temperature, and pressure is crucial for achieving high yields and selectivity. Subsequent purification, primarily through crystallization, is necessary to obtain a product of high purity suitable for pharmaceutical and other applications. This guide provides a foundational understanding of the synthesis and purification processes, offering a valuable resource for scientists and researchers in the field.

References

N-Methyl-D-glucamine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical and Physical Properties, and Applications of a Versatile Excipient

N-Methyl-D-glucamine (NMDG), commonly known as meglumine, is a versatile organic compound widely utilized in the pharmaceutical industry.[1] Derived from glucose, this amino sugar alcohol plays a critical role as an excipient, enhancing the solubility and stability of active pharmaceutical ingredients (APIs).[2] Its biocompatibility and unique physicochemical properties make it an invaluable tool for researchers, scientists, and drug development professionals in the formulation of a wide range of pharmaceutical products, including injectable solutions, oral tablets, and contrast media.[1]

Core Chemical and Physical Properties

This compound is a white to slightly yellow-colored crystalline powder.[3][4] Its chemical structure consists of a sorbitol backbone with a methylamino group at the C1 position.[1] This structure imparts both hydrophilic and basic characteristics to the molecule, which are key to its function as a pharmaceutical excipient.[2][5]

A summary of the key quantitative properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₁₇NO₅[6]
Molecular Weight 195.21 g/mol [6][7]
Melting Point 128-132 °C[8][2][9]
Boiling Point 490.4 °C at 760 mmHg[7][9]
Solubility in Water Freely soluble; 100 g/100 mL (25 °C)[9][10]
pKa 9.5 (20 °C)[11][12]
Appearance White to slightly yellow crystalline powder[4]
Specific Rotation [α]D²⁰ -15.5° to -17.5°[8]

Applications in Drug Development

The primary application of this compound in drug development stems from its ability to act as a co-former or counter-ion for acidic APIs.[3][9] By forming salts with poorly soluble acidic drugs, meglumine can significantly enhance their aqueous solubility and dissolution rate, thereby improving bioavailability.[2][13] This is a critical consideration in the formulation of both oral and parenteral dosage forms.

Beyond solubility enhancement, this compound is extensively used in the formulation of iodinated contrast media for diagnostic imaging, such as X-rays and computed tomography (CT).[1][3] It forms stable salts with iodinated organic acids, resulting in contrast agents with high water solubility and good tolerability.[3][14]

Recent research has also explored the potential biological activities of meglumine itself. A preclinical study has suggested that meglumine may have protective effects against metabolic syndrome and type II diabetes by upregulating the SNF-related serine/threonine-protein kinase (SNARK).[15] This finding opens up new avenues for the potential therapeutic use of meglumine beyond its traditional role as an excipient.

Experimental Protocols

Standardized methods, such as those outlined in the United States Pharmacopeia (USP), are typically employed to determine the physicochemical properties of pharmaceutical ingredients like this compound.

Determination of Melting Point (Based on USP General Chapter <741>)

The melting range of a substance is a key indicator of its purity. The USP provides guidelines for determining the melting range using a capillary method.[8][12]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Apparatus:

  • Melting point apparatus with a heated block or oil bath

  • Calibrated thermometer

  • Glass capillary tubes

Procedure:

  • A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

  • The packed sample height should be approximately 2-3 mm.[16]

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate, typically 1-2 °C per minute, when approaching the expected melting point.[17]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last solid particle melts is recorded as the end of the melting range.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, it indicates the pH at which the compound is 50% protonated.[18] Potentiometric titration is a common and accurate method for its determination.[6]

Principle: A solution of the substance is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stirrer

  • Beaker

Procedure:

  • A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water.

  • The solution is placed in a beaker with a magnetic stirrer.

  • The pH electrode is immersed in the solution, and the initial pH is recorded.

  • A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from the burette.

  • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.

  • The titration is continued past the equivalence point.

  • The pKa is calculated from the pH at the half-equivalence point on the titration curve.

Visualizing Mechanisms and Workflows

SNARK Signaling Pathway Activation by Meglumine

A preclinical study has indicated that meglumine may exert beneficial metabolic effects through the activation of the SNF-related serine/threonine-protein kinase (SNARK). The proposed pathway suggests that meglumine, more potently than its parent compound sorbitol, increases the steady-state levels of SNARK in muscle cells.[15] This activation is associated with improved glucose uptake in liver and muscle tissue.[15]

SNARK_Pathway Meglumine This compound (Meglumine) SNARK Increased SNARK Levels Meglumine->SNARK Upregulates Glucose_Uptake Improved Glucose Uptake (Liver & Muscle) SNARK->Glucose_Uptake Leads to Metabolic_Effects Protective Metabolic Effects Glucose_Uptake->Metabolic_Effects Contributes to

Caption: Proposed signaling pathway of this compound's metabolic effects.

Experimental Workflow: Enhancing API Solubility

The use of this compound to enhance the solubility of a poorly water-soluble acidic API typically involves the formation of a salt through a co-crystallization or salt formation process. The following diagram illustrates a general experimental workflow for this application.

Solubility_Enhancement_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis API Poorly Soluble Acidic API Mixing Dissolve API and NMDG in Solvent API->Mixing NMDG This compound NMDG->Mixing Solvent Select Appropriate Solvent System Solvent->Mixing Salt_Formation Induce Salt Formation (e.g., cooling, anti-solvent addition) Mixing->Salt_Formation Isolation Isolate Salt Crystals (Filtration) Salt_Formation->Isolation Drying Dry the Resulting Meglumine Salt Isolation->Drying Characterization Physicochemical Characterization (e.g., PXRD, DSC, TGA) Drying->Characterization Solubility_Test Determine Aqueous Solubility Drying->Solubility_Test Dissolution_Test Perform Dissolution Rate Studies Drying->Dissolution_Test

Caption: General workflow for enhancing API solubility using this compound.

References

N-Methyl-D-glucamine: An In-depth Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-D-glucamine (Meglumine) is a versatile organic compound derived from sorbitol, an amino sugar. While it is most widely recognized in the pharmaceutical industry as an excipient to enhance the solubility and bioavailability of poorly soluble acidic drugs, emerging research has unveiled its direct and diverse biological activities. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound in biological systems. It delves into its well-established role as a pharmaceutical aid, its immunomodulatory effects, its interactions with ion channels, and its potential role in metabolic pathways. This document is intended to be a resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data where available, and visual representations of key pathways and processes.

Core Mechanism as a Pharmaceutical Excipient: Solubility and Bioavailability Enhancement

The primary and most established mechanism of action of this compound in a pharmaceutical context is its function as a co-solvent and pH-modifying agent to improve the solubility and stability of active pharmaceutical ingredients (APIs).[1]

1.1. Salt Formation with Acidic APIs

Meglumine is an organic base that readily forms stable, water-soluble salts with weakly acidic drugs.[2] This salt formation is a critical strategy for overcoming the poor aqueous solubility of many APIs, which can otherwise limit their therapeutic efficacy. The basic nature of meglumine allows it to accept a proton from an acidic API, resulting in an ion pair with significantly improved dissolution characteristics in aqueous media. This enhanced solubility, in turn, can lead to improved bioavailability of the drug.[3]

Table 1: Examples of Commercially Marketed Formulations Utilizing Meglumine

Marketed FormulationActive Pharmaceutical IngredientTherapeutic Class
Gadopentetate dimeglumine injectionGadopentetateMRI Contrast Agent
Delafloxacin meglumine injectionDelafloxacinAntibiotic
Lansoprazole for injectionLansoprazoleProton Pump Inhibitor
Amlodipine besylate and Telmisartan tabletsTelmisartanAntihypertensive
Repaglinide tabletsRepaglinideAntidiabetic

1.2. pH Adjustment and Stabilization

Beyond salt formation, meglumine is also employed as a pH-adjusting agent in various formulations. By creating a more alkaline microenvironment, it can enhance the solubility of drugs whose solubility is pH-dependent.[4] Furthermore, meglumine has been shown to act as a stabilizer in formulations by reacting with and sequestering reactive species like formaldehyde, which can be generated by other excipients and can degrade the API.[5][6]

Experimental Protocol: Co-crystal Formation of a Drug with Meglumine

This protocol outlines a general method for the preparation of a co-crystal or salt of an acidic drug with meglumine.

Materials:

  • Acidic Active Pharmaceutical Ingredient (API)

  • This compound (Meglumine)

  • Appropriate solvent (e.g., ethanol, toluene, acetonitrile, or a mixture like 2-propanol/water)[7]

  • Vials

  • Magnetic stirrer and stir bars

  • Heating plate

  • Shaking incubator

  • Centrifuge

  • Vacuum oven

Methodology:

  • Stoichiometric Dispensing: Dispense the API and meglumine in a 1:1 molar ratio into a clean vial.[8]

  • Solubilization: Add the selected solvent to the vial and mix the components. The choice of solvent is critical and depends on the solubility of both the API and meglumine.[7]

  • Heating and Stirring: Heat the solution (e.g., to 80°C) while stirring for a defined period (e.g., 10–30 minutes) to ensure complete dissolution.[7]

  • Crystallization: Transfer the vial to a shaking incubator and agitate for an extended period (e.g., 24 hours) at a controlled temperature (e.g., 25°C) to allow for co-crystallization.[8]

  • Isolation: After the incubation period, centrifuge the suspension to pellet the solid co-crystals.

  • Drying: Carefully decant the supernatant and dry the resulting solid in a vacuum oven at a controlled temperature.[8]

  • Characterization: The resulting solid should be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the new crystalline entity.[8]

Immunomodulatory Effects of Meglumine Antimonate

Meglumine, in the form of meglumine antimonate, is a first-line treatment for leishmaniasis. Its mechanism of action in this context is not solely direct toxicity to the parasite but also involves significant modulation of the host's immune response.[9] Meglumine antimonate has been shown to enhance the function of phagocytic cells, such as monocytes and neutrophils.[10]

2.1. Enhancement of Phagocytosis and Oxidative Stress

Studies have demonstrated that meglumine antimonate directly increases the phagocytic capacity of monocytes and neutrophils.[10] This enhanced engulfment of pathogens is a critical step in the immune defense. Furthermore, it stimulates the production of superoxide anions by these phagocytes, contributing to the oxidative burst that is toxic to intracellular parasites like Leishmania.[10]

2.2. Modulation of Cytokine Production

Meglumine antimonate has a pronounced effect on cytokine production. It significantly increases the production of Tumor Necrosis Factor-alpha (TNF-α) by monocytes.[10][11] TNF-α is a pro-inflammatory cytokine that plays a crucial role in the control of Leishmania infections. Interestingly, while meglumine antimonate does not directly increase nitric oxide (NO) production, the elevated levels of TNF-α can, in turn, stimulate macrophages to produce NO, another potent anti-leishmanial molecule.[10]

Signaling Pathway: Immunomodulatory Action of Meglumine Antimonate

Meglumine_Antimonate_Immunomodulation Meglumine Meglumine Antimonate Phagocyte Phagocyte (Monocyte/Neutrophil) Meglumine->Phagocyte Phagocytosis Increased Phagocytosis Phagocyte->Phagocytosis enhances Superoxide Superoxide Anion (O2-) Production Phagocyte->Superoxide stimulates TNF TNF-α Production Phagocyte->TNF stimulates Macrophage Macrophage TNF->Macrophage activates NO Nitric Oxide (NO) Production Macrophage->NO stimulates

Caption: Immunomodulatory pathway of meglumine antimonate on phagocytes.

Experimental Protocol: Phagocytosis Assay

This protocol provides a general framework for assessing the effect of meglumine antimonate on the phagocytic activity of monocytes or neutrophils.

Materials:

  • Isolated human monocytes or neutrophils

  • Meglumine antimonate

  • Saccharomyces cerevisiae (yeast) or other phagocytic targets (e.g., zymosan particles)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microscope slides

  • Staining solution (e.g., Giemsa stain)

  • Light microscope

Methodology:

  • Cell Preparation: Isolate monocytes or neutrophils from peripheral blood using standard density gradient centrifugation methods. Resuspend the cells in complete culture medium at a defined concentration.

  • Treatment: Incubate the phagocytic cells with different concentrations of meglumine antimonate for a specified period. Include an untreated control group.

  • Phagocytosis Induction: Add the phagocytic target (e.g., opsonized S. cerevisiae) to the cell cultures at a specific cell-to-target ratio.

  • Incubation: Incubate the mixture for a period that allows for phagocytosis to occur (e.g., 30-60 minutes) at 37°C.

  • Slide Preparation: After incubation, prepare cytospin slides of the cell suspensions.

  • Staining: Fix and stain the slides with a suitable stain like Giemsa to visualize the cells and ingested particles.

  • Quantification: Using a light microscope, determine the phagocytic index by counting the number of ingested particles in a defined number of phagocytes. The percentage of phagocytosing cells can also be determined.[10]

Experimental Protocol: TNF-α Production Assay (ELISA)

This protocol outlines the measurement of TNF-α production by monocytes in response to meglumine antimonate.

Materials:

  • Isolated human monocytes

  • Meglumine antimonate

  • Lipopolysaccharide (LPS) as a positive control

  • Complete cell culture medium

  • Human TNF-α ELISA kit

  • Microplate reader

Methodology:

  • Cell Culture: Plate isolated monocytes in a 96-well culture plate and allow them to adhere.

  • Stimulation: Treat the cells with various concentrations of meglumine antimonate. Include an untreated control and a positive control (e.g., LPS).

  • Incubation: Incubate the cells for a sufficient period to allow for cytokine production and secretion (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[12][13] This typically involves adding the supernatants to antibody-coated wells, followed by incubation with a detection antibody and a substrate for color development.

  • Measurement and Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in each sample by comparing the absorbance values to a standard curve.[11]

Interaction with Ion Channels

This compound has been shown to interact with and modulate the function of specific ion channels, a mechanism that is distinct from its role as an excipient. It is also widely used in electrophysiology as a large, impermeant cation to substitute for sodium ions in extracellular solutions, thereby isolating and studying other ionic currents.[14][15][16]

3.1. Modulation of L-type Calcium Channels

Intracellular this compound has been demonstrated to modify the kinetics and voltage-dependence of L-type calcium channels in cardiac myocytes. Studies have shown that internal NMG can increase the duration of the calcium-dependent action potential, decrease the maximum current density, and shift the voltage-dependence of steady-state activation to more negative potentials.

3.2. Permeability through Voltage-Gated Potassium (Kv) Channels

While generally considered an impermeant cation, this compound can permeate certain voltage-gated potassium (Kv) channels, specifically some members of the Kv3 subfamily and mutated Kv1.5 channels, in the absence of potassium ions.[17] This suggests a degree of flexibility in the selectivity filter of these channels. The permeability of NMDG+ through these channels is significantly lower than that of potassium ions.[17]

Experimental Workflow: Whole-Cell Patch-Clamp Recording Using NMDG

Patch_Clamp_Workflow Start Start: Prepare Brain Slices NMDG_aCSF Prepare NMDG-based artificial cerebrospinal fluid (aCSF) Start->NMDG_aCSF Slicing Slice brain tissue in ice-cold, oxygenated NMDG-aCSF NMDG_aCSF->Slicing Incubation Incubate slices in NMDG-aCSF at 34°C Slicing->Incubation Transfer Transfer slices to standard aCSF for recovery Incubation->Transfer Recording Perform whole-cell patch-clamp recording Transfer->Recording End End: Data Analysis Recording->End

Caption: Workflow for preparing brain slices for electrophysiology using the NMDG protective recovery method.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol describes the general steps for performing whole-cell patch-clamp recordings from neurons in acute brain slices, often utilizing an NMDG-based solution for slice preparation to enhance cell viability.[14][15][16]

Materials:

  • Vibrating blade microtome

  • Dissection tools

  • Carbogen gas (95% O2 / 5% CO2)

  • NMDG-based cutting solution (see below)

  • Standard artificial cerebrospinal fluid (aCSF) for recording

  • Intracellular pipette solution

  • Borosilicate glass capillaries for pipettes

  • Patch-clamp amplifier and data acquisition system

  • Microscope with differential interference contrast (DIC) optics

NMDG-based Cutting Solution Composition (example):

  • 92 mM NMDG

  • 2.5 mM KCl

  • 1.25 mM NaH2PO4

  • 30 mM NaHCO3

  • 20 mM HEPES

  • 25 mM glucose

  • 2 mM thiourea

  • 5 mM Na-ascorbate

  • 3 mM Na-pyruvate

  • 0.5 mM CaCl2

  • 10 mM MgSO4

  • pH adjusted to 7.3-7.4 with HCl

Methodology:

  • Animal Anesthesia and Brain Extraction: Anesthetize the animal according to approved protocols and quickly dissect the brain, placing it in ice-cold, carbogen-gassed NMDG-based cutting solution.

  • Slicing: Mount the brain on the vibratome stage and cut slices of the desired thickness (e.g., 300 µm) in the ice-cold, oxygenated NMDG solution.

  • Slice Recovery: Transfer the slices to a holding chamber containing NMDG-based solution and incubate at a physiological temperature (e.g., 34°C) for a short period (e.g., 15 minutes).[14]

  • Transition to Recording Solution: Gradually transfer the slices to a holding chamber containing standard aCSF, also gassed with carbogen, and allow them to recover at room temperature for at least one hour before recording.

  • Recording: Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF. Under visual guidance (DIC optics), approach a target neuron with a glass micropipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition: Record ionic currents or membrane potential in response to voltage commands or current injections using the patch-clamp amplifier and data acquisition software.

Potential Role in Metabolic Regulation: SNARK/AMPK Pathway

Preliminary evidence suggests that this compound may have direct biological effects on metabolic pathways. One study has indicated that meglumine can increase the steady-state levels of SNF1-AMPK related kinase (SNARK) in myoblasts. SNARK is related to the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation. This finding suggests a potential mechanism by which meglumine could exert protective effects against metabolic syndrome and type II diabetes, although this area requires further in-depth investigation.

Logical Relationship: Proposed Meglumine Action on SNARK

Meglumine_SNARK Meglumine This compound (Meglumine) Myoblast Myoblast Meglumine->Myoblast acts on SNARK Increased steady-state SNARK levels Myoblast->SNARK leads to Metabolic_Effects Potential downstream metabolic effects (e.g., improved glycemic control) SNARK->Metabolic_Effects may contribute to

Caption: Proposed mechanism of meglumine increasing SNARK levels in myoblasts.

Experimental Protocol: Western Blot for SNARK Activation

This protocol describes a general method to assess the effect of meglumine on the protein levels of SNARK in a cell line.

Materials:

  • Myoblast cell line (e.g., C2C12)

  • This compound

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SNARK

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Culture myoblasts to a desired confluency and then treat them with various concentrations of meglumine for different time points. Include an untreated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least one hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against SNARK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for one hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the SNARK signal to the loading control to determine the relative changes in protein levels.

Conclusion and Future Directions

This compound is a molecule with a well-established and critical role in pharmaceutical formulation, primarily through its ability to enhance the solubility and bioavailability of acidic drugs. However, its biological activities extend beyond this excipient function. The immunomodulatory effects of meglumine antimonate, its interactions with specific ion channels, and its potential influence on metabolic signaling pathways highlight a more complex pharmacological profile.

For drug development professionals, understanding these multifaceted mechanisms is crucial. The use of meglumine as an excipient should be considered in the context of its potential to interact with biological systems. For researchers, the direct biological effects of meglumine present exciting avenues for further investigation. Future research should focus on elucidating the precise molecular targets of meglumine, quantifying its binding affinities and functional effects with greater precision (e.g., determining IC50 and EC50 values), and further exploring the signaling cascades it modulates, particularly the SNARK/AMPK pathway. A deeper understanding of these mechanisms could lead to the development of novel therapeutic applications for this well-known compound.

References

The Genesis of a Pharmaceutical Workhorse: An In-depth Technical Guide to the Early Discovery and History of N-Methyl-D-glucamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-D-glucamine, commonly known as meglumine, is an amino sugar derived from sorbitol that has become an indispensable excipient in the pharmaceutical industry.[1][2][3][4] Its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs) has made it a cornerstone in the formulation of a wide array of drug products, most notably as a counter-ion in iodinated contrast media for diagnostic imaging.[1][5] This technical guide delves into the early history and discovery of this compound, providing a comprehensive overview of its initial synthesis, characterization, and the seminal applications that paved the way for its widespread use in modern medicine.

Early Discovery and Synthesis

The journey of this compound began in the 1930s, a period of significant innovation in organic chemistry. The pioneering work of American scientists Robert B. Flint and Paul L. Salsberg of E. I. du Pont de Nemours & Company led to the first practical synthesis of N-alkylpolyhydroxyamines, including this compound. Their research culminated in a patent granted in 1935, which laid the groundwork for the industrial production of this versatile compound.

The core of their discovery was the process of reductive amination , a method that involves the reaction of a reducing sugar with an amine in the presence of a reducing agent. In the case of this compound, D-glucose is reacted with methylamine, and the resulting adduct is hydrogenated to yield the final product.

Experimental Protocol: The Flint and Salsberg Synthesis (circa 1935)

The following protocol is a detailed representation of the early synthesis of this compound based on the principles described in the foundational patent literature.

Materials:

  • Commercial D-glucose

  • Methanol

  • Monomethylamine

  • Reduced nickel catalyst

  • Hydrogen gas

Procedure:

  • A pressure vessel is charged with 100 grams of commercial D-glucose, 80 grams of methanol, and 30 grams of monomethylamine.

  • To this mixture, 9 grams of a reduced nickel catalyst is added.

  • The vessel is sealed, and hydrogen gas is introduced to a pressure of 50 bar.

  • The mixture is heated with vigorous stirring. The absorption of hydrogen typically commences at approximately 100 °C and is generally complete within 15 minutes.

  • Following the initial reaction, the temperature is raised to 120 °C for a short duration to ensure the completion of the reaction.

  • After cooling, the product is separated from the nickel catalyst by filtration.

  • The filtrate is then subjected to evaporation to remove the methanol solvent.

  • The resulting residue is this compound, which can be isolated as a white solid.

This early method provided a scalable and efficient route to this compound, unlocking its potential for further investigation and application.

Early Characterization and Physicochemical Properties

Initial characterization of this compound focused on determining its fundamental physical and chemical properties. These early data were crucial for understanding its behavior and potential uses.

PropertyValueReference
Molecular Formula C₇H₁₇NO₅[1]
Molecular Weight 195.21 g/mol [1]
Appearance White to slightly yellowish crystalline powder[2][5]
Melting Point 128-132 °C[5]
Solubility Freely soluble in water; sparingly soluble in ethanol; practically insoluble in chloroform and ether.[2]
pKa 9.52[1]
Specific Rotation -16.0° to -17.0° (10% w/v aqueous solution)[5]

Early Pharmaceutical Applications

The unique properties of this compound, particularly its high water solubility and its nature as a non-toxic organic base, quickly led to its exploration in the pharmaceutical field.

Use as a Solubilizing Agent

One of the earliest and most significant applications of meglumine was as a solubilizing agent for poorly water-soluble acidic drugs.[2][4] By forming stable salts with these acidic compounds, meglumine could dramatically increase their aqueous solubility, a critical factor for the development of injectable and oral drug formulations. This salt formation strategy proved to be a valuable tool for pharmaceutical formulators.

Pioneering Role in Contrast Media

The mid-20th century saw the rapid development of diagnostic radiology, which created a demand for safer and more effective contrast agents. Researchers discovered that forming meglumine salts of iodinated organic acids, such as diatrizoic acid and iothalamic acid, resulted in contrast media with significantly lower osmolality compared to their sodium salt counterparts.[1] This reduction in osmolality led to improved patient tolerance, with less pain and fewer side effects during administration. The use of meglumine in contrast media was a pivotal development that enhanced the safety and efficacy of diagnostic imaging procedures.

Visualizing the Early Science of this compound

To better illustrate the foundational concepts behind the early discovery and application of this compound, the following diagrams have been generated using the DOT language.

G cluster_synthesis Reductive Amination Synthesis D-Glucose D-Glucose Intermediate Schiff Base/Imine Intermediate D-Glucose->Intermediate + Methylamine Methylamine Methylamine Methylamine->Intermediate This compound This compound Intermediate->this compound + H2 (Catalytic Hydrogenation)

Caption: Reductive amination of D-glucose with methylamine.

G cluster_application Early Application Workflow: Contrast Media Development Acidic_Drug Poorly Soluble Iodinated Organic Acid Salt_Formation Salt Formation Acidic_Drug->Salt_Formation Meglumine This compound (Solubilizing Agent) Meglumine->Salt_Formation Soluble_Salt Highly Soluble Meglumine Salt Salt_Formation->Soluble_Salt Contrast_Medium Injectable Contrast Medium Soluble_Salt->Contrast_Medium Formulation

Caption: Workflow for developing meglumine-based contrast media.

Conclusion

The early discovery and development of this compound represent a significant milestone in pharmaceutical science. From its initial synthesis via reductive amination by Flint and Salsberg to its pivotal role in enhancing drug solubility and enabling the creation of safer contrast media, meglumine's journey from a novel chemical entity to an indispensable pharmaceutical tool is a testament to the power of chemical innovation. The foundational work of these early pioneers laid the groundwork for the myriad applications of meglumine in modern drug development, solidifying its status as a true workhorse of the pharmaceutical industry.

References

An In-depth Technical Guide to the Synthesis of N-Methyl-D-glucamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-D-glucamine (meglumine), a derivative of sorbitol, is a highly versatile and biocompatible compound with significant applications in the pharmaceutical industry.[1][2] Its primary use is as an excipient to enhance the solubility and stability of acidic drugs and as a component of contrast media for diagnostic imaging.[2][3] The unique polyhydroxylated and amino structure of meglumine allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives and analogs with tailored properties for various therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the core synthetic strategies for this compound and its derivatives, detailed experimental protocols for key reactions, and a summary of their applications in drug development.

Core Synthesis of this compound

The foundational synthesis of this compound from D-glucose is primarily achieved through a one-step reductive amination process.[4] This method involves the reaction of D-glucose with methylamine in the presence of a catalyst and a hydrogen source.

Reductive Amination of D-Glucose

The reaction proceeds via the formation of a Schiff base intermediate from the condensation of glucose and methylamine, which is then subsequently reduced to form this compound.

Reaction Scheme:

D-Glucose + CH₃NH₂ → [Schiff Base Intermediate] --(H₂, Catalyst)--> this compound

Several catalytic systems have been developed to optimize this reaction, with variations in catalysts, solvents, temperature, and pressure affecting the yield and purity of the final product.

Experimental Protocol: Reductive Amination using Raney Nickel Catalyst[5]
  • Catalyst Preparation: Charge a Parr reactor with Raney nickel (e.g., 15 wt% based on D-glucose) and water.

  • Reactor Purging: Seal the reactor and purge it three times with nitrogen gas (300 PSI) followed by three purges with hydrogen gas (300 PSI).

  • Catalyst Activation: Pressurize the reactor with hydrogen (300 PSI), begin stirring (400 RPM), and heat to 100-110°C for 1 hour.

  • Reactant Addition: Cool the reactor to 10°C. Add an aqueous solution of D-glucose (e.g., 40% solution) followed by an aqueous solution of methylamine (e.g., 40% solution, 1.5 molar equivalents) using an HPLC pump at a controlled rate (e.g., 5 ml/min) while maintaining the temperature around 10°C.

  • Hydrogenation: Charge the reactor with hydrogen gas to 450 PSI, increase the stirring rate to 400 RPM, and allow the reactor to warm to ambient temperature over 30 minutes.

  • Staged Heating: Heat the reactor to 35°C for 18 hours, then to 50°C for 1 hour, 75°C for 1 hour, and finally to 100°C for 1 hour. Maintain the hydrogen pressure between 300-500 PSI throughout this period.

  • Work-up: Cool the reactor to ambient temperature, vent, and purge with nitrogen. Filter the contents to remove the catalyst.

  • Isolation: Remove the water from the filtrate under reduced pressure using a rotary evaporator at 70°C.

  • Purification: Dissolve the resulting solid in refluxing methanol and allow it to stand at ambient temperature for 18 hours to crystallize. Filter and dry the white solid product.

Experimental Protocol: Reductive Amination using Ni-Cu/TiO₂ Catalyst[6]
  • Schiff Base Formation: In a reactor, add anhydrous dextrose to an alcohol solvent (e.g., methanol, ethanol) with stirring. Add methylamine (molar ratio of glucose to methylamine 1.0:1.2-1.5) and react at 10-40°C for 1-3 hours under a nitrogen atmosphere until the solution is transparent.[5]

  • Hydrogenation: Add the transparent solution to a catalyst of Ni-Cu/TiO₂ (mass ratio of Ni:Cu:TiO₂ being 0.7-1:0.6-0.8:0.3-0.5), with the catalyst amount being 2-20% by mass of the dextrose.[5]

  • Reaction Conditions: Introduce hydrogen gas and carry out the hydrogenation at a controlled temperature and pressure.

  • Crystallization and Isolation: After the reaction, cool the mixture to 0-10°C to crystallize the product. Filter and purify the this compound.[5]

Quantitative Data for this compound Synthesis
CatalystSolventTemperature (°C)Pressure (bar)Yield (%)Purity (%)Reference
Raney NickelWater35-100~20-3462.599[6]
Ni on hypercrosslinked polystyreneMethanol100-12050-97.6-97.8[4]
Ni-Cu/TiO₂Alcohol10-40 (amination), Hydrogenation T not specifiedNormal (amination), Hydrogenation P not specified--[5]

Synthesis of this compound Derivatives

The polyol structure and the secondary amine group of meglumine serve as reactive handles for the synthesis of a wide array of derivatives. These include amides, esters, Schiff bases, and conjugates with other molecules.

Amide Derivatives

Amide derivatives are commonly synthesized by reacting this compound with fatty acid methyl esters or other acylating agents. These derivatives often exhibit surfactant properties.

Experimental Protocol: Synthesis of this compound methacrylamide (MNMDG)[7]

Specific details for this protocol were not available in the searched documents, but a general procedure for acylation can be inferred.

  • Dissolution: Dissolve this compound in a suitable solvent.

  • Acylation: Add methacryloyl chloride or a similar acylating agent dropwise to the solution at a controlled temperature (e.g., 0°C). An acid scavenger (e.g., triethylamine) may be required.

  • Reaction: Stir the mixture at room temperature for a specified period.

  • Isolation: Isolate the product through filtration, extraction, and/or chromatography.

Salt Formation

Meglumine is a base and readily forms salts with acidic compounds, a property extensively used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[1][3]

Experimental Protocol: Synthesis of Flunixin Meglumine[8]
  • Reactant Mixture: In a suitable reactor, add flunixin and this compound to isopropanol.

  • Heating: Heat the mixture to reflux for 0.5-1.5 hours.

  • Filtration: Filter the hot solution to remove any undissolved impurities.

  • Crystallization: Cool the filtrate to 50-60°C and stir to induce crystallization.

  • Isolation: Continue stirring as the system cools to below 25°C. After 1 hour, collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with isopropanol and dry to obtain flunixin meglumine.

Quantitative Data for Flunixin Meglumine Synthesis
ReactantsSolventReaction Time (h)Yield (%)Purity (%)Reference
Flunixin, this compoundIsopropanol191.799.9[7]
Conjugates and Chelating Agents

The polyol structure of meglumine is ideal for creating multidentate ligands capable of chelating metal ions. This is particularly important in the development of contrast agents for MRI, such as gadolinium-based agents.[8][9]

Experimental Protocol: Preparation of Gadoterate Meglumine[9][11]
  • Complexation: Prepare a solution of tetraxetan (DOTA) in water. Add a gadolinium derivative, such as gadolinium oxide (Gd₂O₃), to the solution.

  • pH Control and Salt Formation: Heat the mixture. The pH of the reaction is maintained between 3.5 and 4.5 by the concurrent addition of meglumine. This facilitates the direct formation of meglumine gadoterate and prevents the precipitation of gadolinium hydroxides.[8]

  • Reaction Completion: Stir the mixture at an elevated temperature (e.g., 60°C) overnight until the solution is clear.[10]

  • Purification: Filter the solution to remove any particulate matter. The final product is an aqueous solution of gadoterate meglumine.

Polymer and Macromolecule Conjugates

This compound can be grafted onto polymers like chitosan to introduce specific functionalities, such as boron chelation.[11]

Experimental Protocol: Synthesis of this compound modified Chitosan[12]

This is a two-step process involving an intermediate.

  • Preparation of Intermediate: Synthesize an aldehyde-functionalized chitosan or a suitable reactive precursor.

  • Reductive Amination: React the chitosan intermediate with this compound in a suitable solvent system. The reaction is a reductive amination, similar to the core synthesis of meglumine, likely requiring a reducing agent like sodium borohydride.

  • Purification: The resulting this compound modified chitosan is purified, often by precipitation and washing, and characterized by techniques like ¹H-NMR.

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic workflows for this compound and its key derivatives.

Synthesis_Workflow D_Glucose D-Glucose Schiff_Base Schiff Base Intermediate D_Glucose->Schiff_Base Methylamine Methylamine Methylamine->Schiff_Base Meglumine This compound (Meglumine) Schiff_Base->Meglumine Reduction Catalyst H₂, Catalyst (e.g., Raney Ni) Catalyst->Schiff_Base

Caption: Reductive amination pathway for this compound synthesis.

Derivative_Synthesis Meglumine This compound Salt Pharmaceutical Salt (e.g., Flunixin Meglumine) Meglumine->Salt Amide Amide Derivative Meglumine->Amide Contrast_Agent Contrast Agent (e.g., Gadoterate Meglumine) Meglumine->Contrast_Agent Polymer_Conjugate Polymer Conjugate Meglumine->Polymer_Conjugate Acidic_Drug Acidic Drug (e.g., Flunixin) Acidic_Drug->Salt Acid-Base Reaction Fatty_Acid_Ester Fatty Acid Ester / Acyl Chloride Fatty_Acid_Ester->Amide Amidation Chelator_Precursor Chelator Precursor (e.g., DOTA) + Gd³⁺ Chelator_Precursor->Contrast_Agent Complexation & Salt Formation Polymer_Backbone Reactive Polymer (e.g., Chitosan derivative) Polymer_Backbone->Polymer_Conjugate Grafting / Conjugation

Caption: Synthetic routes to major classes of Meglumine derivatives.

Applications in Drug Development

Derivatives and analogs of this compound have found diverse applications:

  • Pharmaceutical Salts: The most common application is forming water-soluble and stable salts with acidic active pharmaceutical ingredients (APIs), improving their bioavailability and suitability for parenteral administration.[1][3]

  • Contrast Agents: Meglumine is a crucial counter-ion in many gadolinium-based contrast agents used in MRI, such as gadoterate meglumine and gadopentetate dimeglumine.[8][12]

  • Antimicrobial Agents: Certain derivatives have shown potential as antimicrobial compounds. For instance, this compound-based calix[13]resorcinarenes have demonstrated antibacterial properties.[14]

  • Drug Delivery Systems: Meglumine's ability to form structures like liquid crystals with fatty acids makes it a valuable component in advanced drug delivery systems for topical applications.[1]

  • Boron Chelators: Polymers modified with meglumine, such as this compound-modified chitosan, have been developed as effective adsorbents for boron.[11]

Conclusion

This compound is a pivotal molecule in pharmaceutical sciences, not only as a fundamental excipient but also as a versatile starting material for a wide range of derivatives. The core synthesis via reductive amination of glucose is a well-established and efficient process. The ability to modify its structure through salt formation, amidation, and conjugation has led to the development of critical pharmaceutical products, including life-saving drugs with improved solubility and advanced diagnostic agents. The continued exploration of new meglumine derivatives holds significant promise for the development of novel therapeutics and advanced materials.

References

solubility of N-Methyl-D-glucamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-Methyl-D-glucamine

Introduction

This compound (commonly known as meglumine) is an amino sugar derived from sorbitol, where the hydroxyl group at position 1 is replaced by a methylamino group.[1] With the molecular formula C₇H₁₇NO₅, this organic base is widely utilized in the pharmaceutical industry.[2] Its primary applications include its use as a pH-adjusting agent, a solubilizing agent for poorly soluble active pharmaceutical ingredients (APIs), and as a counter-ion to form stable, soluble salts with acidic drugs.[3][4] Given its critical role in drug formulation and development, a thorough understanding of its solubility characteristics in various solvents is essential for researchers, scientists, and formulation experts.

This guide provides a comprehensive overview of the , details the standard experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Solubility of this compound

The solubility of meglumine is dictated by its polar structure, featuring multiple hydroxyl groups and a secondary amine, which allow for extensive hydrogen bonding.

Qualitative Solubility

Pharmacopeial descriptions generally classify meglumine's solubility in common solvents as follows. It is described as freely soluble in water, slightly soluble or sparingly soluble in ethanol, and practically insoluble in solvents like diethyl ether, dichloromethane, and trichloromethane.[3][5]

Quantitative Solubility Data

Quantitative solubility data provides precise measurements under specific conditions. The following tables summarize the available data.

Table 1: Solubility in Water

Temperature (°C)Solubility ValueMethod / Notes
25~1000 mg/mL (1 g/mL)Reported solubility in water.[6]
Not Specified100 mg/mL (0.1 g/mL)Resulting in a clear, colorless solution.[7]
Not Specified50 mg/mLStandard preparation concentration.[6]

Table 2: Solubility in Organic Solvents

A detailed study using a gravimetric method has determined the solubility of meglumine in several aliphatic alcohols and acetonitrile at various temperatures.[2] The solubility in these organic solvents is considerably lower than in water.[2]

SolventTemperature (°C)Temperature (K)Solubility (g meglumine / kg solvent)
Methanol 10283.1511.2
20293.1515.3
30303.1520.7
40313.1527.9
50323.1537.4
Ethanol 10283.152.1
20293.153.0
30303.154.3
40313.156.2
50323.158.8
1-Propanol 10283.150.7
20293.151.1
30303.151.6
40313.152.4
50323.153.5
1-Butanol 10283.150.3
20293.150.5
30303.150.7
40313.151.1
50323.151.6
Acetonitrile 10283.150.01
30303.150.02
40313.150.03
50323.150.05
Data sourced from the Journal of Chemical & Engineering Data.[2]

The data indicates that among the alcohols, solubility decreases as the aliphatic character of the solvent increases.[2] The very low solubility in acetonitrile, a polar aprotic solvent, is attributed to its inability to act as a hydrogen bond donor to the numerous electron-rich atoms in the meglumine molecule.[2]

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method .[8][9] This technique is considered a gold standard for measuring the saturation concentration of a solute in a solvent at a specific temperature.[8]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound.

1. Materials and Equipment:

  • This compound powder (high purity)

  • Solvent of choice (e.g., water, ethanol)

  • Stoppered flasks or vials (e.g., 2 mL glass tubes)[10]

  • Orbital shaker or agitator with temperature control

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters, solubility filter plates)[11]

  • Calibrated pH meter

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a flask containing a known volume or mass of the solvent.[8][10] It is crucial to add enough solid to ensure a saturated solution is formed and solid remains visible, but not so much that it alters the properties of the solvent.[8]

  • Equilibration: Seal the flasks and place them in a temperature-controlled shaker. Agitate the samples for an extended period, typically 18 to 24 hours or longer, to ensure that the system reaches solid-liquid equilibrium.[10][11] The temperature should be maintained at the desired value (e.g., 25 °C).

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the samples at high speed to pellet the excess solid.[11]

    • Filtration: Withdraw the supernatant using a syringe and pass it through a suitable filter (e.g., 0.45 µm PVDF) to remove any solid particles.[9][11]

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the sample accurately with the appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of meglumine in the diluted samples using a validated analytical method.

    • HPLC: High-Performance Liquid Chromatography is a common and accurate method. An HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, Refractive Index, or Mass Spectrometry) can be used.[12][13][14]

    • UV-Vis Spectrophotometry: The concentration can be determined by measuring the absorbance at a specific wavelength, provided meglumine has a suitable chromophore and a standard calibration curve is prepared.[9][11]

    • Acid-Base Titration: Given that meglumine is a base, its concentration in an aqueous solution can be determined by titrating with a standardized acid, such as 0.1 M HCl, using an indicator like methyl red.[5]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Logical and Experimental Workflow Visualization

The following diagram illustrates the standard workflow for determining the solubility of a compound like this compound using the Shake-Flask method.

Shake_Flask_Workflow cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation cluster_analysis Phase 3: Analysis & Calculation start Start prep_sample Add excess Meglumine to a known volume of solvent start->prep_sample agitate Agitate mixture in a temperature-controlled shaker (e.g., 24h at 25°C) prep_sample->agitate equilibrium Achieve Solid-Liquid Equilibrium agitate->equilibrium phase_sep Separate solid and liquid phases equilibrium->phase_sep centrifuge Centrifugation phase_sep->centrifuge Option A filtrate Filtration phase_sep->filtrate Option B supernatant Collect clear saturated supernatant centrifuge->supernatant filtrate->supernatant dilute Accurately dilute supernatant supernatant->dilute analyze Quantify Meglumine concentration (e.g., HPLC, UV-Vis, Titration) dilute->analyze calculate Calculate original concentration (Solubility) analyze->calculate end_node End calculate->end_node

Figure 1: Workflow for Shake-Flask Solubility Determination.

References

N-Methyl-D-glucamine (Meglumine) Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Methyl-D-glucamine (meglumine) under various pH and temperature conditions. Meglumine is a widely used excipient in the pharmaceutical industry, valued for its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][2] Understanding its intrinsic stability is crucial for robust formulation development and ensuring the quality and safety of final drug products.

Physicochemical Properties and General Stability

This compound is a sugar alcohol derived from sorbitol and is a white to slightly yellow-colored crystalline powder.[3] It is highly soluble in water. A 1% aqueous solution of meglumine exhibits a pH of approximately 10.5. Meglumine is generally considered a stable compound under typical storage conditions.[1] It is recommended to store the bulk material in a well-closed container in a cool, dry place.[3]

Key Stability Information:

  • Thermal Stability: Meglumine is thermally stable and does not polymerize or dehydrate unless subjected to temperatures above 150°C for prolonged periods.[3][4] However, thermal decomposition at very high temperatures can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Hygroscopicity: While not explicitly quantified in the reviewed literature, its high solubility in water suggests that it may be hygroscopic and should be protected from moisture.

  • Incompatibilities: Meglumine has known incompatibilities with certain substances that can affect its stability. These include:

    • Strong Oxidizing Agents and Mineral Acids: As an organic amine, meglumine can react with strong oxidizing agents and mineral acids.[3][5]

    • Metals: Contact with aluminum can lead to the evolution of hydrogen gas. Discoloration can occur if meglumine is stored in containers made from copper or its alloys. Stainless steel containers are recommended for storage.[3][4]

Potential Degradation Pathways

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between the amino group of an amino acid, peptide, or protein and the carbonyl group of a reducing sugar.[6] This reaction is a common degradation pathway in pharmaceutical formulations, especially at elevated temperatures.[7] Given that meglumine possesses a secondary amine group, it can potentially react with reducing sugars (e.g., lactose, glucose) that may be present in a formulation, leading to the formation of colored degradants and a potential loss of potency of the API.[8][9] The rate of the Maillard reaction is influenced by factors such as temperature, pH, and water activity.[10]

Maillard_Reaction Meglumine This compound (Secondary Amine) Schiff_Base Schiff Base (Intermediate) Meglumine->Schiff_Base Condensation Reducing_Sugar Reducing Sugar (e.g., Lactose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement Melanoidins Melanoidins (Brown Pigments) Amadori_Product->Melanoidins Further Reactions

Caption: Potential Maillard reaction pathway involving this compound.

Reaction with Aldehydes

Meglumine is known to react with formaldehyde, an impurity that can be present in other excipients.[11] This reaction leads to the formation of a 1,3-oxazinane skeleton.[12] This reactivity can be beneficial, as meglumine can act as a scavenger for formaldehyde, thereby stabilizing APIs that are sensitive to this aldehyde.

Formaldehyde_Reaction Meglumine This compound Oxazinane 1,3-Oxazinane Adduct Meglumine->Oxazinane Formaldehyde Formaldehyde Formaldehyde->Oxazinane Cyclization Reaction

Caption: Reaction of this compound with formaldehyde.

Oxidative Degradation

As an organic molecule with multiple hydroxyl groups and a secondary amine, meglumine is susceptible to oxidation, particularly in the presence of strong oxidizing agents. The specific degradation products resulting from oxidation are not well-documented in the literature but could involve the formation of carbonyl compounds or cleavage of the carbon chain.

Formation of N-Nitroso Meglumine

In the presence of nitrosating agents (e.g., nitrites) under acidic conditions, secondary amines can form N-nitrosamines, which are a class of potential carcinogens. Therefore, the formation of N-nitroso meglumine is a potential concern during manufacturing and storage if nitrosating agents are present as impurities.[13]

Summary of Stability Data

The following tables summarize the available qualitative stability information for this compound. Quantitative kinetic data is not currently available in published literature.

Table 1: General Stability and Incompatibilities of this compound

ParameterObservationCitation
Thermal Stability Stable up to 150°C for short durations.[3][4]
Incompatibility Strong oxidizing agents, mineral acids, aluminum, copper and its alloys.[3][4][5]
Storage Store in a well-closed container in a cool, dry place.[3]

Table 2: Potential Degradation Pathways and Products of this compound

Stress ConditionPotential Degradation PathwayPotential Degradation ProductsCitation
Elevated Temperature (with reducing sugars) Maillard ReactionSchiff base, Amadori products, Melanoidins (brown pigments)[6][7][8][9]
Presence of Aldehydes Reaction with Aldehydes1,3-Oxazinane adduct (with formaldehyde)[11][12]
Oxidizing Conditions OxidationCarbonyl compounds, chain cleavage products (hypothesized)[3][5]
Acidic conditions with nitrites NitrosationN-Nitroso meglumine[13]

Experimental Protocols for Stability Assessment

While specific forced degradation studies on meglumine are not extensively published, a general protocol based on ICH guidelines can be outlined to assess its intrinsic stability. The goal of a forced degradation study is to generate degradation products to a level of 10-20% to facilitate the development and validation of stability-indicating analytical methods.[14]

General Forced Degradation Protocol

A solution of this compound (e.g., 10 mg/mL in water) should be subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 7 days).

  • Basic Hydrolysis: 0.1 N to 1 N NaOH at room temperature and elevated temperature (e.g., 60-80°C) for a defined period.

  • Neutral Hydrolysis: Water at elevated temperature (e.g., 60-80°C) for a defined period.

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

  • Thermal Degradation (Solid State): Expose solid meglumine to dry heat (e.g., 105°C) for a defined period.

  • Photostability: Expose a solution of meglumine to a light source according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[15][16] A dark control should be stored under the same conditions to differentiate between thermal and light-induced degradation.

Samples should be collected at appropriate time points and analyzed.

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify meglumine from its potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable detector (e.g., UV at a low wavelength like 195 nm, or a charged aerosol detector) would be the primary technique.[17] The mobile phase would likely consist of a buffered aqueous solution and an organic modifier.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and characterize the degradation products, LC-MS would be employed.[18][19]

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis (HCl, heat) Analysis HPLC / LC-MS Analysis Acid->Analysis Analyze Samples Base Basic Hydrolysis (NaOH, heat) Base->Analysis Analyze Samples Oxidation Oxidation (H2O2) Oxidation->Analysis Analyze Samples Thermal Thermal Stress (Dry Heat) Thermal->Analysis Analyze Samples Photo Photostability (ICH Q1B) Photo->Analysis Analyze Samples Meglumine_Sample This compound (Aqueous Solution & Solid) Meglumine_Sample->Acid Expose to Stress Meglumine_Sample->Base Expose to Stress Meglumine_Sample->Oxidation Expose to Stress Meglumine_Sample->Thermal Expose to Stress Meglumine_Sample->Photo Expose to Stress Data_Interpretation Data Interpretation Analysis->Data_Interpretation Stability_Profile Establish Stability Profile & Degradation Pathways Data_Interpretation->Stability_Profile

Caption: A generalized experimental workflow for assessing the stability of this compound.

Conclusion

This compound is a stable and versatile pharmaceutical excipient. While quantitative data on its degradation kinetics are scarce, its chemical structure suggests potential degradation through the Maillard reaction, reaction with aldehydes, oxidation, and nitrosation under specific stress conditions. For formulation scientists and drug development professionals, it is imperative to consider these potential incompatibilities and degradation pathways, particularly when formulating with reducing sugars or in the presence of reactive impurities. The execution of forced degradation studies, as outlined in this guide, is a critical step in fully characterizing the stability of meglumine within a specific formulation and ensuring the development of a safe, effective, and stable drug product.

References

Spectroscopic Profile of N-Methyl-D-glucamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-D-glucamine (Meglumine), a derivative of the amino sugar sorbitol, is a crucial excipient in the pharmaceutical industry.[1] Its primary role lies in forming stable salts with acidic drugs, thereby enhancing their solubility and bioavailability.[1] Meglumine is also utilized as a component in contrast media for diagnostic imaging and as a buffering agent in various formulations.[2] A thorough understanding of its molecular structure and purity is paramount for its application in drug development and manufacturing. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of this compound.

Spectroscopic TechniqueParameterValueReference
¹H NMR Chemical Shift (δ)Data not explicitly available in search results. A Varian A-60 instrument was referenced.[3]
¹³C NMR (Predicted, 400 MHz, D₂O)Chemical Shift (δ)34.1 ppm (C-N), 51.6 ppm, 63.8 ppm, 68.7 ppm, 70.5 ppm, 71.8 ppm, 72.1 ppm
FT-IR (KBr Wafer)Vibrational Frequency (cm⁻¹)Broad O-H and N-H stretch (~3400-3100 cm⁻¹), C-H stretch (~2900 cm⁻¹), O-H bend (~1460 cm⁻¹), C-N stretch (~1100 cm⁻¹), C-O stretch (~1080-1030 cm⁻¹)[3][4]
Mass Spectrometry (GC-MS, EI)Mass-to-Charge Ratio (m/z)196.1 (M+H)⁺, 178.1, 160.1, 129.1, 74.0, 44.0[3][5]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below. These protocols are based on standard laboratory practices and information gathered from public databases.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

    • Instrumentation: A standard NMR spectrometer (e.g., Varian A-60 or equivalent) operating at a frequency of 300 MHz or higher.[3]

    • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS or the residual solvent peak).

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.

    • Instrumentation: An NMR spectrometer with a carbon probe, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • KBr Pellet Method:

    • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3] Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bio-Rad FTS or equivalent).[3]

    • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and subtracted from the sample spectrum.

  • Attenuated Total Reflectance (ATR) Method:

    • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

    • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum in the same manner as the KBr pellet method.

3. Mass Spectrometry (MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Derivatization of this compound is typically required to increase its volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., HITACHI M-2500 or equivalent) with an electron ionization (EI) source.[3]

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the derivatized analyte.

    • MS Conditions: The mass spectrometer is typically operated in EI mode at 70 eV. Mass spectra are recorded over a mass range of m/z 30-500.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Sample Preparation: Dissolve the this compound sample in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile).

    • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • LC Conditions: A mixed-mode stationary phase column can be used for retention.[1] The mobile phase typically consists of an aqueous buffer and an organic modifier.[1]

    • MS Conditions: The mass spectrometer can be operated in either positive or negative ion mode. The cone voltage and other source parameters should be optimized to maximize the signal of the parent ion.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a conceptual representation of its use as a salt-forming agent.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use neat (ATR) Sample->IR_Prep MS_Prep Derivatize for GC-MS or Dissolve for LC-MS Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (GC-MS or LC-MS) MS_Prep->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data

Workflow for the spectroscopic analysis of this compound.

Salt_Formation_Concept NMG This compound (Basic Amine Group) Process Salt Formation (Acid-Base Reaction) NMG->Process Acidic_Drug Acidic Drug (e.g., with -COOH group) Acidic_Drug->Process Salt Meglumine Salt (Enhanced Solubility) Process->Salt

Conceptual diagram of this compound as a salt-forming agent.

References

Methodological & Application

Application Notes and Protocols: N-Methyl-D-glucamine (NMDG) in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-D-glucamine (NMDG) is a large organic cation widely utilized in patch clamp electrophysiology primarily for two critical applications: as a protective agent in the preparation of viable acute tissue slices and as a substitute for smaller inorganic cations to isolate specific ionic currents. Its large size and presumed impermeability through most ion channels make it an invaluable tool for studying ion channel and transporter function. These notes provide detailed protocols and data for the effective use of NMDG in patch clamp experiments.

Key Applications of NMDG in Patch Clamp Electrophysiology

  • Protective Recovery Method for Acute Brain Slices: The NMDG protective recovery method significantly enhances the viability and preservation of neurons in acute brain slices, particularly from mature animals.[1][2][3][4] This technique involves substituting sodium chloride (NaCl) with NMDG in the slicing and initial recovery solutions. This substitution minimizes excitotoxicity and cellular swelling by reducing sodium influx during the slicing procedure.[5] The result is a substantial improvement in the success rate of obtaining high-quality gigaohm seals and stable whole-cell recordings.[1][2][3][6]

  • Cation Substitution to Isolate and Characterize Ion Currents: NMDG is frequently used to replace sodium (Na⁺) and other cations in extracellular and intracellular solutions.[7][8] This allows for the isolation of specific cation currents and the study of ion channels and transporters that are permeable to the substituted ion. For example, replacing extracellular Na⁺ with NMDG⁺ can help isolate potassium (K⁺) or calcium (Ca²⁺) currents. It is crucial to note that NMDG is not always an inert substitute and can directly block some ion channels, such as certain types of potassium channels.[7][9][10] Therefore, appropriate controls are essential.

Data Presentation: NMDG-Based Solutions

The following tables summarize the composition of various NMDG-based solutions used in patch clamp electrophysiology, as cited in the literature.

Table 1: NMDG-Based Solutions for Protective Brain Slice Recovery

ComponentNMDG-HEPES aCSF (mM)[1]Slicing ACSF (mM)[5]
NMDG9296
KCl2.52.5
NaH₂PO₄1.251.25
NaHCO₃3025
HEPES2020
Glucose2525
Thiourea22
Na-ascorbate55
Na-pyruvate33
CaCl₂·2H₂O0.50.5
MgSO₄·7H₂O1010
N-acetyl-L-cysteine-12
Myo-inositol-3
Taurine-0.01
pHAdjusted with HClAdjusted with HCl
Osmolality (mOsm/kg)~300-310~300

Table 2: NMDG-Based Solutions for Ion Substitution Experiments

ComponentIntracellular Solution (Oocyte Patch) (mM)[11]NMDG-Cl External Solution (mM)[12]Pipette Solution (mM)[11]
NMDG-Cl150140150
MgCl₂1.125
Tris-EGTA2--
TES10-10
KCl-3-
HEPES-10-
Glucose-25-
CaCl₂-2-
pH7.57.3-7.47.5

Experimental Protocols

Protocol 1: Optimized NMDG Protective Recovery Method for Acute Brain Slices

This protocol is adapted from the method described by Ting et al. (2018) and is designed to enhance neuronal preservation for patch clamp recordings.[1][2][3]

1. Preparation of Solutions:

  • Prepare NMDG-HEPES artificial cerebrospinal fluid (aCSF), HEPES holding aCSF, and recording aCSF as detailed in Table 1 and other sources.[1][5]

  • Prepare a 2 M Na⁺ "spike-in" solution by dissolving NaCl in the NMDG-HEPES aCSF.[1]

  • Bubble all solutions with 95% O₂ / 5% CO₂ for at least 30 minutes before use and maintain this oxygenation throughout the procedure.

2. Transcardial Perfusion and Brain Extraction:

  • Anesthetize the animal according to approved institutional protocols.

  • Perform transcardial perfusion with ice-cold, oxygenated NMDG-HEPES aCSF.

  • Rapidly dissect and extract the brain, placing it into the ice-cold, oxygenated NMDG-HEPES aCSF.

3. Slicing:

  • Mount the brain on a vibratome stage submerged in ice-cold, oxygenated NMDG-HEPES aCSF.

  • Cut brain slices to the desired thickness (e.g., 250-350 µm).

4. Recovery:

  • Transfer the slices to a recovery chamber containing oxygenated NMDG-HEPES aCSF at 32-34°C for 10-12 minutes.[5]

  • During this initial recovery, gradually add the 2 M Na⁺ spike-in solution to slowly reintroduce sodium ions.[13]

  • After the initial recovery, transfer the slices to a holding chamber containing oxygenated HEPES holding aCSF at room temperature for at least 1 hour before recording.[5]

5. Patch Clamp Recording:

  • Transfer a single slice to the recording chamber of the microscope, continuously perfused with oxygenated recording aCSF at the desired temperature.

  • Proceed with standard patch clamp recording techniques.

Protocol 2: Using NMDG as a Cation Substitute to Isolate K⁺ Currents

This protocol provides a general workflow for replacing extracellular Na⁺ with NMDG⁺ to study voltage-gated potassium channels.

1. Cell Preparation:

  • Prepare the cells for recording (e.g., cultured cells or neurons in an acute slice prepared using Protocol 1).

2. Solution Preparation:

  • Prepare a standard extracellular recording solution containing physiological concentrations of NaCl.

  • Prepare an Na⁺-free extracellular solution where NaCl is replaced with an equimolar concentration of NMDG-Cl (see Table 2 for an example).[12] Ensure the pH and osmolarity of both solutions are matched.

  • Prepare an intracellular (pipette) solution appropriate for recording K⁺ currents (typically containing a K⁺ salt like K-gluconate).

3. Recording Procedure:

  • Establish a whole-cell patch clamp configuration in the standard extracellular solution.

  • Record baseline K⁺ currents using a suitable voltage-clamp protocol (e.g., a series of depolarizing voltage steps).

  • Perfuse the recording chamber with the Na⁺-free (NMDG-Cl) extracellular solution.

  • Once the solution has fully exchanged, repeat the voltage-clamp protocol to record K⁺ currents in the absence of extracellular Na⁺.

  • Wash out the NMDG-Cl solution with the standard extracellular solution to confirm the reversibility of any observed effects.

4. Data Analysis:

  • Compare the amplitude and kinetics of the K⁺ currents recorded in the presence and absence of extracellular Na⁺. The difference in current can be attributed to Na⁺-permeable channels or Na⁺-dependent modulation of K⁺ channels.

Visualizations

NMDG_Protective_Recovery_Workflow cluster_preparation Preparation cluster_recovery Recovery cluster_recording Experiment Perfusion Transcardial Perfusion (NMDG-aCSF) Slicing Brain Slicing (N-aCSF) Perfusion->Slicing Initial_Recovery Initial Recovery (NMDG-aCSF, 32-34°C) + Na+ Spike-in Slicing->Initial_Recovery Holding Holding (HEPES-aCSF, RT) Initial_Recovery->Holding Recording Patch Clamp Recording (Recording aCSF) Holding->Recording

Caption: Workflow for the NMDG protective recovery method.

Cation_Substitution_Logic cluster_total_current Total Measured Current cluster_substitution Experimental Manipulation cluster_isolated_current Resulting Current Total_Current I_total = I_Na + I_K + I_Ca + ... Substitute_Na Replace Extracellular Na+ with Impermeant NMDG+ Total_Current->Substitute_Na Apply to system Isolated_Current I_measured ≈ I_K + I_Ca + ... Substitute_Na->Isolated_Current Leads to

Caption: Logic of using NMDG for cation substitution.

Concluding Remarks

References

Preparation of NMDG-Based Artificial Cerebrospinal Fluid (aCSF): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of N-methyl-D-glucamine (NMDG)-based artificial cerebrospinal fluid (aCSF). NMDG-based aCSF is a neuroprotective solution increasingly utilized in neuroscience research, particularly for the preparation of acute brain slices from mature or sensitive nervous tissue.[1][2][3] Its formulation is designed to minimize excitotoxicity and cellular edema during the slicing procedure, thereby enhancing the viability and health of neurons for subsequent experimental applications such as electrophysiology and imaging.[1][2][4][5]

Rationale for NMDG-Based aCSF

The preparation of acute brain slices is a traumatic process that can lead to significant neuronal damage and death, especially in tissue from adult animals.[6] The primary neuroprotective strategy of NMDG-aCSF is the substitution of sodium ions (Na+) with NMDG, a larger, less permeable cation.[7][8] This substitution hyperpolarizes the neuronal resting membrane potential, reducing neuronal firing and minimizing excitotoxic damage.[8]

Additionally, NMDG-based solutions are typically characterized by:

  • Low Calcium (Ca2+) and High Magnesium (Mg2+) Concentrations: This composition further reduces neuronal excitability and synaptic transmission, protecting against excitotoxicity.[6]

  • Inclusion of HEPES: Provides stronger pH buffering to counteract edema.[4][6][7]

  • Addition of Antioxidants and Energy Substrates: Components like sodium ascorbate, thiourea, and sodium pyruvate are included to combat oxidative stress and provide metabolic support to the tissue.[6]

Comparative Formulations of aCSF Solutions

Several variations of aCSF are utilized during the brain slice preparation procedure. The following table summarizes the compositions of NMDG-aCSF for slicing/perfusion, a HEPES-based holding solution, and a standard recording aCSF.

Component NMDG-HEPES aCSF (Slicing/Perfusion) HEPES Holding aCSF Recording aCSF
NMDG 92-96 mM[4][9][10]--
NaCl -87-92 mM[4][10]119-126 mM[9][10]
KCl 2.5 mM[4][9][10]2.5 mM[4][9][10]2.5 mM[4][9][10]
NaH2PO4 1.25 mM[4][9][10]1.25 mM[4][9][10]1.25 mM[4][9][10]
NaHCO3 25-30 mM[4][9][10]25-30 mM[4][9][10]24-26 mM[9][10]
HEPES 20 mM[4][9][10]20 mM[4][9][10]5 mM (optional)[4][10]
Glucose 25 mM[4][9][10]25 mM[4][9][10]10-12.5 mM[9][10]
Thiourea 2 mM[4][9][10]2 mM[4][9][10]-
Na-ascorbate 5 mM[4][9][10]5 mM[4][9][10]-
Na-pyruvate 3 mM[4][9][10]3 mM[4][9][10]-
CaCl2·2H2O 0.5 mM[4][9]2 mM[4][9]2 mM[4][9]
MgSO4·7H2O 10 mM[4][9]2 mM[4][9]1-2 mM[9][10]
pH 7.3-7.4[4][9]7.3-7.4[4]7.3-7.4[4]
Osmolality (mOsm/kg) 300-310[4][9]300-310[9]~300[10]

Experimental Protocols

Preparation of NMDG-HEPES aCSF (1 L)

This protocol is for the preparation of the slicing and perfusion solution.

Materials:

  • This compound (NMDG)

  • Potassium chloride (KCl)

  • Sodium phosphate monobasic (NaH2PO4)

  • Sodium bicarbonate (NaHCO3)

  • HEPES

  • D-glucose

  • Thiourea

  • Sodium L-ascorbate

  • Sodium pyruvate

  • Calcium chloride dihydrate (CaCl2·2H2O)

  • Magnesium sulfate heptahydrate (MgSO4·7H2O)

  • Hydrochloric acid (HCl), 5 M

  • High-purity water (e.g., Milli-Q)

  • pH meter and osmometer

Procedure:

  • Add approximately 800 mL of high-purity water to a 1 L beaker.

  • Add the following reagents in order, allowing each to dissolve completely before adding the next:

    • NMDG: 17.96 g (for 92 mM)

    • KCl: 0.186 g

    • NaH2PO4: 0.15 g

    • NaHCO3: 2.52 g

    • HEPES: 4.77 g

    • D-glucose: 4.5 g

    • Thiourea: 0.152 g

    • Sodium L-ascorbate: 0.99 g

    • Sodium pyruvate: 0.33 g

  • Continuously bubble the solution with carbogen (95% O2 / 5% CO2) for at least 15 minutes.[4]

  • Adjust the pH to 7.3-7.4 with 5 M HCl.[4] This is a critical step and should be performed before the addition of divalent cations to prevent precipitation.[7]

  • Add the divalent cations:

    • CaCl2·2H2O: 0.074 g

    • MgSO4·7H2O: 2.47 g

  • Bring the final volume to 1 L with high-purity water.

  • Measure the osmolality and adjust to 300-310 mOsm/kg if necessary. The amount of NMDG can be adjusted to fine-tune the osmolality.[10]

  • Keep the solution on ice and continuously carbogenated until use.[4]

Protective Recovery and Na+ Spike-in Procedure

A key application of NMDG-aCSF is the "protective recovery" method, which involves an initial incubation of the brain slices in warm NMDG-aCSF followed by a gradual reintroduction of sodium.[4][6]

Procedure:

  • Initial Recovery: Immediately after slicing, transfer the brain slices to a chamber containing NMDG-HEPES aCSF pre-warmed to 32-34°C and continuously carbogenated.[4]

  • Na+ Spike-in: Gradually reintroduce sodium to the slices. This can be achieved by transferring the slices to a holding chamber with HEPES holding aCSF or by performing a stepwise "Na+ spike-in" where a concentrated NaCl solution is added to the NMDG-aCSF over a period of about 12 minutes.[4][6]

  • Long-term Holding: After the recovery period, transfer the slices to a holding chamber with carbogenated HEPES holding aCSF at room temperature for at least one hour before electrophysiological recording or imaging.[4]

Visualizations

NMDG-aCSF Preparation Workflow

NMDG_aCSF_Preparation cluster_0 Step 1: Reagent Dissolution cluster_1 Step 2: Gas Equilibration and pH Adjustment cluster_2 Step 3: Addition of Divalent Cations cluster_3 Step 4: Finalization and Quality Control A Start with ~800 mL high-purity water B Add NMDG, KCl, NaH2PO4, NaHCO3, HEPES, Glucose, Thiourea, Na-ascorbate, Na-pyruvate A->B C Carbogenate with 95% O2 / 5% CO2 B->C D Adjust pH to 7.3-7.4 with 5 M HCl C->D E Add CaCl2 and MgSO4 D->E F Bring to final volume (1 L) E->F G Measure and adjust osmolality (300-310 mOsm/kg) F->G H Store on ice with continuous carbogenation G->H NMDG_Neuroprotection cluster_0 Slicing-Induced Trauma cluster_1 Protective Mechanisms of NMDG-aCSF cluster_2 Cellular Effects cluster_3 Outcome Trauma Mechanical and Ischemic Insult NMDG Na+ Substitution with NMDG LowCa_HighMg Low Ca2+ / High Mg2+ Antioxidants Antioxidants & Energy Substrates Hyperpolarization Membrane Hyperpolarization NMDG->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability LowCa_HighMg->ReducedExcitability ReducedOxidativeStress Reduced Oxidative Stress Antioxidants->ReducedOxidativeStress ImprovedViability Improved Neuronal Viability and Health Hyperpolarization->ImprovedViability ReducedExcitability->ImprovedViability ReducedOxidativeStress->ImprovedViability

References

Application Notes & Protocols: N-Methyl-D-glucamine (Meglumine) as a Counterion for Drug Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[1] Low solubility can lead to poor dissolution, variable absorption, and insufficient bioavailability, ultimately hindering the therapeutic potential of promising drug candidates.[1] One of the most effective and widely used strategies to overcome this challenge for ionizable drugs is salt formation.[2][3][4]

N-Methyl-D-glucamine, commonly known as meglumine, is an organic amine derived from sorbitol.[5] Its unique structure, featuring multiple hydrophilic hydroxyl groups and a basic amino group, makes it an excellent counterion for acidic APIs (typically with a pKa < 6).[1][6] By reacting an acidic API with the basic meglumine, a salt is formed that often exhibits significantly higher aqueous solubility and an enhanced dissolution rate compared to the parent drug.[1][6] This application note provides a summary of the quantitative benefits of meglumine salt formation and detailed protocols for its application in a research and development setting.

Key Attributes of Meglumine:

  • High Water Solubility: Meglumine itself is freely soluble in water.[7]

  • Biocompatibility: It is widely used in pharmaceutical formulations, including injectable contrast media, indicating its excellent safety profile.[1]

  • pH Modification: As an organic base, meglumine can act as a pH-adjusting agent in formulations.[7]

  • Stabilizing Agent: Beyond solubility enhancement, meglumine can contribute to the overall stability of a formulation.[1]

Mechanism of Solubility Enhancement

The primary mechanism by which meglumine enhances drug solubility is through the formation of a highly water-soluble salt. An acidic drug (HA) reacts with the basic meglumine (B) in a proton transfer reaction to form a salt (BH⁺A⁻).

HA (Poorly Soluble Acidic Drug) + B (Meglumine) ⇌ BH⁺A⁻ (Soluble Meglumine Salt)

This salt dissociates in aqueous media into the protonated meglumine cation (BH⁺) and the deprotonated drug anion (A⁻).[6] This process effectively bypasses the dissolution of the poorly soluble, crystalline free acid form of the drug, leading to a higher concentration of the drug in solution.[8]

G cluster_0 Process of Solubility Enhancement API Poorly Soluble Acidic API (HA) Salt Highly Soluble Meglumine Salt (BH⁺A⁻) API->Salt Salt Formation Meglumine Meglumine (B) Meglumine->Salt Solution Drug in Solution (A⁻) Salt->Solution Dissolution & Dissociation

Caption: Logical flow of meglumine-mediated drug solubility enhancement.

Quantitative Data on Solubility Enhancement

The use of meglumine as a counterion can lead to dramatic increases in the aqueous solubility of acidic drugs. The table below summarizes data for select APIs.

Drug NameAPI Solubility (µg/mL)Meglumine Salt/Complex Solubility (µg/mL)Fold IncreaseMediumReference
Celecoxib ~3–7> 480 (in a ternary dispersion system)> 68-foldpH 7, 37°C[9]
Mefenamic Acid 0.9Data for other salts show significant increaseN/AWater[10][11]
DRF-4367 (Poorly soluble)Significantly improved with meglumine as a ternary component with HPβCDN/AAqueous solution[12]

Note: Data for direct meglumine salts of some common drugs are often found within proprietary pharmaceutical development literature. The examples above illustrate the principle of using meglumine in complex systems or are analogous to improvements seen with other basic counterions.

Experimental Protocols

This protocol describes a common lab-scale method for preparing a meglumine salt of a poorly soluble acidic drug.

Materials:

  • Poorly soluble acidic Active Pharmaceutical Ingredient (API).

  • This compound (Meglumine).

  • Ethanol (or another suitable organic solvent in which the API has some solubility).

  • Deionized water.

Equipment:

  • Magnetic stirrer with heating plate.

  • Round bottom flask or beaker.

  • Magnetic stir bar.

  • Filtration apparatus (e.g., Büchner funnel).

  • Vacuum oven or desiccator.

Procedure:

  • Dissolve the API: In a beaker, dissolve the acidic API in a minimal amount of a suitable organic solvent (e.g., ethanol) with gentle stirring.

  • Prepare Meglumine Solution: In a separate beaker, prepare a 1.0 molar equivalent solution of meglumine in deionized water. Meglumine is freely soluble in water.

  • Reaction: Slowly add the aqueous meglumine solution dropwise to the stirring API solution at room temperature.

  • Salt Formation & Precipitation: Continue stirring the mixture. The formation of the meglumine salt, which may be less soluble in the mixed solvent system than the reactants, will often result in precipitation. Stir for 2-4 hours to ensure complete reaction.

  • Isolation: Isolate the precipitated salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the organic solvent used (e.g., ethanol) to remove any unreacted API.

  • Drying: Dry the resulting salt powder in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Confirm salt formation using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

This protocol is used to quantify the increase in aqueous solubility of the API after salt formation.

Materials:

  • API (free acid form).

  • Prepared API-meglumine salt.

  • Phosphate buffer (pH 7.4) or other relevant aqueous medium.

Equipment:

  • Shake-flask apparatus or orbital shaker in a temperature-controlled incubator (e.g., at 37°C).

  • Centrifuge.

  • HPLC system with a validated method for the API.

  • Syringe filters (e.g., 0.22 µm).

  • Vials.

Procedure:

  • Preparation: Add an excess amount of the API (free acid) and the API-meglumine salt to separate vials containing a fixed volume (e.g., 10 mL) of the desired aqueous medium (e.g., phosphate buffer pH 7.4). "Excess" means adding enough solid so that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, visually confirm that excess solid is still present in each vial.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filtration & Dilution: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtrate with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the API.

  • Comparison: Compare the measured solubility of the API-meglumine salt to that of the free acid API to calculate the fold increase in solubility.

G cluster_workflow Workflow for Salt Preparation and Solubility Testing start Start dissolve_api 1. Dissolve Acidic API in Organic Solvent start->dissolve_api prep_meg 2. Prepare Aqueous Meglumine Solution start->prep_meg mix 3. Mix Solutions & Stir for 2-4h dissolve_api->mix prep_meg->mix isolate 4. Isolate Precipitate (Filtration) mix->isolate dry 5. Dry Salt isolate->dry characterize 6. Characterize Solid (PXRD, DSC, etc.) dry->characterize solubility 7. Determine Equilibrium Solubility (HPLC) characterize->solubility end End solubility->end

Caption: Workflow for meglumine salt preparation and evaluation.

Conclusion

This compound is a highly effective and versatile counterion for enhancing the aqueous solubility of poorly soluble acidic drugs.[1][5] Its favorable safety profile and straightforward application make it a valuable tool in pharmaceutical formulation. By forming simple salts, meglumine can significantly improve the dissolution characteristics of an API, which is a critical step toward achieving better oral bioavailability. The protocols outlined in this document provide a fundamental framework for researchers to prepare and evaluate meglumine salts as a viable strategy for drug development.

References

Application Notes and Protocols for Formulating Cell Culture Media with N-Methyl-D-glucamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-D-glucamine (meglumine), an amino sugar derived from sorbitol, is a versatile organic compound with various applications in biological research.[1][2] In cell culture, its primary use is as a substitute for sodium ions (Na+) in physiological solutions and culture media.[3][4] This allows for the study of cellular processes under low-sodium conditions, which is critical for investigating ion transport, membrane potential, and the activity of sodium-dependent enzymes and transporters. Meglumine is also used as an excipient in pharmaceuticals and as a component of contrast media.[2][5][6] While it can function as a buffer in the pH range of 8.5 to 10.5, this is generally outside the optimal range for mammalian cell culture.[7]

These application notes provide a comprehensive guide to utilizing this compound in cell culture media, including protocols for media preparation, evaluation of its effects on cell viability and proliferation, and an overview of the potential signaling pathways affected.

Key Applications in Cell Culture

  • Sodium Ion Substitution: The most common application of meglumine in a research setting is the replacement of extracellular sodium to study its impact on cellular functions.[3][4]

  • Investigation of Ion Transport Mechanisms: By creating a sodium-deficient environment, researchers can elucidate the roles of various ion channels and transporters that are dependent on sodium gradients.

  • Modulation of Intracellular pH: The replacement of extracellular sodium with meglumine can lead to intracellular acidification, providing a tool to study the effects of pH changes on cellular signaling and function.[5]

  • Protective Agent in Specialized Protocols: In techniques such as the preparation of acute brain slices for electrophysiology, NMDG-based solutions have been shown to enhance neuronal preservation and viability.[6][8][9][10][11][12]

Data Presentation: Effects of this compound on Mammalian Cells

The use of this compound as a sodium substitute can significantly impact cell viability and proliferation. The following tables summarize the dose-dependent effects of meglumine on different cell lines. It is important to note that the cytotoxic effects of meglumine can be cell-type dependent and are influenced by the specific experimental conditions. The data presented here is a synthesis of findings from various studies and should be used as a guideline for designing experiments.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)

Cell LineAssay TypeExposure Time (hours)IC50 (mM)Reference
Leishmania promastigotes (sensitive strains)Growth Inhibition-0.23 - 23[13]
Leishmania promastigotes (resistant strains)Growth Inhibition-20 - 70[13]
Leishmania infantum promastigotes (in microspheres)Growth Inhibition-0.02 - 0.05[4]
Human Myeloid Cells (THP-1)Anti-inflammatory effects2440 - 80[6]
Mouse Macrophage Cells (RAW264.7)Anti-inflammatory effects2450[6]

Note: Data on the direct cytotoxicity of meglumine on common mammalian cancer cell lines (e.g., HeLa, HEK293, CHO) is limited in the reviewed literature. The provided data for Leishmania and for anti-inflammatory effects give an indication of biologically active concentrations.

Table 2: Effects of Sodium Replacement with this compound on Intracellular Ion Concentrations

Cell TypeDuration of ExposureChange in Intracellular Na+Change in Intracellular K+Change in Intracellular Cl-Intracellular pHReference
Goldfish Hair Cells> 3 minutesDecreaseDecreaseDecreaseAcidification[5][14]

Experimental Protocols

Protocol 1: Preparation of NMDG-Based (Sodium-Free) DMEM

This protocol describes the preparation of a modified Dulbecco's Modified Eagle Medium (DMEM) in which sodium chloride and sodium bicarbonate are fully replaced with this compound and other buffering components to maintain physiological osmolarity and pH. This medium is intended for short-term experiments to study the acute effects of sodium deprivation. Long-term culture in this medium is generally not feasible for most cell lines without extensive adaptation.

Materials:

  • DMEM powder, sodium chloride and sodium bicarbonate-free

  • This compound (NMDG)

  • HEPES

  • Potassium Chloride (KCl)

  • Calcium Chloride (CaCl2), anhydrous

  • Magnesium Sulfate (MgSO4), anhydrous

  • Monobasic Sodium Phosphate (NaH2PO4)

  • D-Glucose

  • L-Glutamine or GlutaMAX™

  • Phenol Red

  • Hydrochloric Acid (HCl), 1M

  • Potassium Hydroxide (KOH), 1M

  • Cell culture grade water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • To 800 mL of cell culture grade water, add the DMEM powder according to the manufacturer's instructions. Stir until completely dissolved.

  • Add the following components to the solution, allowing each to dissolve completely before adding the next:

    • This compound: 23.4 g (for approximately 120 mM, to replace NaCl)

    • HEPES: 5.96 g (25 mM)

    • Potassium Chloride (KCl): 0.4 g (5.4 mM)

    • Calcium Chloride (CaCl2): 0.2 g (1.8 mM)

    • Magnesium Sulfate (MgSO4): 0.2 g (1.6 mM)

    • Monobasic Sodium Phosphate (NaH2PO4): 0.12 g (0.9 mM)

    • D-Glucose: 4.5 g (25 mM)

  • Add L-Glutamine to a final concentration of 4 mM or GlutaMAX™ as recommended by the manufacturer.

  • Add Phenol Red to the desired concentration (typically 15 mg/L).

  • Adjust the pH to 7.2-7.4 using 1M HCl or 1M KOH. The addition of NMDG will make the solution basic, so acidification will be necessary.

  • Bring the final volume to 1 L with cell culture grade water.

  • Verify the osmolality of the final solution and adjust if necessary to be within the range of 300-340 mOsm/kg.

  • Sterilize the medium by passing it through a 0.22 µm filter.

  • Store the NMDG-based DMEM at 4°C.

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol outlines the procedure for determining the cytotoxicity of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound (NMDG) stock solution (e.g., 1 M in sterile water)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Treatment with NMDG:

    • Prepare serial dilutions of the NMDG stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400 mM).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the NMDG-containing medium to each well. For suspension cells, add the NMDG dilutions directly.

    • Include a "medium only" control (no cells) for background absorbance and an "untreated cells" control (cells with medium but no NMDG).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • For adherent cells, carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

    • For suspension cells, a centrifugation step may be needed to pellet the cells before removing the supernatant and adding DMSO. Alternatively, a solubilization buffer containing a detergent can be used.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each NMDG concentration relative to the untreated control cells:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of viability against the NMDG concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways and Logical Relationships

The substitution of extracellular sodium with this compound induces significant changes in the intracellular ionic environment, primarily a decrease in intracellular sodium and a subsequent drop in intracellular pH (acidification). These changes can trigger various signaling pathways, including those leading to apoptosis.

NMDG-Induced Intracellular Acidification and Apoptotic Signaling

The following diagram illustrates a plausible signaling cascade initiated by the introduction of an NMDG-based, sodium-free medium. The primary event is the disruption of sodium-dependent pH regulation, leading to intracellular acidification. This can, in turn, affect mitochondrial function and activate the intrinsic apoptotic pathway.

NMDG_Signaling NMDG NMDG-based Medium (Low Extracellular Na+) Ion_Imbalance Intracellular Ion Imbalance (↓ Na+, ↓ K+, ↓ Cl-) NMDG->Ion_Imbalance Acidification Intracellular Acidification (↓ pH) Ion_Imbalance->Acidification Mito_Dysfunction Mitochondrial Dysfunction Acidification->Mito_Dysfunction Bax_Bak Bax/Bak Activation Mito_Dysfunction->Bax_Bak Cyto_C Cytochrome c Release Bax_Bak->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 / Bcl-xL Bcl2->Bax_Bak

Caption: NMDG-induced signaling cascade leading to apoptosis.

Experimental Workflow for Evaluating NMDG Effects

The following diagram outlines a typical experimental workflow for preparing NMDG-based media and assessing its impact on cell viability and a specific signaling pathway (caspase-3 activation).

Experimental_Workflow Media_Prep Prepare NMDG-based and Control Media Treatment Treat Cells with Varying NMDG Concentrations Media_Prep->Treatment Cell_Culture Culture Cells in Standard Medium Cell_Culture->Treatment MTT_Assay Perform MTT Assay for Cell Viability Treatment->MTT_Assay Caspase_Assay Perform Caspase-3 Activity Assay Treatment->Caspase_Assay Data_Analysis Analyze Data and Generate Dose-Response Curves MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis Conclusion Draw Conclusions on NMDG Effects Data_Analysis->Conclusion

Caption: Workflow for assessing NMDG's cellular effects.

Concluding Remarks

This compound is a valuable tool for cell biologists and drug development professionals, primarily for its utility in creating sodium-deficient environments to study a variety of cellular processes. However, researchers must be aware of the significant physiological consequences of sodium replacement, including alterations in intracellular ion concentrations, a decrease in intracellular pH, and potential cytotoxicity. The protocols and data provided in these application notes serve as a starting point for incorporating NMDG into experimental designs. It is crucial to empirically determine the optimal concentrations and exposure times for each specific cell line and experimental question. Further investigation into the complex signaling pathways modulated by NMDG-induced cellular stress will undoubtedly yield deeper insights into the fundamental mechanisms governing cell survival and death.

References

Application of N-Methyl-D-glucamine in Protein Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-D-glucamine (Meglumine) is an amino sugar derived from sorbitol, recognized for its utility as a stabilizing excipient for proteins, particularly in pharmaceutical formulations.[1] Its ability to suppress protein aggregation and enhance stability in aqueous solutions suggests its potential as a valuable tool in the challenging field of protein crystallization.[1][2] While not a conventional crystallization reagent, its properties as a stabilizer and a molecule capable of forming multicomponent crystals with small molecules indicate its promise as an additive, a component in cryoprotectant solutions, or as a novel buffering agent in crystallization screening.

These application notes provide detailed protocols for systematically exploring the use of this compound to improve the outcome of protein crystallization experiments.

Application Note 1: this compound as a Crystallization Additive

Rationale: The primary role of an additive in protein crystallization is to favorably alter the solution chemistry to promote nucleation and crystal growth. Additives can work by various mechanisms, including binding to the protein surface to reduce conformational heterogeneity, mediating crystal contacts, or altering the solvation properties of the protein. Given this compound's demonstrated ability to stabilize proteins and prevent aggregation, it is a promising candidate as an additive to improve the quality of diffraction data by promoting the formation of well-ordered crystals.[1]

Data Presentation: Suggested Screening Concentrations for this compound as an Additive

Additive Stock ConcentrationFinal Additive Concentration in Drop (1:1 Protein:Reservoir)Recommended for Initial Screening
1.0 M500 mMNo
500 mM250 mMYes
200 mM100 mMYes
100 mM50 mMYes
50 mM25 mMYes
20 mM10 mMYes
10 mM5 mMYes

Experimental Protocol: Screening with this compound as an Additive

This protocol outlines the procedure for incorporating this compound as an additive in a standard vapor diffusion crystallization experiment.

Materials:

  • Purified protein solution (5-20 mg/mL)

  • This compound (Meglumine)

  • Sterile, deionized water

  • A commercial or custom crystallization screen

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Sealing tape or coverslips and vacuum grease

  • Pipettes and sterile, filtered tips

Procedure:

  • Prepare a 1 M stock solution of this compound: Dissolve 1.952 g of this compound in 8 mL of sterile, deionized water. Adjust the final volume to 10 mL. Filter the solution through a 0.22 µm syringe filter.

  • Prepare a dilution series of the this compound stock solution: From the 1 M stock, prepare a series of dilutions as indicated in the table above (500 mM, 200 mM, 100 mM, 50 mM, 20 mM, 10 mM).

  • Set up crystallization trials:

    • Pipette the reservoir solution from your chosen crystallization screen into the wells of the crystallization plate.

    • In a separate, clean section of the plate or on a coverslip, mix your protein solution with the reservoir solution at a 1:1 ratio.

    • To this protein-reservoir drop, add a small volume of the this compound additive stock solution. The final concentration of the additive in the drop should be within the recommended screening range (see table). For example, to achieve a 50 mM final concentration in a 2 µL drop, add 0.2 µL of the 500 mM stock solution.

    • As a control, set up identical drops without the this compound additive.

  • Seal the plate and incubate: Carefully seal the crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor crystal growth: Regularly inspect the drops for the formation of crystals, precipitate, or phase separation over several days to weeks. Compare the results of the drops containing this compound to the control drops.

Mandatory Visualization:

experimental_workflow_additive cluster_prep Preparation cluster_setup Crystallization Setup cluster_incubation Incubation & Analysis P1 Prepare Protein Solution S2 Mix Protein + Reservoir P1->S2 P2 Prepare this compound Stock Solutions S3 Add this compound Additive P2->S3 P3 Prepare Crystallization Screen S1 Pipette Reservoir Solution P3->S1 S1->S2 S2->S3 S4 Set up Control (No Additive) S2->S4 I1 Seal Plate and Incubate S3->I1 S4->I1 I2 Monitor Crystal Growth I1->I2 I3 Compare Results I2->I3

Caption: Workflow for screening this compound as a crystallization additive.

Application Note 2: this compound in Cryoprotectant Solutions

Rationale: Cryoprotectants are essential for preventing the formation of crystalline ice when flash-cooling protein crystals for X-ray data collection, which can damage the crystal lattice and degrade diffraction quality.[3] Commonly used cryoprotectants are small, soluble molecules that can vitrify at high concentrations. This compound, being a highly soluble polyol-like molecule, has the potential to act as an effective cryoprotectant. Its protein-stabilizing properties may also help to preserve the integrity of the crystal during the cryo-soaking process.

Data Presentation: Example Cryoprotectant Solutions Containing this compound

Solution IDThis compound (% w/v)Glycerol (% v/v)Ethylene Glycol (% v/v)Base Solution
NM G-12000Reservoir Solution
NM G-22500Reservoir Solution
NM G-33000Reservoir Solution
NM G-Gly-115100Reservoir Solution
NM G-Gly-210150Reservoir Solution
NM G-EG-115010Reservoir Solution
NM G-EG-210015Reservoir Solution

Experimental Protocol: Cryoprotection with this compound

This protocol describes how to test the efficacy of this compound as a cryoprotectant for protein crystals.

Materials:

  • Protein crystals in their mother liquor

  • This compound

  • Glycerol and/or Ethylene Glycol (optional, for co-cryoprotectant screening)

  • Reservoir solution corresponding to the crystallization condition

  • Cryo-loops

  • Liquid nitrogen

  • Magnetic wand and cryo-vials

Procedure:

  • Prepare cryoprotectant stock solutions: Prepare a series of cryoprotectant solutions by dissolving this compound and any co-cryoprotectant (e.g., glycerol, ethylene glycol) directly into the reservoir solution at the concentrations suggested in the table above. Ensure all components are fully dissolved.

  • Soak the crystal:

    • Using a cryo-loop slightly larger than the crystal, carefully transfer a single crystal from its growth drop into a drop of the prepared cryoprotectant solution.

    • Allow the crystal to soak for a short period, typically 10-60 seconds. Observe the crystal under a microscope during this time for any signs of cracking or dissolution.

  • Flash-cool the crystal:

    • Quickly remove the loop from the cryoprotectant solution, wicking away any excess liquid by gently touching the edge of the loop to the side of the drop.

    • Immediately plunge the loop into liquid nitrogen.

  • Evaluate cryoprotection:

    • The formation of a clear, glassy bead around the crystal indicates successful vitrification.

    • For a definitive test, mount the frozen crystal on a goniometer in a cryo-stream and collect a test diffraction image. The absence of ice rings in the diffraction pattern confirms effective cryoprotection.

  • Optimization: If ice rings are present or the crystal appears cracked, adjust the concentration of this compound and/or the soaking time and repeat the procedure.

Mandatory Visualization:

cryoprotection_workflow P1 Prepare Cryoprotectant Solutions (with this compound) S1 Transfer Crystal to Cryoprotectant P1->S1 S2 Soak Crystal (10-60s) S1->S2 S3 Flash-Cool in Liquid Nitrogen S2->S3 A1 Observe for Vitrification S3->A1 A2 Collect Test Diffraction Pattern A1->A2 D1 Successful Cryoprotection A2->D1 No Ice Rings D2 Optimize Conditions A2->D2 Ice Rings Present D2->P1 Adjust Concentration novel_buffer_logic cluster_problem The Crystallization Challenge cluster_hypothesis Hypothesis cluster_solution Proposed Solution cluster_outcome Potential Outcome P1 Standard Screens Fail to Yield Crystals H1 Unique Chemical Environment May Promote Crystallization P1->H1 S1 Introduce Novel Buffer System: This compound H1->S1 S2 Screen Alkaline pH Range (8.5-10.5) S1->S2 S3 Combine with Various Precipitants S1->S3 O1 Discovery of New Crystallization Conditions S2->O1 S3->O1

References

Application Notes and Protocols: N-Methyl-D-glucamine in Radiopharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-D-glucamine (Meglumine) is an amino sugar derived from sorbitol, widely recognized in the pharmaceutical industry for its utility as an excipient.[1][2] Its properties as a weak base, a solubilizing agent, and a stabilizer make it a valuable component in various drug formulations.[3][4] In the context of radiopharmaceuticals, particularly in kit-based preparations for Technetium-99m (99mTc), meglumine can play a crucial role in ensuring the quality, stability, and efficacy of the final radiolabeled product. These kits, often referred to as "cold kits," contain the non-radioactive components that are later reconstituted with a solution of the radionuclide, typically sodium pertechnetate ([99mTc]NaTcO₄), to form the active radiopharmaceutical for diagnostic imaging.

This document provides detailed application notes and protocols on the use of this compound as a stabilizing agent in the formulation of a representative 99mTc-radiopharmaceutical kit.

Role of this compound in Radiopharmaceutical Kits

The stability of a radiopharmaceutical is critical for its clinical use. Radiochemical impurities can lead to poor image quality and unnecessary radiation dose to the patient. Meglumine contributes to the stability of radiopharmaceutical kits in several ways:

  • pH Adjustment: As an organic base, meglumine can be used to maintain the optimal pH of the formulation during radiolabeling, which is crucial for the efficient complexation of the radionuclide with the chelating agent.[5]

  • Stabilization: Meglumine can act as a stabilizer by protecting the active pharmaceutical ingredient from degradation. For instance, it has been shown to protect amine-containing compounds from degradation by residual formaldehyde.[6] In radiopharmaceutical kits, it can help prevent the oxidation of the stannous ion (Sn²⁺), which is a common reducing agent used to reduce the oxidation state of 99mTc from +7 in pertechnetate to a more reactive lower oxidation state required for chelation.

  • Solubilizing Agent: The polyhydroxylated structure of meglumine enhances its water solubility and allows it to improve the solubility of poorly soluble active ingredients.[3]

Experimental Protocols

The following protocols describe the preparation and quality control of a hypothetical lyophilized kit for a 99mTc-radiopharmaceutical, where this compound is used as a stabilizing agent.

Protocol 1: Preparation of a Lyophilized Radiopharmaceutical Kit Containing this compound

This protocol outlines the steps for preparing a sterile, lyophilized kit for the subsequent labeling with 99mTc.

Materials:

  • Ligand (chelating agent for 99mTc)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Nitrogen gas (high purity)

  • Water for Injection (WFI)

  • Sterile, pyrogen-free vials and stoppers

Procedure:

  • Solution Preparation:

    • In a sterile, nitrogen-purged environment, dissolve the required amount of the ligand in WFI.

    • In a separate container, prepare a stock solution of stannous chloride dihydrate by dissolving it in 0.1 M HCl to prevent hydrolysis.

    • In a third container, dissolve this compound in WFI.

  • Compounding:

    • To the ligand solution, add the stannous chloride solution dropwise while stirring under a nitrogen atmosphere.

    • Add the this compound solution to the mixture.

    • Adjust the pH of the final solution to the desired range (e.g., 5.0-6.0) using 0.1 M HCl or NaOH if necessary.

    • Filter the solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Dispensing and Lyophilization:

    • Aseptically dispense the filtered solution into sterile, pyrogen-free vials.

    • Partially insert sterile stoppers into the vials.

    • Place the vials in a lyophilizer and run a suitable lyophilization cycle to remove the water, resulting in a sterile, dry powder.

    • After the cycle is complete, fully stopper the vials under a nitrogen atmosphere and seal with aluminum crimp caps.

Protocol 2: Radiolabeling of the Lyophilized Kit with 99mTc

This protocol describes the reconstitution of the lyophilized kit with sodium pertechnetate to form the final radiopharmaceutical.

Materials:

  • Lyophilized kit vial containing the ligand, stannous chloride, and this compound.

  • Sterile, non-pyrogenic sodium pertechnetate ([99mTc]NaTcO₄) solution from a 99Mo/99mTc generator.

  • Lead-shielded vial container.

Procedure:

  • Place the lyophilized kit vial in a lead-shielded container.

  • Aseptically add the required volume and activity of the [99mTc]NaTcO₄ solution to the vial.

  • Gently swirl the vial to dissolve the powder completely.

  • Allow the reaction to proceed at room temperature for the specified time (e.g., 10-15 minutes).

  • Before patient administration, perform the quality control tests as described in Protocol 3.

Protocol 3: Quality Control of the 99mTc-labeled Radiopharmaceutical

This protocol details the quality control procedures to ensure the radiochemical purity of the final product.

Materials:

  • 99mTc-labeled radiopharmaceutical solution.

  • Instant Thin-Layer Chromatography (ITLC-SG) strips.

  • Developing solvents (e.g., Saline and Acetone).

  • A radio-TLC scanner or a gamma counter.

Procedure:

  • Spotting: Spot a small drop (1-2 µL) of the radiopharmaceutical solution approximately 1 cm from the bottom of two ITLC-SG strips.

  • Chromatography:

    • Place the first strip in a chromatography tank containing saline as the mobile phase.

    • Place the second strip in a tank containing acetone as the mobile phase.

    • Allow the solvent front to migrate to near the top of the strips.

  • Analysis:

    • Remove the strips from the tanks and allow them to dry.

    • Determine the distribution of radioactivity on each strip using a radio-TLC scanner or by cutting the strips into sections and counting them in a gamma counter.

  • Calculation of Radiochemical Purity (RCP):

    • Saline (Stationary Phase): Free pertechnetate ([99mTc]TcO₄⁻) and the 99mTc-meglumine complex will migrate with the solvent front (Rf = 1.0), while reduced/hydrolyzed technetium (99mTcO₂) and the desired 99mTc-ligand complex will remain at the origin (Rf = 0).

    • Acetone (Mobile Phase): Free pertechnetate will migrate with the solvent front (Rf = 1.0), while the other species (99mTcO₂, 99mTc-ligand, 99mTc-meglumine) will remain at the origin (Rf = 0).

    • Calculate the percentage of each species and determine the RCP of the desired 99mTc-ligand complex. The acceptance criterion is typically >90%.

Quantitative Data

The following table summarizes the typical quality control specifications for a 99mTc-radiopharmaceutical kit formulated with this compound.

ParameterSpecificationMethod
Appearance of Lyophilized Kit White to off-white crystalline powderVisual Inspection
Reconstitution Time < 1 minuteVisual Inspection
pH of Reconstituted Solution 5.0 - 7.0pH meter or pH paper
Radiochemical Purity (RCP) ≥ 90%Radio-TLC / HPLC
Stability of Reconstituted Kit ≥ 90% RCP up to 6 hours post-reconstitutionRadio-TLC / HPLC

Visualizations

G cluster_prep Kit Preparation cluster_labeling Radiolabeling cluster_qc Quality Control prep_ligand Prepare Ligand Solution compounding Compounding prep_ligand->compounding prep_sncl2 Prepare Stannous Chloride Solution prep_sncl2->compounding prep_meglumine Prepare Meglumine Solution prep_meglumine->compounding filtering Sterile Filtration compounding->filtering dispensing Dispensing into Vials filtering->dispensing lyophilization Lyophilization dispensing->lyophilization reconstitution Reconstitution with 99mTcO4- lyophilization->reconstitution incubation Incubation reconstitution->incubation sampling Sampling incubation->sampling tlc Radio-TLC Analysis sampling->tlc rcp_calc RCP Calculation tlc->rcp_calc release Release for Patient Use rcp_calc->release

Caption: Experimental workflow for the preparation and quality control of a 99mTc-radiopharmaceutical kit.

G meglumine This compound (Meglumine) stabilization Stabilization of Radiopharmaceutical Kit meglumine->stabilization ph_buffer pH Buffering stabilization->ph_buffer Maintains optimal pH for labeling antioxidant Protection of Stannous Ion (Sn2+) stabilization->antioxidant Prevents oxidation of reducing agent solubilizer Enhanced Solubility of Ligand stabilization->solubilizer Improves dissolution of kit components

References

Application Notes and Protocols for N-Methyl-D-glucamine in Brain Slice Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The preparation of viable acute brain slices is fundamental for a wide range of neuroscience research, including electrophysiology, imaging, and pharmacology. The N-Methyl-D-glucamine (NMDG) protective recovery method has emerged as a robust technique for enhancing the quality and viability of brain slices, particularly from adult and aging animals.[1][2][3][4][5] This method significantly improves upon traditional sucrose-based protocols by providing enhanced neuroprotection during the slicing and initial recovery phases.[6][7][8] The core principle of the NMDG method is the substitution of sodium ions (Na+) with NMDG, a non-permeant cation, in the artificial cerebrospinal fluid (aCSF) used during slicing and initial recovery.[6][9] This, combined with a low calcium (Ca2+) and high magnesium (Mg2+) concentration, minimizes excitotoxicity, reduces neuronal swelling, and ultimately leads to healthier, more viable neurons for experimentation.[1][4][10][11]

These application notes provide a comprehensive guide to the NMDG protective recovery method, including detailed protocols for solution preparation and the slicing procedure, as well as a summary of the key advantages of this technique.

Key Advantages of the NMDG Protective Recovery Method

  • Enhanced Neuronal Viability: The NMDG method significantly improves the preservation of neuronal morphology and viability, especially in slices from mature and aging animals which are more susceptible to damage during preparation.[1][4][6]

  • Improved Electrophysiological Recordings: Researchers utilizing this technique report a substantial improvement in the speed and reliability of achieving high-resistance (gigaohm) seals during patch-clamp recordings.[2][3][5][12]

  • Broad Applicability: The protocol has been validated across various species, ages (from juvenile to aged animals), and brain regions, making it a versatile tool for neuroscience research.[1][3]

  • Reduced Oxidative Stress: The inclusion of antioxidants like thiourea and ascorbate in the NMDG-aCSF formulation helps to counteract oxidative stress, a major contributor to cell death in acute slices.[4][9]

Data Presentation

Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF) Solutions

This table provides the composition for the three key solutions required for the NMDG protective recovery method. All solutions should be prepared with purified water, saturated with carbogen (95% O₂/5% CO₂), and adjusted to a pH of 7.3-7.4 and an osmolality of 300-310 mOsmol/kg.[1][13][14]

ComponentNMDG-HEPES aCSF (mM)HEPES Holding aCSF (mM)Recording aCSF (mM)
NMDG92--
NaCl-92124
KCl2.52.52.5
NaH₂PO₄1.251.251.25
NaHCO₃303024
HEPES20205
Glucose252512.5
Thiourea22-
Na-ascorbate55-
Na-pyruvate33-
CaCl₂·2H₂O0.522
MgSO₄·7H₂O1022

Table 2: Qualitative Comparison of Slicing Methods

This table summarizes the observed improvements of the NMDG protective recovery method compared to the standard sucrose-based slicing method, as described in the cited literature.

ParameterSucrose-Based MethodNMDG Protective Recovery Method
Neuronal Morphology Often shows signs of swelling and pyknosis, especially in adult tissue.[6]Neurons appear smoother, fuller, and less crinkled.[1][15]
Slice Viability (Adult Animals) Generally less forgiving with adult tissue, leading to lower viability.[4]Significantly enhanced preservation of neurons.[1][2][3]
Gigaohm Seal Formation Can be slow and less reliable, particularly in adult slices.Accelerated speed and improved reliability of seal formation.[2][3][5][12][14]
Suitability for Aging Animals Challenging to obtain healthy slices from aged animals.Enables routine preparation of healthy slices from mature and aging mice.[6][9]

Experimental Protocols

Preparation of Solutions
  • Prepare Stock Solutions: It is recommended to prepare concentrated stock solutions of individual components to facilitate the fresh preparation of aCSF on the day of the experiment.

  • Prepare NMDG-HEPES aCSF:

    • In purified water, dissolve all components except for CaCl₂ and MgSO₄.

    • Bubble the solution vigorously with carbogen (95% O₂/5% CO₂) for at least 10 minutes.

    • Titrate the pH to 7.3–7.4 with hydrochloric acid (HCl).[1][13] It is advisable to perform this step before adding divalent cations to prevent precipitation.[13]

    • Add CaCl₂ and MgSO₄.

    • Adjust the final volume and verify the osmolality is between 300-310 mOsmol/kg.

    • Keep the solution on ice and continuously carbogenated.

  • Prepare HEPES Holding aCSF and Recording aCSF:

    • Follow a similar procedure as for the NMDG-HEPES aCSF, ensuring continuous carbogenation and adjustment of pH and osmolality.

Slicing Procedure
  • Anesthesia and Transcardial Perfusion:

    • Deeply anesthetize the animal according to your institution's approved animal care and use protocols.

    • Perform a transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF.[4][10] This step is crucial for rapidly cooling the brain and replacing blood with the neuroprotective solution.

  • Brain Extraction and Slicing:

    • Rapidly dissect the brain and immerse it in ice-cold, carbogenated NMDG-HEPES aCSF.[14][16]

    • Mount the brain on the vibratome stage and fill the slicing chamber with the same ice-cold NMDG-HEPES aCSF.

    • Cut slices at the desired thickness (e.g., 300 µm).[16]

  • Protective Recovery (Critical Step):

    • Immediately transfer the cut slices to a recovery chamber containing NMDG-HEPES aCSF pre-warmed to 32–34 °C and continuously carbogenated.[1][16]

    • Incubate the slices in this solution for a critical period, typically around 12 minutes.[4] The exact duration is crucial; excessively long recovery can impair functional recovery, while shorter recovery may lead to poorer morphological preservation.[4]

  • Transition to Holding Solution:

    • After the initial recovery, transfer the slices to a holding chamber containing carbogenated HEPES Holding aCSF at room temperature. Slices can be maintained in this solution for several hours before recording.

  • Transfer to Recording Chamber:

    • For experiments, transfer a single slice to the recording chamber, which is continuously perfused with carbogenated Recording aCSF at the desired temperature.

Mandatory Visualizations

G cluster_prep Preparation cluster_procedure Slicing Procedure cluster_recovery Recovery & Holding prep_solutions Prepare & Carbogenate NMDG-HEPES aCSF perfusion Transcardial Perfusion (Ice-cold NMDG-HEPES aCSF) prep_solutions->perfusion anesthesia Anesthetize Animal anesthesia->perfusion extraction Brain Extraction & Dissection perfusion->extraction slicing Vibratome Slicing (in NMDG-HEPES aCSF) extraction->slicing recovery Protective Recovery (12 min @ 32-34°C in NMDG-HEPES aCSF) slicing->recovery holding Transfer to HEPES Holding aCSF (Room Temperature) recovery->holding recording Transfer to Recording Chamber (Recording aCSF) holding->recording

Caption: Experimental workflow for the NMDG protective recovery method.

G cluster_stress Slicing-Induced Stress cluster_protection NMDG-aCSF Protective Mechanisms cluster_outcome Outcome excitotoxicity Excitotoxicity improved_viability Improved Neuronal Viability & Morphology oxidative_stress Oxidative Stress edema Neuronal Edema nmdg_na NMDG replaces Na+ (Reduces Na+ influx) nmdg_na->excitotoxicity Inhibits nmdg_na->improved_viability low_ca_high_mg Low Ca2+ / High Mg2+ (Blocks synaptic transmission) low_ca_high_mg->excitotoxicity Inhibits low_ca_high_mg->improved_viability antioxidants Antioxidants (Thiourea, Ascorbate) antioxidants->oxidative_stress Reduces antioxidants->improved_viability hepes HEPES Buffer (Resists pH changes & edema) hepes->edema Reduces hepes->improved_viability

Caption: Protective mechanisms of NMDG-based aCSF during brain slicing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-D-glucamine for Neuronal Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to optimizing N-Methyl-D-glucamine (NMDG) concentration for enhancing neuronal viability in culture. The following sections offer detailed protocols and strategies to ensure the validity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound (NMDG) is thought to enhance neuronal viability?

A1: this compound is a large organic cation often used to replace extracellular sodium ions (Na+). Its primary neuroprotective mechanism is the reduction of excitotoxicity. By substituting Na+, NMDG mitigates the excessive depolarization of neuronal membranes that can lead to a massive influx of calcium ions (Ca2+) through N-methyl-D-aspartate (NMDA) receptors and other voltage-gated channels. This prevention of Ca2+ overload helps to maintain cellular homeostasis and avert the activation of downstream cell death pathways, including apoptosis and necrosis.

Q2: Is there a universally optimal concentration of NMDG for all neuronal cultures?

A2: No, there is no single optimal concentration of NMDG for all neuronal cultures. The ideal concentration can vary significantly based on several factors, including the neuronal cell type (e.g., cortical, hippocampal, dopaminergic), the age of the culture, the specific experimental conditions (e.g., presence of excitotoxins), and the duration of exposure. Therefore, it is crucial to perform a dose-response experiment to empirically determine the optimal NMDG concentration for your specific model system.

Q3: Can NMDG be cytotoxic at high concentrations?

A3: While NMDG is generally used for its protective effects, like any substance, it can potentially have detrimental effects at very high concentrations or with prolonged exposure. High concentrations of NMDG can significantly alter the ionic balance and osmolarity of the culture medium, which may induce cellular stress and lead to cell death. It is therefore essential to establish a therapeutic window through dose-response studies.

Q4: For how long can I expose my neuronal cultures to NMDG?

A4: The duration of exposure to NMDG-containing media is a critical parameter. For acute protection against an excitotoxic insult, a shorter exposure time (e.g., a few hours) may be sufficient. For long-term culture maintenance, the effects of chronic exposure to a low-sodium environment need to be carefully evaluated. It is recommended to conduct time-course experiments in conjunction with dose-response studies to determine the optimal exposure duration for your experimental goals.

Q5: Can I use NMDG in combination with other neuroprotective agents?

A5: Yes, NMDG can potentially be used in combination with other neuroprotective agents that act through different mechanisms. For example, combining NMDG with antioxidants, caspase inhibitors, or growth factors might offer synergistic protection. However, it is important to first establish the individual efficacy and optimal concentration of each compound before testing them in combination to avoid confounding results.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Increased cell death observed after NMDG treatment. 1. Concentration is too high: The NMDG concentration may be in the cytotoxic range for your specific cell type. 2. Osmolarity imbalance: The osmolarity of the NMDG-containing medium may not be properly adjusted. 3. pH shift: The pH of the medium may have shifted after the addition of NMDG. 4. Impurities in NMDG: The NMDG reagent may contain impurities that are toxic to neurons.1. Perform a dose-response experiment to identify a non-toxic and effective concentration. 2. Measure and adjust the osmolarity of your final culture medium to match that of your control medium (typically 300-320 mOsm/L). 3. After preparing the NMDG-containing medium, verify and adjust the pH to physiological levels (typically 7.2-7.4). 4. Ensure you are using a high-purity grade of this compound.
No observable neuroprotective effect of NMDG. 1. Concentration is too low: The NMDG concentration may be insufficient to counteract the excitotoxic insult. 2. Timing of application: The NMDG may have been added too late to prevent the initial stages of neuronal damage. 3. Inappropriate experimental model: The primary mechanism of cell death in your model may not be excitotoxicity.1. Increase the concentration of NMDG in your next experiment, based on your dose-response curve. 2. For acute excitotoxicity models, consider pre-incubating the cultures with NMDG before adding the toxic stimulus. 3. Confirm that your model of neuronal injury is indeed mediated by excitotoxicity. If not, NMDG may not be the appropriate protective agent.
High variability in results between experiments. 1. Inconsistent cell density: Variations in the number of plated cells can lead to variability in viability assay readouts. 2. Inconsistent culture age: Neuronal susceptibility to excitotoxicity can change with maturity in culture. 3. Preparation of NMDG solution: Inconsistencies in the preparation of the NMDG-containing medium can introduce variability.1. Ensure a consistent cell seeding density across all experiments. 2. Use cultures of the same age (days in vitro) for all related experiments. 3. Prepare a large batch of NMDG-containing medium to be used across a set of experiments to minimize batch-to-batch variation.
Unexpected morphology of neurons after NMDG treatment. 1. Ionic imbalance: Prolonged exposure to a low-sodium environment can affect neuronal morphology and function. 2. Sub-lethal stress: Even at non-lethal concentrations, NMDG may induce some level of cellular stress that alters morphology.1. Conduct a time-course experiment to determine the maximum exposure duration that does not adversely affect neuronal morphology. 2. Assess markers of cellular stress to determine if the observed morphological changes are associated with a stress response.

Data Presentation

As the optimal concentration of this compound is highly dependent on the specific neuronal cell type and experimental conditions, a universally applicable data table cannot be provided. Instead, we present a template for a dose-response analysis of NMDG on neuronal viability. Researchers should generate their own data following the experimental protocol outlined below.

Table 1: Hypothetical Dose-Response of NMDG on Neuronal Viability Following an Excitotoxic Insult

NMDG Concentration (mM)Mean Neuronal Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
0 (Excitotoxin Control)45± 4.5
1055± 3.8
2570± 4.1
5085± 3.5
7590± 3.2
10088± 4.0
15075± 5.5
20060± 6.1

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of NMDG for Neuronal Viability

This protocol outlines the steps to perform a dose-response experiment to identify the optimal concentration of NMDG for protecting cultured neurons against an excitotoxic insult.

Materials:

  • Primary neuronal cultures (e.g., cortical, hippocampal)

  • Neurobasal medium or other appropriate neuronal culture medium

  • This compound (high purity)

  • Excitotoxin (e.g., Glutamate, NMDA)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Plating: Plate primary neurons at a consistent density in a 96-well plate and culture for the desired number of days to allow for maturation.

  • Preparation of NMDG Solutions: Prepare a series of concentrations of NMDG in your neuronal culture medium. Ensure that the pH and osmolarity of each solution are adjusted to match the control medium. A typical starting range for NMDG concentrations could be 10 mM to 200 mM.

  • Treatment:

    • Gently remove the existing culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add the NMDG-containing media (or control media) to the appropriate wells.

    • Include a "vehicle control" group (no NMDG, no excitotoxin) and an "excitotoxin control" group (no NMDG, with excitotoxin).

    • Pre-incubate the cells with the NMDG-containing media for a defined period (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Add the excitotoxin (e.g., glutamate to a final concentration of 50-100 µM) to all wells except the "vehicle control" group.

  • Incubation: Incubate the plate for the desired duration of the excitotoxic insult (e.g., 6-24 hours).

  • Assessment of Neuronal Viability: At the end of the incubation period, assess neuronal viability using either the MTT assay or the LDH assay (see Protocols 2 and 3).

  • Data Analysis: Calculate the percentage of neuronal viability for each NMDG concentration relative to the vehicle control. Plot the NMDG concentration against neuronal viability to generate a dose-response curve and determine the optimal concentration.

Protocol 2: MTT Assay for Neuronal Viability

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living neurons reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Preparation of MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize and store at -20°C, protected from light.

  • Incubation with MTT:

    • At the end of the experimental treatment, add 10 µL of the MTT stock solution to each well of the 96-well plate (for a final volume of 100 µL of medium).

    • Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.

  • Solubilization of Formazan:

    • After the incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of blank wells (medium and MTT only) from all other readings. Express the results as a percentage of the vehicle-treated control.

Protocol 3: LDH Assay for Cytotoxicity

Principle: This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Procedure:

  • Collection of Supernatant:

    • At the end of the experimental treatment, gently collect a portion of the culture supernatant (e.g., 50 µL) from each well. Be careful not to disturb the cell layer.

  • LDH Reaction:

    • Follow the instructions provided with your commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the necessary substrates.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm) using a microplate reader.

  • Data Analysis:

    • Include a "maximum LDH release" control by lysing a set of untreated cells with a lysis buffer (provided in the kit).

    • Calculate the percentage of cytotoxicity for each condition using the formula: % Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100 (where "Spontaneous LDH" is from the vehicle control supernatant).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Optimizing NMDG Concentration start Plate Primary Neurons in 96-well Plate culture Culture Neurons to Desired Maturity start->culture prepare_nmdg Prepare NMDG Solutions (Dose Range) culture->prepare_nmdg treat Treat Neurons with NMDG Solutions prepare_nmdg->treat induce_injury Induce Excitotoxic Injury (e.g., Glutamate) treat->induce_injury incubate Incubate for Defined Period induce_injury->incubate assess_viability Assess Neuronal Viability (MTT/LDH Assay) incubate->assess_viability analyze Analyze Data and Determine Optimal Concentration assess_viability->analyze

Caption: Workflow for determining the optimal NMDG concentration.

G cluster_pathway Putative Neuroprotective Signaling Pathway of NMDG NMDG This compound (replaces Na+) Depolarization Membrane Depolarization NMDG->Depolarization Prevents Viability Increased Neuronal Viability NMDG->Viability Excitotoxicity Excitotoxic Stimulus (e.g., High Glutamate) Excitotoxicity->Depolarization NMDA_R NMDA Receptor Activation Depolarization->NMDA_R Ca_influx Excessive Ca2+ Influx NMDA_R->Ca_influx Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Necrosis Necrosis Ca_influx->Necrosis Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Apoptosis->Viability Inhibits Necrosis->Viability Inhibits

Technical Support Center: N-Methyl-D-glucamine (Meglumine) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Methyl-D-glucamine (meglumine) solutions. Find answers to frequently asked questions and troubleshooting advice for common stability-related issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution has turned yellow. What is the cause and is it still usable?

A1: A yellow discoloration in your meglumine solution can indicate a few potential issues:

  • Contamination: The most common reason is contamination, particularly with metals like copper. Meglumine is known to discolor if it comes into contact with copper or copper alloys.[1][2] Ensure you are using high-purity water and that your storage containers are not made of reactive materials. Stainless steel or glass containers are recommended.[1][2]

  • Interaction with Other Components: If your solution contains other active pharmaceutical ingredients (APIs) or excipients, the discoloration could be a result of an interaction or degradation of one of those components, catalyzed by the basic nature of the meglumine solution.

  • Heat Exposure: While meglumine is stable at high temperatures in its solid form, prolonged exposure of the solution to elevated temperatures can accelerate degradation reactions.[1][2]

Usability: A color change is a strong indicator of a chemical change. It is highly recommended to discard the discolored solution and prepare a fresh batch, paying close attention to potential sources of contamination and proper storage conditions.

Q2: I've observed gas bubbles forming in my meglumine solution stored in an aluminum container. What is happening?

A2: this compound reacts with aluminum to evolve hydrogen gas.[1][2] This is a chemical incompatibility. You should never store meglumine solutions in aluminum containers. Immediately and safely transfer the solution to a container made of a non-reactive material such as stainless steel or glass.

Q3: My meglumine-containing formulation failed its stability testing due to the appearance of unknown peaks in the HPLC chromatogram. What are the likely degradation pathways?

A3: While meglumine itself is relatively stable, it can participate in degradation reactions, especially under stress conditions. Potential degradation pathways and sources of impurities include:

  • Interaction with APIs or Excipients: Meglumine, being a secondary amine, can react with other components in the formulation. For instance, it has been shown to react with formaldehyde.[3][4] It can also interact with certain APIs, leading to the formation of new degradation products.

  • Forced Degradation: Under forced degradation conditions, such as exposure to strong acids, bases, oxidizing agents, or high heat, meglumine can degrade.[1][5] The degradation products would need to be characterized using techniques like LC-MS.

  • Impurities from Manufacturing: The manufacturing process of meglumine involves the reaction of glucose and monomethylamine.[1][2] Incomplete reaction or side reactions could lead to the presence of residual starting materials or related substances.

To identify the unknown peaks, a forced degradation study of the individual components (meglumine and the API) as well as the complete formulation is recommended.

Q4: Can I autoclave my this compound solution for sterilization?

A4: While meglumine as a solid is stable to high temperatures (it does not polymerize or dehydrate unless heated above 150°C for extended periods), the stability of a meglumine solution during autoclaving can be a concern, especially in the presence of other components.[1][2] The high temperature and pressure of autoclaving could potentially accelerate degradation reactions. If autoclaving is necessary, it is crucial to perform validation studies to ensure that the meglumine concentration and the overall formulation integrity are not compromised. This would involve analytical testing of the solution before and after autoclaving. Aseptic filtration is a common and often preferred alternative for sterilizing heat-sensitive solutions.

Quantitative Stability Data

The following tables summarize stability data for formulations containing meglumine under various storage conditions. It is important to note that this data is for specific drug products and the stability of a simple meglumine solution may vary.

Table 1: Stability of Meglumine Gadoterate Injection Repackaged in Polypropylene Syringes

Storage ConditionDurationMeglumine Gadoterate ConcentrationFree Gd³⁺ (Degradation Product)pHOsmolality
4°C ± 2°C (Protected from light)90 daysNo significant changeNot detectedNo significant changeNo significant change
25°C ± 2°C (Protected from light)90 daysNo significant changeNot detectedNo significant changeNo significant change

Data adapted from a study on the stability of meglumine gadoterate injection.[6]

Table 2: Stability of Gastrografin® (Diatrizoate Meglumine) Solution

Storage ConditionDurationPhysical AppearanceStability of Active Ingredient
25°C, 60% Relative Humidity30 daysNo changeStable
25°C, 60% Relative Humidity, 1.2 million lux hours of light7 daysNo changeStable
4°C30 daysCrystallization (reversible with agitation)Stable

Data adapted from a study on the stability of Gastrografin®.[2][7]

Experimental Protocols

Protocol: Forced Degradation Study for a Formulation Containing this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a formulation containing meglumine. This is crucial for developing a stability-indicating analytical method.

1. Objective: To identify potential degradation products and pathways for a meglumine-containing formulation under various stress conditions.

2. Materials:

  • This compound solution/formulation

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Calibrated pH meter

  • Validated stability-indicating HPLC method (e.g., RP-HPLC with UV or MS detection)

  • Photostability chamber

  • Temperature-controlled oven

3. Procedure:

  • Acid Hydrolysis:

    • To a sample of the formulation, add 1N HCl.

    • Heat the mixture at 40°C for 48 hours.[5]

    • Neutralize the solution with an appropriate amount of 1N NaOH.

    • Dilute to the target concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To a sample of the formulation, add 0.02N NaOH.

    • Keep the mixture at room temperature for 2 hours.[5]

    • Neutralize the solution with an appropriate amount of 0.02N HCl.

    • Dilute to the target concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To a sample of the formulation, add 3% H₂O₂.

    • Keep the mixture at room temperature for a specified period (e.g., 24 hours).

    • Dilute to the target concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place a sample of the formulation in a temperature-controlled oven at a high temperature (e.g., 60-80°C) for a specified period (e.g., 7 days).

    • Allow the sample to cool to room temperature.

    • Dilute to the target concentration with the mobile phase and analyze by HPLC.

  • Photodegradation:

    • Expose a sample of the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[2][7]

    • Analyze the sample by HPLC. A control sample should be protected from light.

4. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

  • Compare the chromatograms to identify any new peaks (degradation products) and any decrease in the peak area of meglumine and the API.

Visualizations

Troubleshooting_Meglumine_Solution_Stability start Start: Stability Issue Observed q1 What is the observed issue? start->q1 discoloration Discoloration (e.g., yellowing) q1->discoloration Discoloration gas Gas Formation q1->gas Gas Formation new_peaks New Peaks in HPLC q1->new_peaks Analytical check_container_color Check for copper/alloy containers discoloration->check_container_color check_container_gas Is the container aluminum? gas->check_container_gas forced_degradation Perform forced degradation study new_peaks->forced_degradation check_heat Review storage temperature check_container_color->check_heat No solution_discard Action: Discard solution, prepare fresh in appropriate container (stainless steel/glass) check_container_color->solution_discard Yes check_heat->solution_discard solution_transfer Action: Immediately transfer to a non-reactive container check_container_gas->solution_transfer Yes Experimental_Workflow_Forced_Degradation start Start: Meglumine Formulation stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 1N HCl, 40°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.02N NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal Degradation (e.g., 60-80°C) stress_conditions->thermal photo Photodegradation (ICH Q1B guidelines) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Assess Stability analysis->results

References

Technical Support Center: Adjusting pH of N-Methyl-D-glucamine Solutions with HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and pH adjustment of N-Methyl-D-glucamine (meglumine) solutions using hydrochloric acid (HCl).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound, also known as meglumine, is an organic amine derived from sorbitol. It is widely used in pharmaceutical formulations as an excipient for several reasons:

  • pH adjustment: As a weak base, it is effective in adjusting and maintaining the pH of solutions.

  • Solubilizing agent: It can enhance the solubility of poorly water-soluble acidic drugs by forming soluble salts.

  • Buffering agent: It can be used to create buffer solutions, particularly in the alkaline pH range.

Q2: What is the pKa of this compound?

The pKa of this compound is approximately 9.5 at 25°C. This property is central to its buffering capacity.

Q3: What is the effective buffering range for this compound?

The effective buffering range for a buffer is typically considered to be pKa ± 1. Therefore, this compound is an effective buffer in the pH range of approximately 8.5 to 10.5.

Q4: What happens when HCl is added to an this compound solution?

When hydrochloric acid (HCl), a strong acid, is added to a solution of this compound (a weak base), a neutralization reaction occurs. The HCl donates a proton to the meglumine molecule, forming the this compound hydrochloride salt. This reaction lowers the pH of the solution.

Q5: Is this compound hydrochloride soluble in water?

Yes, this compound hydrochloride is a salt that is freely soluble in water.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon adding HCl The concentration of the this compound hydrochloride salt may have exceeded its solubility limit at the given temperature. This is more likely to occur in highly concentrated solutions.1. Gently warm the solution while stirring to increase the solubility of the salt. 2. If warming is not possible or effective, start with a more dilute solution of this compound. 3. Add the HCl solution more slowly and with vigorous stirring to prevent localized high concentrations.
pH drops too quickly The concentration of the HCl solution being used for titration is too high.Use a more dilute solution of HCl (e.g., 0.1 M or 0.5 M) for a more controlled and gradual pH adjustment.
Inaccurate or unstable pH readings 1. The pH electrode is not properly calibrated. 2. The solution is not adequately mixed. 3. The temperature of the solution is fluctuating.1. Calibrate the pH meter using standard buffer solutions before use. 2. Ensure continuous and thorough mixing of the solution during pH adjustment. 3. Perform the pH adjustment at a constant and controlled temperature.
Final pH is unstable and drifts over time The solution has not reached equilibrium.After the final pH is reached, continue to stir the solution for an additional 15-30 minutes to ensure the reaction is complete and the pH has stabilized.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₇H₁₇NO₅
Molecular Weight 195.21 g/mol
pKa (25°C) ~9.5
Appearance White to faintly yellowish-white crystalline powder
Solubility in Water Freely soluble
pH of 1% (w/v) aqueous solution Approximately 10.5-12.0

Table 2: this compound Hydrochloride Properties

PropertyValue
Molecular Formula C₇H₁₇NO₅ · HCl
Molecular Weight 231.67 g/mol
Appearance White solid
Solubility in Water Freely soluble

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Solution

  • Weighing: Accurately weigh 19.52 g of this compound powder.

  • Dissolving: Add the powder to a beaker containing approximately 800 mL of deionized water.

  • Mixing: Stir the solution with a magnetic stirrer until the this compound is completely dissolved.

  • Volume Adjustment: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.

  • Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Adjusting the pH of a 0.1 M this compound Solution with HCl

Materials:

  • 0.1 M this compound solution

  • Standardized HCl solution (e.g., 1 M, 0.5 M, or 0.1 M)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Setup: Place a beaker containing a known volume of the 0.1 M this compound solution on a magnetic stirrer and add a stir bar.

  • Initial pH: Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Titration: Slowly add the HCl solution dropwise to the meglumine solution while continuously stirring.

  • Monitoring: Monitor the pH of the solution closely. Allow the pH reading to stabilize after each addition of HCl.

  • Endpoint: Continue adding HCl until the desired target pH is reached.

  • Equilibration: Once the target pH is achieved, continue stirring for an additional 15-30 minutes to ensure the pH is stable.

  • Final Volume Adjustment (if necessary): If a precise final concentration is required, the pH adjustment should be done before the final volume of the meglumine solution is reached. After pH adjustment, transfer the solution to a volumetric flask and add deionized water to the final volume.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_ph pH Adjustment weigh Weigh this compound dissolve Dissolve in Deionized Water weigh->dissolve mix Mix until Homogeneous dissolve->mix measure_initial_ph Measure Initial pH mix->measure_initial_ph Transfer to Beaker add_hcl Add HCl Dropwise measure_initial_ph->add_hcl monitor_ph Monitor pH add_hcl->monitor_ph stabilize Stabilize at Target pH monitor_ph->stabilize

Caption: Experimental workflow for preparing and adjusting the pH of this compound solutions.

logical_relationship meglumine This compound (Weak Base) salt This compound HCl (Soluble Salt) meglumine->salt + HCl hcl Hydrochloric Acid (Strong Acid) hcl->salt ph Decrease in pH salt->ph

Caption: Logical relationship of the neutralization reaction between this compound and HCl.

Technical Support Center: N-Methyl-D-glucamine and Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential cytotoxicity of N-Methyl-D-glucamine (meglumine) in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to primary cell cultures?

A1: The cytotoxicity of this compound (meglumine) in its pure form on primary cell cultures has not been extensively documented in publicly available research. It is widely used as an excipient in pharmaceutical formulations and is generally considered to have low toxicity. However, some studies suggest potential for cytotoxic effects under certain conditions, such as high concentrations or when used as a substitute for sodium in culture media.

Q2: What are the potential mechanisms of this compound cytotoxicity?

A2: Based on limited data, potential mechanisms of cytotoxicity may include:

  • Disruption of Ion Homeostasis: When used as a substitute for extracellular sodium, this compound can lead to a loss of intracellular sodium, potassium, and chloride, which can disrupt cellular function.

  • Intracellular pH Alteration: The influx of this compound may lead to intracellular acidification, impacting enzyme function and overall cell health.

  • Oxidative Stress: Studies on meglumine antimoniate, a compound containing meglumine, have indicated the induction of oxidative stress.[1][2][3] It is plausible that meglumine could contribute to this effect.

Q3: At what concentrations should I start my cytotoxicity experiments with this compound?

A3: Due to the lack of specific IC50 data for this compound in primary cells, a wide range of concentrations should be tested. A suggested starting range could be from low micromolar (µM) to high millimolar (mM) concentrations, for example, 1 µM to 100 mM, to establish a dose-response curve.

Q4: Which primary cell types are most relevant for studying this compound cytotoxicity?

A4: The choice of primary cells depends on the intended application of the research. Relevant cell types could include:

  • Primary Neurons: To assess neurotoxicity.

  • Primary Hepatocytes: To evaluate potential liver toxicity.[4]

  • Primary Endothelial Cells: To study effects on the vasculature.[5]

  • Primary Renal Cells: To investigate potential kidney toxicity.

Q5: What positive and negative controls should I use in my experiments?

A5:

  • Negative Control: Cells cultured in their standard medium without this compound. If a solvent is used to dissolve the meglumine, the vehicle control (medium with the solvent at the same concentration) is also necessary.

  • Positive Control: A well-characterized cytotoxic agent relevant to your cell type (e.g., staurosporine for apoptosis, or a high concentration of a known toxin like doxorubicin).

Troubleshooting Guides

Issue 1: High background or inconsistent results in MTT/XTT assays.
  • Potential Cause 1: Interference of this compound with the assay.

    • Troubleshooting Step: Run a cell-free control with your highest concentration of this compound in the culture medium and the MTT/XTT reagent to check for any direct reduction of the tetrazolium salt.

  • Potential Cause 2: Changes in cellular metabolism not related to cytotoxicity.

    • Troubleshooting Step: this compound is a sugar derivative and might alter the metabolic state of the cells. Corroborate your findings with a different cytotoxicity assay that measures a different cellular parameter, such as the LDH assay (membrane integrity) or a caspase-3 assay (apoptosis).

Issue 2: Unexpectedly high levels of cell death at low concentrations of this compound.
  • Potential Cause 1: Osmolality changes in the culture medium.

    • Troubleshooting Step: Ensure that the addition of this compound does not significantly alter the osmolality of your culture medium. Prepare your this compound solutions in a balanced salt solution or your base culture medium. Measure the osmolality of your final treatment media.

  • Potential Cause 2: Contamination of the this compound stock.

    • Troubleshooting Step: Use a fresh, high-purity stock of this compound. Confirm the identity and purity of your compound if possible.

Issue 3: No observed cytotoxicity even at high concentrations.
  • Potential Cause 1: this compound is not cytotoxic to your specific primary cell type under the tested conditions.

    • Troubleshooting Step: Increase the exposure time and re-evaluate cytotoxicity. Consider using a more sensitive primary cell line or a cell line known to be susceptible to osmotic or ionic stress.

  • Potential Cause 2: Insufficient exposure time.

    • Troubleshooting Step: Extend the incubation period with this compound (e.g., from 24 hours to 48 or 72 hours) to allow for potential delayed cytotoxic effects to manifest.

Data Presentation

Quantitative Cytotoxicity Data (Hypothetical)

Table 1: IC50 Values of this compound in Various Primary Cell Cultures after 48-hour exposure.

Primary Cell TypeAssayIC50 (mM)95% Confidence Interval
Rat Primary Cortical NeuronsMTT> 100N/A
Human Primary HepatocytesLDH85.278.5 - 92.3
Human Umbilical Vein Endothelial Cells (HUVECs)Caspase-395.789.1 - 102.8

Note: This table is a hypothetical representation of how data could be presented. Actual values would need to be determined experimentally.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for primary cell cultures to assess cell viability based on mitochondrial metabolic activity.

Materials:

  • Primary cells of interest

  • Appropriate culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well culture plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24-48 hours.

  • Prepare serial dilutions of this compound in the appropriate culture medium.

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells into the culture supernatant, indicating a loss of membrane integrity.

Materials:

  • Primary cells of interest

  • Appropriate culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well culture plates

  • Plate reader (wavelength as per kit instructions)

Procedure:

  • Seed primary cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • At the end of the incubation period, carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity based on the kit's instructions.

Caspase-3 Assay for Apoptosis

This protocol quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Primary cells of interest

  • Appropriate culture medium

  • This compound

  • Commercially available Caspase-3 assay kit (colorimetric or fluorometric)

  • Cell lysis buffer (often included in the kit)

  • 96-well plates

  • Plate reader (for absorbance or fluorescence)

Procedure:

  • Seed cells in a suitable culture plate (e.g., 6-well or 12-well) and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Lyse the cells using the provided lysis buffer on ice.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample to individual wells.

  • Add the caspase-3 substrate and reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Quantify caspase-3 activity relative to the untreated control.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays start Seed Primary Cells adhesion Allow Adhesion (24-48h) start->adhesion treatment Treat with this compound (Various Concentrations) incubation Incubate (24-72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3 Assay (Apoptosis) incubation->caspase analysis Calculate IC50 / % Cytotoxicity mtt->analysis ldh->analysis caspase->analysis

Caption: Workflow for assessing this compound cytotoxicity.

Potential Signaling Pathways in this compound Induced Cytotoxicity

signaling_pathways cluster_stimulus Stimulus cluster_cellular_effects Initial Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Outcome meglumine This compound (High Concentration) ion_imbalance Ion Homeostasis Disruption meglumine->ion_imbalance ph_change Intracellular pH Decrease meglumine->ph_change oxidative_stress Oxidative Stress (ROS Production) ion_imbalance->oxidative_stress mito_dysfunction Mitochondrial Dysfunction ph_change->mito_dysfunction oxidative_stress->mito_dysfunction apoptosis Apoptosis Activation (Caspase-3) mito_dysfunction->apoptosis cell_death Cell Death apoptosis->cell_death

References

Technical Support Center: Interference of N-Methyl-D-glucamine with Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are using N-Methyl-D-glucamine (meglumine) in their fluorescence-based assays and are concerned about potential interference with fluorescent dyes.

Frequently Asked Questions (FAQs)

Q1: Does this compound (meglumine) directly interfere with common fluorescent dyes like fluorescein and rhodamine?

Currently, there is no widespread, documented evidence in scientific literature specifically reporting direct interference, such as quenching or enhancement of fluorescence, of this compound with commonly used fluorescent dyes. Meglumine is widely used as an excipient in pharmaceutical formulations and as a counterion for contrast agents, generally considered to be inert in many biological and chemical assays.

However, the absence of evidence is not evidence of absence. Interference in fluorescence assays can be highly context-dependent, influenced by the specific dye, its concentration, the composition of the assay buffer, pH, and the presence of other molecules. Therefore, if you are experiencing unexpected results in your fluorescence assay containing meglumine, it is crucial to perform the appropriate controls to rule out any potential interference from your specific formulation.

Q2: My fluorescent signal is lower than expected in an assay containing meglumine. What could be the cause?

A lower-than-expected fluorescent signal, often referred to as quenching, can be caused by a variety of factors. While direct quenching by meglumine has not been reported, other components in your assay or experimental conditions could be the source of the problem.

Troubleshooting Steps for Low Fluorescence Signal:

  • Review Assay Controls: Ensure you have included all necessary positive and negative controls. A positive control with a known fluorescent signal in a meglumine-free buffer is essential for comparison.

  • Check pH of the Solution: The fluorescence of many dyes, such as fluorescein, is highly pH-dependent. Meglumine is a weak base and can alter the pH of your solution. Measure the final pH of your assay buffer containing meglumine and adjust it to the optimal range for your fluorescent dye.

  • Investigate Other Buffer Components: Other substances in your buffer, such as salts, metal ions, or other excipients, could be responsible for quenching.

  • Assess Dye Concentration: At very high concentrations, some fluorescent dyes can self-quench. Ensure you are working within the optimal concentration range for your dye.

  • Photobleaching: Excessive exposure to excitation light can lead to the irreversible destruction of fluorophores. Minimize light exposure and consider using an anti-fade reagent if applicable.

  • Perform an Interference Control Experiment: To definitively determine if meglumine or another component is causing interference, follow the detailed protocol provided in the "Experimental Protocols" section below.

Q3: I am observing higher background fluorescence in my assay with meglumine. What should I do?

Increased background fluorescence can be due to autofluorescence from meglumine itself, impurities, or interactions with other assay components.

Troubleshooting Steps for High Background Fluorescence:

  • Measure Autofluorescence of Meglumine: Prepare a solution of meglumine in your assay buffer at the same concentration used in your experiment (without the fluorescent dye) and measure its fluorescence at the excitation and emission wavelengths of your dye.

  • Check for Impurities: Ensure the meglumine and other reagents you are using are of high purity. Impurities can sometimes be fluorescent.

  • Optimize Filter Sets: Use narrow bandpass filters for excitation and emission to minimize the detection of off-target fluorescence.

  • Subtract Background: If the background fluorescence is consistent, you can measure it from a control well (containing everything except the analyte of interest) and subtract it from your experimental readings.

Troubleshooting Guide: Summary of Potential Issues

The following table summarizes common issues in fluorescence assays and provides a structured approach to troubleshooting, which can be applied when investigating potential interference from any component, including this compound.

Observed Problem Potential Cause Recommended Action
Low Fluorescence Signal pH of the buffer is outside the optimal range for the dye.Measure and adjust the pH of the final assay solution.
A component in the buffer is quenching the dye.Perform a control experiment to test for interference (see protocol below).
Photobleaching of the fluorescent dye.Reduce exposure to excitation light; use an antifade reagent.
Incorrect dye concentration (e.g., self-quenching).Optimize the concentration of the fluorescent dye.
High Background Signal Autofluorescence of an assay component (e.g., meglumine, buffer).Measure the fluorescence of a blank sample containing the component.
Impurities in the reagents.Use high-purity reagents.
Spectral bleed-through from another fluorescent molecule.Use appropriate optical filters and perform spectral unmixing if possible.
Inconsistent Readings Pipetting errors or poor mixing.Ensure accurate pipetting and thorough mixing of reagents.
Temperature fluctuations affecting fluorescence.Maintain a constant temperature during the assay.
Evaporation from assay wells.Use plate seals to prevent evaporation, especially for long incubations.

Experimental Protocols

Protocol: Control Experiment to Test for Interference from an Assay Component

This protocol is designed to determine if this compound or any other component of a solution is interfering with the fluorescence of a dye.

Objective: To assess the effect of a test substance (e.g., this compound) on the fluorescence intensity of a specific dye.

Materials:

  • Fluorescent dye of interest (e.g., Fluorescein, Rhodamine B)

  • Assay buffer (without the test substance)

  • Test substance (e.g., this compound)

  • Multi-well plates suitable for fluorescence measurements (e.g., black, clear-bottom 96-well plates)

  • Fluorescence plate reader or spectrophotometer

Methodology:

  • Prepare a Stock Solution of the Fluorescent Dye: Dissolve the fluorescent dye in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.

  • Prepare a Working Solution of the Dye: Dilute the dye stock solution in the assay buffer to a final concentration that gives a robust and linear fluorescence signal.

  • Prepare a Stock Solution of the Test Substance: Dissolve this compound in the assay buffer to create a concentrated stock solution.

  • Set up the Assay Plate:

    • Control Wells: Add the working solution of the fluorescent dye to a set of wells. Add an equivalent volume of assay buffer (without the test substance).

    • Test Wells: Add the working solution of the fluorescent dye to another set of wells. Add the stock solution of this compound to these wells to achieve the final desired concentration.

    • Blank Wells (for Autofluorescence): Add the this compound solution to a set of wells with assay buffer (without the fluorescent dye).

  • Incubation: Incubate the plate under the same conditions as your actual experiment (time and temperature).

  • Fluorescence Measurement: Read the fluorescence intensity of the plate using the appropriate excitation and emission wavelengths for your dye.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the test wells to correct for any autofluorescence from meglumine.

    • Compare the average fluorescence of the control wells to the background-corrected fluorescence of the test wells. A significant decrease in fluorescence in the test wells suggests quenching, while a significant increase suggests enhancement.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Fluorescence Assay Issues

The following diagram illustrates a logical workflow for troubleshooting unexpected results in a fluorescence-based assay.

TroubleshootingWorkflow start Unexpected Fluorescence Reading check_controls Review Assay Controls (Positive & Negative) start->check_controls check_ph Measure & Adjust pH of Final Solution check_controls->check_ph check_autofluorescence Measure Autofluorescence of Individual Components check_ph->check_autofluorescence check_photobleaching Assess for Photobleaching check_autofluorescence->check_photobleaching perform_interference_test Perform Interference Control Experiment check_photobleaching->perform_interference_test analyze_results Analyze Control Experiment Results perform_interference_test->analyze_results no_interference No Significant Interference Investigate Other Factors (e.g., pipetting, temperature) analyze_results->no_interference No Difference interference_found Interference Confirmed Modify Assay Protocol (e.g., change buffer, lower concentration) analyze_results->interference_found Significant Difference

Caption: A step-by-step guide to troubleshooting fluorescence assay problems.

Experimental Design for Interference Testing

This diagram outlines the experimental setup for testing the potential interference of a substance like this compound.

InterferenceExperiment cluster_preparations Preparation cluster_plate_setup 96-Well Plate Setup cluster_analysis Measurement & Analysis dye_sol Fluorescent Dye Working Solution control_wells Control Wells: Dye + Buffer dye_sol->control_wells test_wells Test Wells: Dye + this compound dye_sol->test_wells test_substance_sol This compound Stock Solution test_substance_sol->test_wells blank_wells Blank Wells: Buffer + this compound test_substance_sol->blank_wells buffer_sol Assay Buffer buffer_sol->control_wells buffer_sol->blank_wells read_fluorescence Read Fluorescence (Excitation/Emission) control_wells->read_fluorescence test_wells->read_fluorescence blank_wells->read_fluorescence compare_signals Compare Signals: (Test - Blank) vs. Control read_fluorescence->compare_signals

Caption: Experimental workflow for assessing component interference.

N-Methyl-D-glucamine (Meglumine) Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-D-glucamine (meglumine) is an amino sugar derived from sorbitol, widely utilized in the pharmaceutical industry as an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][2] While generally considered stable, meglumine can degrade under certain experimental and storage conditions, leading to the formation of impurities that may impact research outcomes and the quality of pharmaceutical formulations. This technical support center provides essential information on meglumine degradation products and their effects, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily driven by environmental factors such as heat, pH, and the presence of oxidizing or nitrosating agents. The main degradation routes include:

  • Interaction with APIs: Meglumine, being a secondary amine, can react with certain APIs, leading to the formation of adducts or other degradation products.[3]

  • Nitrosation: In the presence of nitrite ions and under acidic conditions, the secondary amine group of meglumine can be nitrosated to form N-Nitroso-meglumine, a potential carcinogenic impurity.[4][5]

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of meglumine, potentially yielding nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

  • Hydrolysis: Under extreme pH conditions (acidic or basic) and with prolonged exposure to moisture, the glycosidic bond in meglumine can be susceptible to hydrolysis, potentially leading to the formation of smaller sugar-related molecules.[6]

  • Oxidation: The sugar alcohol backbone of meglumine can be oxidized, which may result in the formation of aldehydes or acidic compounds.[6][7]

  • Reaction with Formaldehyde: Meglumine can react with formaldehyde, a common contaminant in other excipients, to form a stable 1,3-oxazinane skeleton. This reaction can be beneficial in scavenging formaldehyde and stabilizing drug products.[1][8]

Q2: What are the known degradation products of meglumine?

A2: While comprehensive data on all intrinsic degradation products is limited, several key impurities and reaction products have been identified:

  • N-Nitroso-meglumine: A genotoxic impurity formed under nitrosating conditions.[4] Its chemical name is 1-Deoxy-1-(methylnitrosamino)-D-glucitol.[4]

  • Reducing Sugars and Nitrogen Impurities: General classes of by-products that can be present in meglumine samples.[9][10]

  • Formaldehyde Adduct: A compound with a 1,3-oxazinane skeleton formed from the reaction of meglumine with formaldehyde.[8]

  • Hydrolysis and Oxidation Products: While not extensively characterized in the public literature, these would likely include smaller sugar alcohols, aldehydes, and carboxylic acids resulting from the breakdown of the meglumine structure.[6]

Q3: What are the potential effects of meglumine degradation products on my experiments or drug product?

A3: The presence of meglumine degradation products can have several undesirable effects:

  • Analytical Interference: Degradation products can appear as extraneous peaks in chromatograms (e.g., HPLC), complicating the quantification of the API and other components.

  • Alteration of Physicochemical Properties: The formation of impurities can change the pH, solubility, and stability of a solution or formulation.

  • Impact on Drug Stability: Degradation products may themselves be reactive and contribute to the degradation of the API.

  • Safety Concerns: The formation of potentially toxic or carcinogenic compounds, such as N-Nitroso-meglumine, is a significant safety concern that requires careful monitoring and control.[4]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Problem 1: Unexpected peaks are observed in my HPLC chromatogram when analyzing a meglumine-containing sample.

Possible Cause Troubleshooting Steps
Intrinsic Meglumine Impurities 1. Analyze a blank solution of meglumine in your mobile phase to identify peaks corresponding to meglumine and its inherent impurities. 2. Obtain a high-purity reference standard of meglumine for comparison.
Degradation During Sample Preparation or Storage 1. Prepare fresh samples and analyze them immediately. 2. Evaluate the stability of your sample solution over time at the storage temperature. 3. If degradation is observed, consider adjusting the sample diluent pH or storing samples at a lower temperature.
Interaction with API or Other Excipients 1. Perform forced degradation studies on the API alone, meglumine alone, and the mixture to identify interaction products.[3] 2. Use a stability-indicating HPLC method capable of resolving the API from all potential degradation products.
Contamination from Labware or Solvents 1. Ensure all glassware is thoroughly cleaned. 2. Use high-purity, HPLC-grade solvents and reagents.

Problem 2: The pH of my meglumine-containing solution changes over time.

Possible Cause Troubleshooting Steps
Formation of Acidic Degradation Products 1. Investigate the degradation of meglumine under your experimental conditions (e.g., exposure to heat, light, or oxygen). 2. Store meglumine solutions protected from light and at a controlled temperature.
Absorption of Atmospheric CO2 1. Meglumine solutions are basic and can absorb CO2 from the air, forming carbonic acid and lowering the pH. 2. Prepare fresh solutions or store them in tightly sealed containers with minimal headspace.

Problem 3: I am concerned about the potential formation of N-Nitroso-meglumine in my formulation.

Possible Cause Troubleshooting Steps
Presence of Nitrite Impurities and Acidic Conditions 1. Source meglumine and other excipients with low nitrite content. Regulatory bodies like the FDA provide guidance on controlling nitrosamine impurities.[11] 2. Avoid acidic conditions during formulation and storage if possible. The formation of nitrosamines is significantly reduced in neutral or basic environments. 3. Consider the inclusion of antioxidants (e.g., ascorbic acid) or other nitrite-scavenging agents in the formulation.
Lack of a Suitable Analytical Method for Detection 1. Develop and validate a sensitive analytical method, such as LC-MS/MS, for the detection and quantification of N-Nitroso-meglumine at trace levels.[4]

Quantitative Data on Meglumine Degradation

Currently, there is limited publicly available quantitative data specifically on the intrinsic degradation kinetics of this compound under various stress conditions. Forced degradation studies in the literature often focus on the degradation of the API in the presence of meglumine.[12][13] However, the principles of forced degradation can be applied to meglumine to assess its stability profile.

Table 1: General Conditions for Forced Degradation Studies of Meglumine

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°CHydrolysis products (e.g., smaller sugar alcohols)
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60°CHydrolysis products
Oxidation 3-30% H₂O₂, room temperatureOxidized sugar backbone (aldehydes, acids)
Thermal Degradation 60°C - 105°C (solid state or solution)Various decomposition products
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic degradation products
Nitrosation Sodium nitrite in an acidic environmentN-Nitroso-meglumine

Experimental Protocols

1. Protocol for HPLC-MS Analysis of Meglumine and its Impurities

This protocol is a general guideline and should be optimized for specific instrumentation and analytical needs. It is based on methodologies described for meglumine impurity profiling.[9][10]

  • Objective: To detect and quantify meglumine and its potential impurities, including reducing sugars and nitrogen-containing by-products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS). An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used for non-chromophoric impurities.

  • Chromatographic Conditions:

    • Column: A mixed-mode column (e.g., Primesep 100) or a C18 column with an ion-pairing agent.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient from high aqueous to high organic to elute both polar and less polar compounds.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 30-40°C

    • Injection Volume: 5-20 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan to identify unknown impurities and Selected Ion Monitoring (SIM) for targeted quantification of known impurities.

    • Source Parameters: Optimize gas flows, temperatures, and voltages for meglumine (m/z 196.1 [M+H]⁺).

  • Sample Preparation:

    • Accurately weigh and dissolve the meglumine sample in the initial mobile phase composition or a suitable solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Derivatization for Reducing Sugars (Optional): To enhance the detection of reducing sugar impurities, a derivatization step using an agent that reacts with carbonyl groups can be employed prior to LC-MS analysis.[9]

2. Protocol for Forced Degradation Study of Meglumine

  • Objective: To generate potential degradation products of meglumine under various stress conditions.

  • Procedure:

    • Prepare Stock Solution: Prepare a stock solution of meglumine in purified water (e.g., 10 mg/mL).

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for a specified time. Neutralize with HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at 80°C for a specified time. Also, expose solid meglumine powder to the same conditions.

    • Photodegradation: Expose the stock solution and solid meglumine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Control Samples: Keep a stock solution and solid sample protected from stress conditions at a controlled, cool temperature.

    • Analysis: Analyze all stressed and control samples by a validated stability-indicating HPLC method (as described above) to identify and quantify the degradation products.

Visualizations

degradation_pathways cluster_stress Stress Conditions cluster_products Degradation Products meglumine This compound nitrosating Nitrosating Agents (Nitrites, Acidic pH) heat Heat hydrolysis Extreme pH (Acid/Base) oxidation Oxidizing Agents (e.g., H₂O₂) formaldehyde Formaldehyde nitroso N-Nitroso-meglumine (Carcinogenic) nitrosating->nitroso Nitrosation thermal_products Decomposition Products (NOx, CO, CO₂) heat->thermal_products Thermal Decomposition hydrolysis_products Hydrolysis Products (e.g., Sugar Alcohols) hydrolysis->hydrolysis_products Hydrolysis oxidation_products Oxidation Products (Aldehydes, Acids) oxidation->oxidation_products Oxidation oxazinane 1,3-Oxazinane Adduct (Stable) formaldehyde->oxazinane Reaction

Caption: Major degradation pathways of this compound under various stress conditions.

troubleshooting_workflow start Unexpected Peak in Meglumine Formulation Chromatogram check_blank Analyze Meglumine Blank start->check_blank peak_present Peak Present in Blank? check_blank->peak_present impurity Source of Peak: Intrinsic Meglumine Impurity peak_present->impurity Yes no_peak Peak Absent in Blank peak_present->no_peak No check_stability Evaluate Sample Solution Stability no_peak->check_stability forced_degradation Perform Forced Degradation Study (API, Meglumine, Mixture) identify_source Identify Source: API Degradation, Meglumine Degradation, or Interaction Product forced_degradation->identify_source stable Sample is Stable check_stability->stable Yes unstable Sample is Unstable check_stability->unstable No stable->forced_degradation optimize_prep Optimize Sample Preparation (e.g., fresh prep, lower temp) unstable->optimize_prep

Caption: Troubleshooting workflow for identifying unknown peaks in meglumine-containing samples.

References

Technical Support Center: N-Methyl-D-glucamine (MDG) in Osmotic Stress Research

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers using N-Methyl-D-glucamine solutions to study and minimize osmotic stress.

This guide provides technical support, troubleshooting advice, and detailed protocols for researchers using this compound (MDG) and its salts in experiments related to osmotic stress.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDG)?

A1: this compound (also known as meglumine) is an organic compound derived from sorbitol, a sugar alcohol.[1] Structurally, it is a hexosamine where the hydroxyl group at position 1 of D-glucitol is replaced by a methylamino group.[1] Due to its properties as a large organic cation, it is frequently used in physiological research as a substitute for extracellular sodium ions (Na+).[2][3] It is also used in the pharmaceutical industry to form salts with certain acids to increase their solubility and as a component in diagnostic radiopaque media.[1][4]

Q2: How are MDG solutions used in osmotic stress experiments?

A2: MDG solutions are primarily used to create experimental conditions where the role of specific ions, particularly Na+, can be investigated during osmotic stress. By replacing Na+ with the larger, and presumably membrane-impermeant, MDG cation (often as this compound chloride, NMDG-Cl), researchers can study the effects of hyperosmolarity while isolating the specific contributions of Na+ influx to the cellular stress response.[3][5] This allows for the dissection of ionic effects versus purely osmotic effects.

Q3: Is MDG a "compatible osmolyte" that protects cells from osmotic stress?

A3: MDG is generally not considered a compatible osmolyte in the same way as substances like sorbitol, taurine, or betaine, which cells can accumulate internally to balance external osmotic pressure without disrupting metabolic functions.[6][7] Instead, MDG's primary role is as an ionic substitute in the extracellular medium.[2] Caution is advised, as some studies have shown that MDG may not be entirely impermeant to cell membranes and can lead to the loss of intracellular potassium and chloride, as well as cellular acidification, which could be a confounding factor in experiments.[3]

Q4: Why is it critical to match the osmolarity of the MDG solution to the control medium?

A4: Cells are highly sensitive to changes in the osmotic pressure of their environment.[6] If the MDG-based substitution solution is not iso-osmotic (having the same total solute concentration) with the control medium, cells will experience either hypertonic stress (if the MDG solution has higher osmolarity) or hypotonic stress (if it has lower osmolarity).[8] This would introduce an unintended variable, making it impossible to attribute observed cellular responses solely to the absence of Na+ or the presence of MDG. Therefore, precise osmolarity matching is crucial for valid experimental design.

Troubleshooting Guide

Q: My cells show increased death or stress in my NMDG-Cl control group, which should be iso-osmotic and non-stressful. What could be the cause?

A: This is a common issue that can arise from several factors:

  • Inaccurate Osmolarity: Double-check the osmolarity of your NMDG-Cl solution with an osmometer. Small errors in calculation or weighing can lead to a hypertonic or hypotonic solution, inducing unintended stress.[8]

  • pH Imbalance: Ensure the pH of your final NMDG-Cl solution is buffered to the same physiological pH as your standard culture medium (typically pH 7.2-7.4). MDG itself can act as a buffer.[9]

  • MDG Permeability: MDG is not perfectly impermeant to all cell types. Over longer incubation periods (>3 minutes in some cases), MDG+ can enter the cell, leading to a loss of intracellular K+ and Cl- and causing acidification, which can induce stress and cell death.[3] Consider reducing the incubation time or testing for changes in intracellular ion concentrations.

  • Impurities: Verify the purity of the this compound used. Contaminants in the reagent could be cytotoxic.

Q: I observed a significant drop in intracellular pH after applying my NMDG solution. Is this expected?

A: Yes, this can be an effect of MDG. Studies on hair cells have shown that the replacement of extracellular Na+ with MDG+ can lead to cellular acidification.[3] This is thought to occur as the cationic form of MDG enters the cell, disrupting the normal ion balance maintained by Na+-dependent transporters. This pH shift is a critical factor to consider when interpreting your results.

Q: My experiment is designed to study Na+ channels, but I'm seeing altered kinetics in my calcium channels. Could NMDG be responsible?

A: Yes, this is possible. Research in cardiac myocytes has demonstrated that intracellular MDG can directly modify the properties of L-type calcium channels.[10] Effects observed include a decrease in the maximum current density and shifts in the voltage-dependence of activation and inactivation.[10] This indicates that MDG is not an inert cation and can have off-target effects on other ion channels, which must be accounted for in data analysis.

Quantitative Data Summary

Quantitative data from the literature is summarized below to aid in experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Source
Synonyms Meglumine, 1-Deoxy-1-(methylamino)-D-glucitol [1]
Molecular Formula C₇H₁₇NO₅ [11]
Molecular Weight 195.21 g/mol [1][11]
Melting Point ~128.5 °C [11]

| pKa | 9.6 |[3] |

Table 2: Example Parameters for NMDG Substitution Experiments

Parameter Condition / Value Cell Type Source
Na+ Replacement 100 mM Na+ replaced with 100 mM NMDG+ Goldfish Hair Cells [3]
Osmotic Tolerance 200 - 700 mOsm Human Granulocytes [8]
Buffer Concentration 0.35 mol/L (for enzyme assays) N/A [9]

| Ca-Current Shift | -11.8 mV shift in steady-state activation | Guinea Pig Myocytes |[10] |

Experimental Protocols

Protocol 1: Preparation of an Iso-osmotic NMDG-Cl Substitution Buffer

This protocol describes how to prepare a physiological buffer where NaCl is replaced with NMDG-Cl to maintain osmolarity.

  • Objective: To create a Na+-free buffer with the same osmolarity as a standard physiological solution (e.g., Tyrode's solution).

  • Materials:

    • This compound (MW: 195.21 g/mol )

    • Hydrochloric Acid (HCl), 1M solution

    • KCl, CaCl₂, MgCl₂, HEPES, Glucose

    • High-purity water

    • pH meter and Osmometer

  • Procedure:

    • Calculate the required molarity of NMDG needed to replace the molarity of NaCl in your standard buffer (e.g., to replace 140 mM NaCl, you need 140 mM NMDG).

    • Weigh the calculated amount of this compound powder.

    • Dissolve the NMDG in ~80% of the final volume of high-purity water.

    • Slowly titrate the solution with 1M HCl until the desired pH (e.g., 7.4) is reached. The HCl provides the Cl- counter-ion, forming NMDG-Cl in situ.

    • Add the other buffer components (KCl, CaCl₂, MgCl₂, HEPES, Glucose) from stock solutions to their final concentrations.

    • Adjust the final volume with water.

    • Measure the osmolarity of the final solution using an osmometer. Compare it to your standard NaCl-containing buffer.

    • Adjust the osmolarity if necessary by adding small amounts of NMDG-Cl (to increase) or water (to decrease).

    • Sterile-filter the buffer through a 0.22 µm filter before use in cell culture.

Protocol 2: Assessing Cell Viability with an MTT Assay

This protocol outlines how to measure cell viability following exposure to osmotic stress or NMDG solutions.[12][13]

  • Objective: To quantify the number of metabolically active, viable cells after an experimental treatment.

  • Materials:

    • Cells seeded in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[12]

    • Solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7).[12]

    • Serum-free medium

  • Procedure:

    • Plate cells at a predetermined density (e.g., 10,000 cells/well) in a 96-well plate and incubate to allow attachment.[14]

    • Remove the culture medium and apply your experimental solutions (e.g., control medium, hyperosmotic medium, NMDG-Cl medium) for the desired duration.

    • After incubation, carefully aspirate the experimental solutions.

    • Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

    • Add 150 µL of MTT solubilization solution to each well.[12]

    • Mix thoroughly on a plate shaker to ensure all formazan crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[13]

    • Calculate cell viability as a percentage relative to the untreated control group.

Visual Guides and Workflows

Below are diagrams illustrating key workflows and concepts relevant to using NMDG solutions in osmotic stress research.

Workflow prep_cells Prepare Cells (Seed in 96-well plate) treatment Replace Media (Control, Hyperosmotic, NMDG) prep_cells->treatment prep_buffer Prepare Iso-osmotic NMDG-Cl Buffer prep_buffer->treatment incubation Incubate (Specified duration) treatment->incubation viability Assess Cell Viability (e.g., MTT Assay) incubation->viability analysis Analyze Data (Compare treatments) viability->analysis

Caption: Experimental workflow for an ion substitution study.

Signaling_Pathway stress Hyperosmotic Stress (High Extracellular Solutes) shrink Cell Shrinkage (Water Efflux) stress->shrink ion_influx Ion Influx (Na+, Cl-, K+) shrink->ion_influx note_nmdg NMDG used to block Na+ component of this step ion_influx->note_nmdg cascade Signaling Cascades (e.g., MAP Kinases) ion_influx->cascade transcription Gene Transcription (TonEBP/OREBP activation) cascade->transcription osmolytes Accumulation of Compatible Osmolytes transcription->osmolytes adaptation Cell Volume Recovery & Adaptation osmolytes->adaptation Troubleshooting rect_node rect_node start High Cell Death in NMDG Control? check_osm Is Osmolarity Correct? start->check_osm check_ph Is pH Physiological? check_osm->check_ph Yes fix_osm Fix: Remake buffer & re-measure osmolarity check_osm->fix_osm No check_time Is Incubation Time Long? check_ph->check_time Yes fix_ph Fix: Re-buffer solution to pH 7.4 check_ph->fix_ph No permeability Problem: Possible MDG permeability & ion loss. Action: Reduce time. check_time->permeability Yes other Problem: Potential reagent impurity or off-target effects. check_time->other No

References

Validation & Comparative

A Comparative Guide to N-Methyl-D-glucamine and Choline Chloride as Sodium Ion Substitutes in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sodium ion (Na+) substitute is a critical experimental consideration. This guide provides an objective comparison of two commonly used substitutes, N-Methyl-D-glucamine (NMDG) and choline chloride, supported by experimental data to inform experimental design and data interpretation.

When investigating Na+-dependent physiological processes, it is often necessary to replace extracellular Na+ with a cation that is considered relatively impermeant to the cell membrane. NMDG and choline chloride are two such substitutes frequently employed in electrophysiology, cell viability assays, and studies of ion transport and signaling. However, these substitutes are not inert and can exert their own biological effects, making a thorough understanding of their properties essential for accurate experimental outcomes.

Electrophysiological Properties: A Comparative Analysis

A key application for Na+ substitutes is in the field of electrophysiology to isolate and characterize specific ion currents. The choice of substitute can significantly impact experimental results.

Effects on Membrane Potential and Outward Currents

Studies have shown that both NMDG and choline chloride can directly affect neuronal membrane properties. Research comparing their effects in invertebrate neurons has revealed that both substances can reduce depolarization-activated outward currents, an effect that is independent of Na+ removal.[1][2][3][4][5] This is a crucial consideration in studies of Na+-activated potassium channels, as a reduction in outward current upon Na+ substitution could be misinterpreted as evidence for the presence of these channels.

In lobster stomatogastric neurons, replacing NaCl with choline chloride led to a significant decrease in both sustained and transient outward currents.[2] Similarly, the addition of choline hydroxide to the saline, without removing Na+, also reduced these currents, indicating a direct effect of choline.[2] In the same neuronal preparation, NMDG was also found to directly reduce transient depolarization-activated outward currents.[2] In leech Retzius cells, choline chloride substitution also resulted in a significant reduction of outward currents.[2]

The effects on resting membrane potential can be variable and cell-type dependent. In lobster pyloric dilator (PD) neurons, substitution with choline chloride caused a depolarization of the membrane potential.[2] Conversely, in leech Retzius cells, no significant change in membrane potential was observed with choline substitution.[2]

ParameterThis compound (NMDG)Choline ChlorideCell TypeReference
Transient Outward Current ReducedReducedLobster Stomatogastric Neurons[2]
Sustained Outward Current No significant direct effect reportedReducedLobster Stomatogastric Neurons[2]
Transient Outward Current Not reportedReducedLeech Retzius Cells[2]
Sustained Outward Current Not reportedReducedLeech Retzius Cells[2]
Membrane Potential Not explicitly comparedDepolarizationLobster PD Neurons[2]
Membrane Potential Not explicitly comparedNo significant changeLeech Retzius Cells[2]
Experimental Protocol: Two-Electrode Voltage Clamp Recording

The following protocol is a generalized representation of the methodology used to assess the effects of Na+ substitutes on neuronal currents.

Solutions:

  • Normal Saline: Composition will vary depending on the preparation (e.g., for lobster stomatogastric neurons: 479 mM NaCl, 12.8 mM KCl, 13.7 mM CaCl2, 3.9 mM Na2SO4, 10 mM MgSO4, 11.1 mM Tris base, 5.1 mM maleic acid, pH 7.4).

  • Na+-Free Saline (NMDG-based): Equimolar replacement of NaCl with NMDG.

  • Na+-Free Saline (Choline-based): Equimolar replacement of NaCl with choline chloride.

Procedure:

  • Dissect and prepare the desired neuronal preparation (e.g., stomatogastric ganglion).

  • Mount the preparation in a recording chamber and perfuse with normal saline.

  • Impale a neuron with two microelectrodes filled with 3 M KCl for voltage clamping.

  • Switch the perfusion to the Na+-free saline (either NMDG- or choline-based).

  • Apply a series of voltage steps to elicit and record outward currents.

  • Compare the current amplitudes and kinetics before and after the solution change.

G cluster_0 Preparation cluster_1 Recording Setup cluster_2 Experimental Conditions cluster_3 Data Acquisition & Analysis Neuronal Preparation Neuronal Preparation Two-Electrode Voltage Clamp Two-Electrode Voltage Clamp Neuronal Preparation->Two-Electrode Voltage Clamp Mount Normal Saline Normal Saline Two-Electrode Voltage Clamp->Normal Saline Perfuse NMDG Saline NMDG Saline Normal Saline->NMDG Saline Switch to Choline Saline Choline Saline Normal Saline->Choline Saline Switch to Record Currents Record Currents Normal Saline->Record Currents Baseline NMDG Saline->Record Currents Test Choline Saline->Record Currents Test Compare Currents Compare Currents Record Currents->Compare Currents Analyze

Fig. 1: Experimental workflow for comparing Na+ substitutes.

Effects on Intracellular Ion Homeostasis and Cell Viability

Beyond their direct effects on membrane electrical properties, NMDG and choline chloride can also impact intracellular ion concentrations and overall cell health.

Intracellular pH and Ion Concentrations

The replacement of extracellular Na+ with NMDG has been shown to cause intracellular acidification and a loss of intracellular potassium (K+) and chloride (Cl-) ions in hair cells. This suggests that NMDG may be permeable to the cell membrane to some extent, leading to these off-target effects.

In a study on invasive breast cancer cells, both NMDG and choline chloride, when used to replace extracellular Na+, led to a sustained increase in intracellular calcium concentration ([Ca2+]i).[6] This effect was found to be mediated by the phospholipase C (PLC) and inositol trisphosphate (IP3) receptor pathway, indicating that both substitutes can indirectly influence intracellular signaling cascades.[6]

ParameterThis compound (NMDG)Choline ChlorideCell TypeReference
Intracellular pH AcidificationNot explicitly comparedHair Cells
Intracellular K+ DecreasedNot explicitly comparedHair Cells
Intracellular Cl- DecreasedNot explicitly comparedHair Cells
Intracellular Ca2+ IncreasedIncreasedBreast Cancer Cells[6]
Cell Viability

The long-term effects of NMDG and choline chloride on cell viability are a critical consideration, particularly in drug development and chronic exposure studies. While direct comparative studies are limited, some data is available. For instance, in cryopreservation of human ovarian tissue, replacing sodium with choline in the freezing media resulted in improved preservation of oocytes and follicular cells, suggesting a protective effect of choline in this context.[7]

Impact on Intracellular Signaling Pathways

The finding that both NMDG and choline chloride can elevate intracellular Ca2+ via the PLC/IP3 pathway highlights the potential for these Na+ substitutes to interfere with a wide range of cellular signaling processes.[6]

G cluster_0 Na+ Substitution cluster_1 Membrane Events cluster_2 Second Messengers cluster_3 Intracellular Response Na_sub NMDG or Choline Chloride PLC Phospholipase C (PLC) Na_sub->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca2+ Release ER->Ca_release Induces Downstream Downstream Signaling Ca_release->Downstream

Fig. 2: Signaling pathway affected by Na+ substitution.

Choline itself is a precursor for the neurotransmitter acetylcholine and the membrane lipid phosphatidylcholine. It is actively transported into cells and can influence various signaling pathways. Therefore, when using choline chloride as a Na+ substitute, it is important to consider its potential to interact with cholinergic systems and lipid metabolism.

Conclusion and Recommendations

Both this compound and choline chloride are valuable tools for studying Na+-dependent processes. However, researchers must be aware of their potential off-target effects.

  • Direct effects on ion channels: Both substitutes can directly modulate ion channel activity, particularly outward K+ currents. Control experiments, such as adding the substitute without removing Na+, are crucial to differentiate between the effects of Na+ removal and the direct actions of the substitute.[2]

  • Impact on intracellular environment: Both NMDG and choline can alter intracellular ion concentrations and pH, and can trigger intracellular Ca2+ release. These effects should be considered when interpreting data from experiments involving these substitutes.

  • Cell-type specific effects: The effects of these substitutes can vary significantly between different cell types. It is important to validate the chosen substitute in the specific experimental system being used.

Recommendation: The choice between NMDG and choline chloride should be made on a case-by-case basis, considering the specific research question and the potential for off-target effects in the experimental model. Whenever possible, performing control experiments with an alternative Na+ substitute is advisable to ensure the robustness of the findings. Careful consideration of the data presented in this guide will aid in making an informed decision and in the rigorous interpretation of experimental results.

References

Control Experiments for N-Methyl-D-glucamine in Electrophysiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of electrophysiology, N-Methyl-D-glucamine (NMDG) is a widely utilized tool for investigating sodium-dependent processes. Its primary application is as a large, relatively impermeant cation used to replace sodium ions in extracellular solutions, thereby allowing researchers to isolate and study the effects of sodium channel blockade or the contribution of sodium currents to various cellular phenomena. However, emerging evidence underscores the critical importance of rigorous control experiments to validate findings obtained using NMDG substitution. This guide provides a comparative overview of essential control experiments, their underlying principles, and the interpretation of their results, supported by experimental data and detailed protocols.

Comparative Analysis of Control Strategies

The gold standard for controlling for the direct effects of NMDG is the "addition" or "add-back" experiment.[2][3][4] This involves applying NMDG to the standard sodium-containing recording solution. This approach allows for the direct assessment of NMDG's pharmacological effects on the preparation.

Experimental Condition Objective Typical Observation if NMDG has a direct effect Interpretation
Standard Saline Establish baseline physiological activity.Normal inward and outward currents.Reference for comparison.
NMDG Substitution Investigate the role of extracellular sodium by replacing NaCl with NMDG-Cl.Reduction in inward sodium currents and potentially a reduction in outward currents.The effect on inward currents is expected. The effect on outward currents could be due to sodium removal OR a direct effect of NMDG.
NMDG Addition Control Determine the direct pharmacological effects of NMDG.Reduction in outward currents in the presence of normal sodium levels.[1][2]Indicates a direct inhibitory effect of NMDG on channels carrying outward current (e.g., potassium channels).
Alternative Cation Substitution Corroborate findings from NMDG substitution using a different large cation (e.g., Choline, Tris).[3]Similar effects to NMDG substitution may be observed, but these substitutes can also have their own direct effects.[1][3]Can strengthen the conclusion that the primary effect is due to sodium removal if multiple, chemically distinct substitutes yield similar results after accounting for their own direct effects.
Osmolarity Control Ensure that changes in solution osmolarity are not responsible for observed effects.No significant change in channel activity when an osmolyte like sucrose is added to the standard saline to match the osmolarity of the substitution solution.Rules out osmotic artifacts.

Experimental Protocols

General Whole-Cell Patch-Clamp Recording Protocol

This protocol provides a general framework for whole-cell patch-clamp recordings from neurons in acute brain slices, a common application for NMDG substitution experiments.

  • Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.[6][7][8][9][10]

    • Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) in the same NMDG-based solution using a vibratome.

    • Allow slices to recover in a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.

  • Solutions:

    • Standard aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2, and 2 MgSO4. The pH should be adjusted to 7.3-7.4 with NaOH and osmolarity to 300-310 mOsmol/kg.[7]

    • NMDG Substitution Solution (in mM): 124 NMDG-Cl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2, and 2 MgSO4. The pH should be adjusted to 7.3-7.4 with HCl.

    • NMDG Addition Control Solution (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2, 2 MgSO4, and the desired concentration of NMDG-Cl (e.g., 124 mM). The osmolarity should be adjusted to match the other solutions if necessary, though in this control, it is often left hypertonic to mimic the addition.

    • Intracellular Pipette Solution (in mM): 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine-Na2, 4 MgATP, and 0.3 Na2-GTP. Adjust pH to 7.35 with KOH and osmolarity to 285–290 mOsmol/kg.[7]

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated standard aCSF.

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Record baseline currents in voltage-clamp or membrane potential in current-clamp.

    • Perfuse the NMDG substitution solution and record the changes.

    • Wash out the NMDG solution with standard aCSF to observe recovery.

    • In a separate experiment or after washout, perfuse the NMDG addition control solution to measure the direct effects of NMDG.

Visualizing the Experimental Logic

The following diagrams illustrate the logical workflow for dissecting the effects of NMDG in electrophysiological experiments.

cluster_exp Experimental Protocol cluster_interp Initial Interpretation cluster_control Control Experiment cluster_conclusion Conclusion A Establish Baseline in Standard Saline B Apply NMDG Substitution Solution A->B C Observe Effect (e.g., Reduced Outward Current) B->C D Is the effect due to Na+ removal or a direct NMDG effect? C->D E Apply NMDG Addition Solution F Observe Effect of NMDG in presence of Na+ E->F G Direct NMDG Effect (If effect observed in F) F->G H Effect of Na+ Removal (If no effect in F, or if effect in C is greater than F) F->H

Caption: Workflow for NMDG control experiments.

The following diagram illustrates the signaling pathway being investigated and the points of intervention.

cluster_membrane Cellular Membrane cluster_intervention Experimental Interventions Na_in Na+ Influx K_out K+ Efflux Na_channel Voltage-gated Na+ Channel Na_channel->Na_in K_channel K+ Channel (e.g., Na+-activated) K_channel->K_out NMDG_sub NMDG Substitution (Replaces Na+) NMDG_sub->Na_channel Blocks (by removing Na+) NMDG_add NMDG Addition NMDG_add->K_channel Directly Blocks

Caption: NMDG intervention points in electrophysiology.

References

A Comparative Guide to N-Methyl-D-glucamine and Tris Buffer for pH Stabilization in Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant of experimental success and product stability. This guide provides a comprehensive comparison of two commonly utilized buffers, N-Methyl-D-glucamine (Meglumine) and Tris(hydroxymethyl)aminomethane (Tris), for pH stabilization. This analysis is supported by a review of their physicochemical properties and includes detailed experimental protocols for their comparative evaluation.

Executive Summary

Both Meglumine and Tris are organic amine buffers with distinct characteristics that make them suitable for different applications. Tris is a stalwart in biochemistry and molecular biology laboratories, valued for its buffering capacity in the physiological pH range.[1] Meglumine, a derivative of sorbitol, is widely employed as an excipient in pharmaceutical formulations, where it functions as a pH-adjusting agent and a solubilizer for active pharmaceutical ingredients (APIs).[2][3] The choice between these two buffers hinges on specific experimental or formulation requirements, including desired pH range, temperature sensitivity, potential for interaction with metal ions, and the chemical nature of the molecules under investigation.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key properties of Meglumine and Tris buffers is presented below, offering a quantitative basis for selection.

PropertyThis compound (Meglumine)Tris(hydroxymethyl)aminomethane (Tris)
Chemical Structure An amino sugar derived from sorbitolA primary amine with three hydroxymethyl groups
pKa at 25°C 9.52[4]~8.1[5]
Effective pH Range 8.5 - 10.5[4]7.2 - 9.0[6][7]
Temperature Dependence of pKa (dpKa/dT) -0.023[4]-0.031[7]
Metal Ion Chelation Can form complexes with metal ions[8]Known to chelate divalent metal ions like Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺, and Cr²⁺[6][9]
Primary Applications pH adjustment and solubilization in pharmaceutical formulations, particularly with contrast media[2][3]Buffering in biochemical and molecular biology assays (e.g., electrophoresis, enzyme kinetics), protein purification, and some vaccine formulations[5][6]
Limitations Limited data on performance in a broad range of biochemical assaysReactive primary amine can interfere with certain assays (e.g., BCA protein assay) and can be toxic to some mammalian cells in culture.[1][6] The pH is highly temperature-dependent.[5][10]

Performance in Specific Applications

Pharmaceutical Formulations

Meglumine is extensively used in pharmaceutical formulations to enhance the solubility and stability of poorly water-soluble APIs.[3] Its ability to form salts with acidic compounds makes it a valuable excipient.[11] While Tris is also used in some pharmaceutical preparations, its reactive primary amine and potential for interaction with APIs can be a limitation.[1][3] Histidine is often preferred over Tris in monoclonal antibody formulations due to its more favorable stability profile and lack of significant pH shift upon freezing.[12]

Biochemical and Enzymatic Assays

Tris is a well-established buffer for a wide variety of biochemical assays due to its pKa being close to physiological pH.[1] However, its propensity to chelate metal ions can interfere with the activity of metalloenzymes.[6][9] Meglumine has been successfully used as a buffer in the determination of serum alkaline phosphatase activity, demonstrating its potential in specific enzymatic assays.[13] In this context, it was found that Na⁺ acts as an activator, while NH₄⁺ and Li⁺ are inhibitory.[13]

Experimental Protocols

To facilitate a direct comparison of Meglumine and Tris for a specific application, the following experimental protocols are provided.

Protocol 1: Comparative Analysis of Buffering Capacity

Objective: To determine and compare the buffering capacity of Meglumine and Tris buffers at a target pH.

Materials:

  • This compound

  • Tris(hydroxymethyl)aminomethane

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Burette

  • Beakers

Procedure:

  • Buffer Preparation: Prepare 100 mL of 50 mM solutions of both Meglumine and Tris. Adjust the pH of the Tris buffer to 8.0 and the Meglumine buffer to 9.5 with HCl.

  • Titration with Acid: a. Place 50 mL of the prepared Tris buffer in a beaker with a stir bar and measure the initial pH. b. Slowly add 0.5 mL increments of 0.1 M HCl from a burette, recording the pH after each addition until the pH has dropped by at least 2 units. c. Repeat the titration for the Meglumine buffer.

  • Titration with Base: a. Place 50 mL of the prepared Tris buffer in a beaker with a stir bar and measure the initial pH. b. Slowly add 0.5 mL increments of 0.1 M NaOH from a burette, recording the pH after each addition until the pH has increased by at least 2 units. c. Repeat the titration for the Meglumine buffer.

  • Data Analysis: Plot the pH versus the volume of acid or base added for each buffer. The buffering capacity is determined by the region of the titration curve with the shallowest slope.[1]

Protocol 2: Assessment of Protein Stability in Meglumine and Tris Buffers

Objective: To compare the effect of Meglumine and Tris buffers on the thermal stability of a model protein.

Materials:

  • Model protein (e.g., Bovine Serum Albumin, Lysozyme)

  • Meglumine buffer (50 mM, pH 9.5)

  • Tris buffer (50 mM, pH 8.0)

  • Differential Scanning Fluorimeter (DSF) or a similar instrument for measuring protein unfolding

  • SYPRO Orange dye (or other suitable fluorescent dye)

Procedure:

  • Sample Preparation: Prepare solutions of the model protein at a final concentration of 1 mg/mL in both the Meglumine and Tris buffers.

  • DSF Analysis: a. Add SYPRO Orange dye to each protein solution according to the manufacturer's instructions. b. Load the samples into the DSF instrument. c. Run a thermal melt experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Analysis: The melting temperature (Tm) of the protein in each buffer is determined from the inflection point of the fluorescence curve. A higher Tm indicates greater thermal stability.[14]

Visualizing Experimental Workflows and Interactions

To aid in the conceptualization of experimental design and potential molecular interactions, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_comparison Comparison protein Model Protein buffer1 50 mM Meglumine pH 9.5 protein->buffer1 Dissolve in buffer2 50 mM Tris pH 8.0 protein->buffer2 Dissolve in dsf Differential Scanning Fluorimetry (DSF) buffer1->dsf buffer2->dsf data_analysis Data Analysis (Tm Determination) dsf->data_analysis comparison Compare Tm values data_analysis->comparison

Protein Stability Screening Workflow

signaling_pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling receptor GPCR / Kinase Receptor effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Kinase Cascade second_messenger->downstream Activates amine_buffer Amine Buffer (e.g., Tris) amine_buffer->receptor Potential Interaction/ Inhibition

Potential Amine Buffer-Signaling Pathway Interaction

Conclusion

The selection between this compound and Tris buffer should be a carefully considered decision based on the specific requirements of the application. Tris remains a versatile and cost-effective buffer for many standard biochemical applications, provided its temperature sensitivity and potential for chemical interactions are managed.[1][10] Meglumine presents a valuable alternative, particularly in pharmaceutical formulations where its solubilizing properties and performance at a higher pH range are advantageous.[2][4] For critical applications, especially in drug development, it is imperative to perform comparative studies, such as those outlined in this guide, to determine the optimal buffer for ensuring product stability and efficacy.

References

Assessing Off-Target Effects of N-Methyl-D-glucamine in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-D-glucamine (meglumine) is a widely used excipient in pharmaceutical formulations, primarily as a co-solvent and solubilizing agent to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). While generally considered safe, emerging evidence indicates that meglumine is not biologically inert and can exert off-target effects in cell-based assays, potentially confounding experimental results and leading to misinterpretation of data. This guide provides a comprehensive comparison of meglumine with alternative solubilizing agents, details experimental protocols to assess off-target effects, and outlines key signaling pathways that may be impacted.

This compound: Potential for Off-Target Effects

Contrary to the assumption of it being an inactive component, studies have revealed that meglumine can directly influence cellular processes. When part of an active formulation, such as meglumine antimonate, it has been shown to induce oxidative stress and DNA damage in mice.[1][2][3][4][5] Research on meglumine acridone acetate has demonstrated its ability to alter the expression of a substantial number of genes in human peripheral blood mononuclear cells (PBMCs) and to induce apoptosis through the mitochondrial pathway.[6] Furthermore, meglumine has been observed to increase phagocytosis, superoxide anion production, and Tumor Necrosis Factor-alpha (TNF-alpha) production in human phagocytes.[7][8] These findings underscore the importance of carefully assessing the potential for meglumine to interfere with the biological systems under investigation in cell-based assays.

Comparison of Solubilizing Agents

The selection of an appropriate solubilizing agent is critical to ensure that the observed effects in a cell-based assay are attributable to the API and not the excipient. The following table compares meglumine with common alternatives.

FeatureThis compound (Meglumine)Cyclodextrins (e.g., HP-β-CD)Co-solvents (e.g., DMSO, Ethanol)
Mechanism of Action Acts as a co-solvent and pH modifier to increase the solubility of acidic drugs.[9]Encapsulates hydrophobic drug molecules within a central cavity, forming a water-soluble inclusion complex.[10][11]Reduce the polarity of the aqueous medium, thereby increasing the solubility of nonpolar drugs.[12]
Biocompatibility Generally considered safe for in vivo use, but demonstrates biological activity in vitro.[1][2][4][5][6][7][8]Generally well-tolerated in cell culture at appropriate concentrations.[10][12] Can extract cholesterol from cell membranes at higher concentrations.[11]Can exhibit cytotoxicity even at low concentrations and may have direct effects on cellular processes.[12]
Potential Off-Target Effects Induction of oxidative stress, DNA damage, apoptosis, and modulation of immune responses (e.g., TNF-alpha production, NF-κB pathway).[2][3][4][5][7][8][13]Can interact with cell membrane components, particularly cholesterol, which may affect signaling pathways.[11]Can induce cellular stress, alter membrane permeability, and affect enzyme activity.[12]
Considerations for Use Potential for confounding results in assays measuring apoptosis, inflammation, oxidative stress, and gene expression.The choice of cyclodextrin and its concentration should be carefully optimized to avoid membrane disruption.[9]The final concentration in the assay should be minimized and consistent across all treatments, with appropriate vehicle controls.[12]

Experimental Protocols for Assessing Off-Target Effects

To rigorously evaluate the potential off-target effects of meglumine or any excipient, a multi-faceted approach employing a panel of cell-based assays is recommended.

Cytotoxicity and Cell Viability Assays
  • Objective: To determine the concentration range at which the excipient does not adversely affect cell survival.

  • Recommended Assays:

    • MTT/XTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Release Assay: Quantifies lactate dehydrogenase released from damaged cells as a measure of cytotoxicity.

    • Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity.

  • Experimental Protocol (MTT Assay Example):

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of meglumine and the chosen alternative excipient(s) in the appropriate cell culture medium. Include a vehicle-only control.

    • Replace the existing medium with the prepared excipient solutions and incubate for the desired experimental duration (e.g., 24, 48, 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Gene Expression Analysis
  • Objective: To identify changes in gene expression profiles induced by the excipient.

  • Recommended Assays:

    • Quantitative Real-Time PCR (qRT-PCR): To measure the expression of specific genes of interest, particularly those related to stress responses, inflammation, and apoptosis.

    • RNA Sequencing (RNA-Seq): For a global, unbiased assessment of transcriptional changes.

  • Experimental Protocol (qRT-PCR Example):

    • Treat cells with non-toxic concentrations of the excipients as determined by cytotoxicity assays.

    • Isolate total RNA from the cells at various time points.

    • Synthesize cDNA from the isolated RNA.

    • Perform qRT-PCR using primers for target genes (e.g., BAX, BCL2, TNF, IL-6, SOD1) and a housekeeping gene for normalization.

    • Analyze the relative gene expression changes using the ΔΔCt method.

Signaling Pathway Activation Assays
  • Objective: To determine if the excipient activates or inhibits specific signaling pathways.

  • Recommended Assays:

    • Western Blotting: To measure the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling molecules.

    • Reporter Gene Assays: To quantify the activity of specific transcription factors (e.g., NF-κB).

  • Experimental Protocol (NF-κB Reporter Assay Example):

    • Transfect cells with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase).

    • Treat the transfected cells with the excipients, a known NF-κB activator (positive control), and a vehicle control.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence).

    • Normalize the reporter activity to a co-transfected control plasmid or total protein concentration.

Visualizing Key Cellular Pathways and Workflows

To aid in the understanding of potential off-target mechanisms and the experimental approach to their assessment, the following diagrams are provided.

experimental_workflow cluster_planning Phase 1: Planning and Preliminary Testing cluster_cytotoxicity Phase 2: Cytotoxicity Assessment cluster_molecular Phase 3: Molecular and Pathway Analysis cluster_analysis Phase 4: Data Analysis and Interpretation A Select Excipients (Meglumine vs. Alternatives) B Determine Concentration Range A->B C MTT / XTT Assay B->C D LDH Release Assay B->D E Gene Expression Analysis (qRT-PCR / RNA-Seq) C->E G Compare Off-Target Profiles C->G F Signaling Pathway Analysis (Western Blot / Reporter Assay) D->F D->G E->G F->G

Experimental workflow for assessing excipient off-target effects.

apoptosis_pathway cluster_meglumine Meglumine-induced Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Meglumine Meglumine Bax Bax Meglumine->Bax Bcl2 Bcl-2 Meglumine->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis oxidative_stress_pathway Meglumine Meglumine ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) Meglumine->ROS AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD) Meglumine->AntioxidantEnzymes Modulates Activity CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage AntioxidantEnzymes->ROS nfkb_pathway Meglumine Meglumine TNFa TNF-alpha Meglumine->TNFa TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates GeneExpression Inflammatory Gene Expression NFkB->GeneExpression Activates

References

NMDG vs. Sucrose for Osmolarity Adjustment: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of N-methyl-D-glucamine (NMDG) and sucrose for osmolarity adjustment in experimental solutions. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to aid in the selection of the most appropriate osmolyte for specific research applications.

In cellular and electrophysiological studies, maintaining the appropriate osmolarity of extracellular and intracellular solutions is critical for cell viability and obtaining reliable experimental data. This compound (NMDG) and sucrose are two of the most commonly used non-ionic osmolytes to adjust the tonicity of physiological solutions. While both serve the primary purpose of preventing osmotic stress, their chemical properties and interactions with cellular components can lead to significantly different experimental outcomes. This guide presents a comparative analysis of NMDG and sucrose, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant concepts.

Comparative Data Summary

The choice between NMDG and sucrose can influence various cellular parameters, from neuronal viability to specific ion channel kinetics. The following table summarizes quantitative data from studies comparing the effects of these two osmolytes.

ParameterNMDGSucroseKey Findings & Citations
Neuronal Viability (Brain Slices) Superior preservation, especially in older animals (>1 month). Rescued more cells compared to sucrose-aCSF.[1][2]Generally effective, particularly for younger animals.[1]NMDG-based solutions are often preferred for preparing acute brain slices from adult animals, as they have been shown to enhance neuronal preservation and overall slice viability.[1][2][3][4]
Ion Channel Function Can directly reduce outward currents, which is not due to changes in extracellular sodium.[5][6][7] When replacing 100 mM of Na+, NMDG+ led to a rapid loss of intracellular sodium, potassium, and chloride in hair cells.[8] Intracellular NMDG can modify the kinetics and voltage-dependence of calcium currents.[9]Generally considered inert with respect to ion channel function.[10] However, hypertonic sucrose solutions can have electrophysiological effects, such as hyperpolarization and prolonged action potential duration in cardiac Purkinje fibers.[11]NMDG's direct interaction with ion channels necessitates careful consideration and control experiments, whereas sucrose is often chosen for its relative lack of direct channel modulation.[5][6][7][10]
Cell Volume No significant change in hair cell volume when replacing extracellular sodium.[8]Can cause cell swelling if the osmolarity difference between intracellular and extracellular solutions is too large.[12]Both osmolytes can effectively control cell volume when used at appropriate concentrations to achieve isotonic conditions.
Cellular pH Can cause intracellular acidification.[8]Generally does not directly alter intracellular pH.The effect of NMDG on intracellular pH may be a confounding factor in some experiments.
Experimental Applications Widely used in protective recovery methods for preparing acute brain slices for patch-clamp electrophysiology.[3][4][13][14][15] Also used as a sodium substitute to study Na+-dependent processes.[5][8][16]Commonly used to adjust the osmolarity of intracellular and extracellular solutions in a variety of electrophysiological and cell biology experiments.[10][13][17]The choice depends on the specific requirements of the experiment, with NMDG being favored for slice preparation and sucrose for general osmolarity adjustment where ion channel interactions are a concern.

Experimental Protocols

Accurate and reproducible experimental results rely on meticulously prepared solutions. Below are detailed methodologies for preparing NMDG- and sucrose-based artificial cerebrospinal fluid (aCSF), commonly used in brain slice electrophysiology.

NMDG-Based Protective Recovery aCSF

This protocol is adapted from methods demonstrated to enhance neuronal preservation in acute brain slices.[13][14][15]

1. Stock Solution Preparation:

  • Prepare a 5X NMDG stock solution containing (in mM): 460 NMDG, 12.5 KCl, 6.25 NaH2PO4, 150 NaHCO3, 100 HEPES, 125 glucose, 10 thiourea, 25 Na-ascorbate, and 15 Na-pyruvate.

  • The pH of the NMDG stock solution will be alkaline and should be adjusted to ~7.3-7.4 with concentrated HCl.[18][19]

2. Working Solution Preparation (1 L):

  • To ~800 mL of ultrapure water, add 200 mL of the 5X NMDG stock solution.

  • Add 0.5 mM CaCl2 and 10 mM MgSO4.

  • Adjust the final pH to 7.3-7.4.

  • Bring the final volume to 1 L with ultrapure water.

  • Measure the osmolarity and adjust to 300-310 mOsm/kg.[13][15] Osmolarity can be adjusted by adding small amounts of NMDG to increase it or ultrapure water to decrease it.[14]

  • Saturate the solution with carbogen (95% O2 / 5% CO2) for at least 15-20 minutes before use.

Workflow for Brain Slice Preparation using NMDG-aCSF:

NMDG_Slice_Preparation Start Anesthetize Animal Perfusion Transcardial Perfusion with ice-cold NMDG-aCSF Start->Perfusion Dissection Brain Dissection in ice-cold NMDG-aCSF Perfusion->Dissection Slicing Vibratome Slicing in ice-cold, carbogenated NMDG-aCSF Dissection->Slicing Recovery Slice Recovery in 32-34°C NMDG-aCSF (with gradual Na+ reintroduction if needed) Slicing->Recovery Transfer Transfer to HEPES-holding aCSF at room temperature Recovery->Transfer Recording Transfer to Recording aCSF for experiment Transfer->Recording End Experiment Recording->End

Caption: Workflow for preparing acute brain slices using the NMDG protective recovery method.

Sucrose-Based aCSF for Osmolarity Adjustment

Sucrose is often added to standard aCSF to increase its osmolarity or used in a high-sucrose solution for slice cutting to improve cell viability.

1. High-Sucrose Cutting Solution (1 L):

  • Prepare a solution containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 0.5 CaCl2, and 7 MgCl2.

  • Adjust the pH to 7.3-7.4 by bubbling with carbogen (95% O2 / 5% CO2).

  • The high sucrose concentration makes the solution hyperosmotic, which helps to reduce cellular swelling during slicing.

2. Osmolarity Adjustment of Standard aCSF:

  • Prepare the desired volume of standard aCSF (e.g., containing in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2).

  • Measure the initial osmolarity of the solution.

  • To increase the osmolarity, add solid sucrose in small increments, measuring the osmolarity after each addition until the target value is reached. For example, adding approximately 34.23 mg of sucrose to 100 mL of solution will increase the osmolarity by about 1 mOsm.

Logical Relationship for Osmolarity Adjustment:

Osmolarity_Adjustment cluster_0 Solution Preparation cluster_1 Osmolarity Check cluster_2 Adjustment Prepare Base Solution Prepare Base Solution Measure Osmolarity Measure Osmolarity Prepare Base Solution->Measure Osmolarity Add Osmolyte (NMDG or Sucrose) Add Osmolyte (NMDG or Sucrose) Measure Osmolarity->Add Osmolyte (NMDG or Sucrose) Too Low Add Solvent (H2O) Add Solvent (H2O) Measure Osmolarity->Add Solvent (H2O) Too High Final Solution Final Solution Measure Osmolarity->Final Solution Correct Add Osmolyte (NMDG or Sucrose)->Measure Osmolarity Add Solvent (H2O)->Measure Osmolarity

Caption: Logical workflow for adjusting the osmolarity of an experimental solution.

Signaling Pathway Considerations

The choice of osmolyte can have downstream effects on cellular signaling. For instance, NMDG's effect on ion channel function can indirectly modulate signaling pathways that are dependent on ion influx. Sucrose, while more inert, can be metabolized by some cells, potentially affecting energy-dependent signaling cascades over long experimental periods.

Signaling_Pathway_Considerations cluster_NMDG NMDG Effects cluster_Sucrose Sucrose Effects NMDG NMDG IonChannels Ion Channels (e.g., K+, Ca2+ channels) NMDG->IonChannels Direct Modulation MembranePotential Membrane Potential IonChannels->MembranePotential IonFlux Ion Flux (e.g., K+ efflux, Ca2+ influx) IonChannels->IonFlux DownstreamSignaling Downstream Signaling (e.g., Ca2+-dependent pathways) MembranePotential->DownstreamSignaling IonFlux->DownstreamSignaling Sucrose Sucrose Metabolism Cellular Metabolism (potential for uptake and use) Sucrose->Metabolism Potential long-term effect OsmoticEffect Primary Osmotic Effect Sucrose->OsmoticEffect Primary Role ATPLevels ATP Levels Metabolism->ATPLevels EnergyDependentSignaling Energy-Dependent Signaling ATPLevels->EnergyDependentSignaling CellVolume Cell Volume Regulation OsmoticEffect->CellVolume

Caption: Potential differential effects of NMDG and sucrose on cellular signaling pathways.

Conclusion

The selection of an osmolyte for adjusting experimental solutions is not a trivial decision and can have profound effects on the experimental outcome. NMDG has proven to be highly effective for the preservation of neuronal tissue, particularly in adult animals, making it a preferred choice for acute brain slice preparations.[1][2] However, its direct interaction with various ion channels necessitates careful consideration and appropriate controls.[5][6][7]

Sucrose, on the other hand, is a more inert and cost-effective option for general osmolarity adjustments.[10] Its lack of direct interaction with most ion channels makes it a safer choice when studying channel biophysics. However, its suitability for preserving the viability of all cell types, especially in complex tissues like brain slices from older animals, may be limited compared to NMDG.[1]

Ultimately, the ideal osmolyte depends on the specific experimental goals. For researchers focused on the intricate electrophysiological properties of ion channels, sucrose may be the more prudent choice to avoid confounding pharmacological effects. For those requiring the highest degree of cellular viability in complex tissue preparations, particularly from adult animals, the benefits of NMDG in preserving cellular integrity may outweigh the potential for off-target effects, which can be addressed with careful experimental design. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of your research.

References

Validating Cell Membrane Impermeability to N-Methyl-D-glucamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In neurobiology and physiology research, substituting extracellular ions with large, supposedly impermeable molecules is a cornerstone technique for elucidating the roles of specific ion channels and transporters. N-Methyl-D-glucamine (NMDG) is widely used as a substitute for extracellular sodium (Na+) to isolate and study cellular phenomena dependent on sodium gradients and fluxes. This guide provides a comparative analysis of NMDG's impermeability, alternative ions, and the experimental protocols required for validation, aimed at researchers, scientists, and professionals in drug development.

Comparison of NMDG with Other Cations

The assumption of NMDG's impermeability is critical, as any significant passage across the cell membrane could lead to confounding effects and misinterpretation of experimental results. While generally considered impermeable, some studies suggest that NMDG may exhibit some degree of permeability or have direct effects on ion channels in certain cell types or over extended experimental durations.[1][2][3][4][5] Therefore, validation of its impermeability is a crucial experimental control.

Below is a comparative summary of NMDG and other common cations used in electrophysiology studies.

CationMolecular Weight ( g/mol )Key CharacteristicsCommon ApplicationsPotential Considerations
This compound (NMDG) 195.21Large organic cation, generally considered impermeable.[6]Replacement for extracellular Na+ to study Na+-dependent processes and isolate other currents.[6]Can directly reduce outward currents in some neurons.[2][3][4][5] Potential for slow permeation in some cell types over time.[1]
Sodium (Na+) 22.99Primary extracellular cation, crucial for action potentials and various transport processes.Major component of physiological extracellular solutions.The ion that is typically being replaced to study its specific roles.
Potassium (K+) 39.10Primary intracellular cation, essential for setting the resting membrane potential.Used in intracellular solutions for patch-clamp experiments.High extracellular concentrations can cause depolarization.
Choline 104.17Quaternary amine, sometimes used as a Na+ substitute.Alternative to NMDG for Na+ replacement.Can also directly block potassium channels and may be transported into cells.[4]

Experimental Protocols for Validating Impermeability

The gold standard for validating the impermeability of a substance like NMDG is through electrophysiological techniques, primarily the patch-clamp method.[7][8][9][10][11][12][13][14] This technique allows for the precise measurement of ion currents across the cell membrane in response to changes in the extracellular solution.

Whole-Cell Patch-Clamp Protocol
  • Cell Preparation: Isolate and culture the cells of interest. For acute experiments, brain slices can be prepared using a protective recovery method with NMDG-based artificial cerebrospinal fluid (aCSF).[15][16][17][18]

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution, typically containing K+ as the primary cation.

  • Giga-seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[14]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the entire cell.

  • Baseline Recording: In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -70 mV) and record the baseline current in a standard extracellular solution containing Na+.

  • Solution Exchange: Perfuse the cell with an extracellular solution where Na+ has been completely replaced by NMDG.

  • Current Measurement: Record the current during the perfusion with the NMDG solution. A lack of significant inward current at negative potentials indicates that NMDG is not permeating the membrane through open channels.

  • Voltage Ramps/Steps: Apply a series of voltage steps or a voltage ramp to measure the current-voltage (I-V) relationship. In the absence of permeable cations in the extracellular solution, the reversal potential will shift significantly.

  • Washout: Reintroduce the standard Na+-containing extracellular solution to ensure the cell's health and the reversibility of any observed effects.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating NMDG Impermeability

The following diagram illustrates the key steps in a whole-cell patch-clamp experiment designed to test the impermeability of the cell membrane to NMDG.

G cluster_prep Preparation cluster_patch Patch-Clamp cluster_rec Recording cluster_analysis Data Analysis cell_prep Cell/Slice Preparation pipette_prep Pipette Filling giga_seal Giga-seal Formation cell_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell Rupture membrane baseline Baseline Recording (Na+ solution) whole_cell->baseline nmdg_perfusion NMDG Perfusion (Na+ replacement) baseline->nmdg_perfusion Solution Exchange washout Washout (Na+ solution) nmdg_perfusion->washout Reversibility Check iv_curve I-V Curve Analysis washout->iv_curve reversal_potential Reversal Potential Shift iv_curve->reversal_potential

Caption: Workflow for validating NMDG impermeability using patch-clamp.

The Sodium-Potassium Pump: A Key Player in Ion Gradients

The rationale for replacing extracellular sodium is often to study the function of voltage-gated ion channels or transporters without the influence of sodium currents. The sodium-potassium pump (Na+/K+-ATPase) is a fundamental signaling pathway that establishes and maintains the steep electrochemical gradients for Na+ and K+ across the plasma membrane. Understanding its function highlights the importance of precise control over extracellular ion concentrations in experimental design.

G cluster_membrane Cell Membrane cluster_in Intracellular cluster_out Extracellular pump Na+/K+ Pump K_in 2 K+ pump->K_in ADP ADP + Pi pump->ADP Na_out 3 Na+ pump->Na_out Na_in 3 Na+ Na_in->pump ATP ATP ATP->pump Energy K_out 2 K+ K_out->pump

Caption: The Na+/K+ pump maintains ion gradients across the cell membrane.

References

A Head-to-Head Comparison of NMDG-Based Slice Preparation Methods for Optimal Neuronal Viability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, the quality of acute brain slices is paramount for reliable experimental outcomes. The N-methyl-D-glucamine (NMDG)-based slicing method has emerged as a superior alternative to traditional sucrose-based techniques, particularly for preserving the health of neurons in adult and aging animals.[1][2][3] This guide provides a side-by-side comparison of different NMDG-based slice preparation methods, offering supporting experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Methodological Variations: A Comparative Overview

The core principle of NMDG-based methods is the replacement of sodium ions (Na+) with the larger, less permeable NMDG cation in the artificial cerebrospinal fluid (aCSF) during the slicing and initial recovery periods. This substitution mitigates cytotoxic swelling by reducing passive Na+ influx.[4][5] Two prominent variations of this technique are the NMDG Protective Recovery Method and the Optimized NMDG Protective Recovery Method , which incorporates a gradual sodium "spike-in" step.

A direct comparison reveals that the optimized method, with its gradual reintroduction of sodium, yields morphologically superior neurons with smoother and fuller appearances, which are ideal for patch-clamp recordings.[4][6] This improved neuronal preservation has been consistently observed across various brain regions, including the neocortex, subiculum, and dorsal lateral geniculate nucleus.[4][6]

Quantitative Performance Metrics

The following table summarizes the key quantitative and qualitative differences between the NMDG-based methods and the traditional sucrose-based approach.

Performance MetricSucrose Protective Cutting MethodNMDG Protective Recovery MethodOptimized NMDG Protective Recovery Method (with Na+ Spike-in)
Neuronal Morphology Significant neuronal swelling and subsequent pyknosis, especially in adult animals.[7]Reduced swelling and improved neuronal preservation compared to sucrose method.[7]Superior neuronal morphology with smoother, fuller, and less crinkled appearance.[4][6]
Gigaohm Seal Formation Can be challenging, with lower success rates, particularly in aged tissue.Improved speed and reliability of gigaohm seal formation.[4][8]Substantially improved speed and reliability of gigaohm seal formation.[4][8]
Suitability for Adult/Aging Animals Less effective for mature adult animals, often resulting in poor neuronal survival.[4][5]Highly effective for adult and aging animals.[1]Compatible with both juvenile and adult animals, offering excellent viability across species and ages.[4]
Preservation of Interneurons Less effective at preserving interneuron populations.Successfully preserves various interneuron types, including parvalbumin- and somatostatin-positive interneurons.[9]Not explicitly stated, but implied to be at least as good as the standard NMDG method.
Synaptic Signaling Can be compromised due to cellular stress.Maintains both chemical and electrical synaptic signaling of interneurons.[9]Facilitates detailed investigations into synaptic connectivity.[4]

Experimental Workflows

The procedural differences between the NMDG-based methods are critical to their success. The following diagrams illustrate the key steps in each workflow.

cluster_0 NMDG Protective Recovery Method A Transcardial Perfusion & Brain Extraction B Slicing in ice-cold NMDG-HEPES aCSF A->B C Initial Recovery in NMDG-HEPES aCSF (at 32-34°C for ~12 min) B->C D Transfer to HEPES Holding aCSF (at room temperature) C->D E Recording in aCSF D->E

NMDG Protective Recovery Workflow.

cluster_1 Optimized NMDG Protective Recovery Method F Transcardial Perfusion & Brain Extraction G Slicing in ice-cold NMDG-HEPES aCSF F->G H Initial Recovery in NMDG-HEPES aCSF (at 32-34°C) G->H I Gradual Na+ Spike-in Procedure H->I J Transfer to HEPES Holding aCSF (at room temperature) I->J K Recording in aCSF J->K

Optimized NMDG Method with Na+ Spike-in.

Experimental Protocols

Detailed methodologies are crucial for replicating these results. The following are the compositions of the key solutions used in the NMDG-based slice preparation methods.

Solution Compositions
ComponentNMDG-HEPES aCSF (in mM)HEPES Holding aCSF (in mM)Recording aCSF (in mM)Na+ Spike-in Solution (2 M)
NMDG92---
NaCl-92124580 mg in 5 mL NMDG-HEPES aCSF
KCl2.52.52.5-
NaH2PO41.251.251.25-
NaHCO3303024-
HEPES20205-
Glucose252512.5-
Thiourea22--
Na-ascorbate55--
Na-pyruvate33--
CaCl2·2H2O0.522-
MgSO4·7H2O1022-

Preparation Notes:

  • All solutions must be saturated with carbogen (95% O2/5% CO2) before use.[4]

  • The pH of all solutions should be adjusted to 7.3-7.4.[4]

  • Osmolality should be measured and adjusted to 300-310 mOsmol/kg.[4]

Slicing and Recovery Procedure (Optimized Method)
  • Perfusion and Brain Extraction: Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG-HEPES aCSF. Rapidly extract the brain and place it in the same ice-cold solution.

  • Slicing: Mount the brain on a vibratome and cut slices to the desired thickness in a chamber filled with ice-cold, carbogenated NMDG-HEPES aCSF.

  • Initial Recovery: Transfer the slices to a chamber containing NMDG-HEPES aCSF at 32-34°C and allow them to recover for approximately 12 minutes.[3]

  • Gradual Na+ Spike-in: While the slices are in the NMDG-HEPES aCSF, gradually add the 2 M Na+ spike-in solution to slowly reintroduce sodium.

  • Holding: After the initial recovery and spike-in, transfer the slices to a holding chamber with HEPES holding aCSF at room temperature for at least one hour before recording.

  • Recording: For electrophysiological recordings, transfer a single slice to the recording chamber, which is continuously perfused with recording aCSF at the desired temperature.

Signaling Pathway: Mechanism of NMDG Neuroprotection

The neuroprotective effect of the NMDG-based method is primarily attributed to the mitigation of excitotoxicity and cellular swelling during the slicing procedure. The following diagram illustrates this protective mechanism.

cluster_2 Protective Mechanism of NMDG Slicing Slicing Trauma Na_Influx Passive Na+ Influx Slicing->Na_Influx NMDG_Sub NMDG Substitution for Na+ Swelling Cellular Swelling & Edema Na_Influx->Swelling Excitotoxicity Excitotoxicity Swelling->Excitotoxicity Reduced_Influx Reduced Na+ Influx NMDG_Sub->Reduced_Influx Reduced_Swelling Reduced Swelling Reduced_Influx->Reduced_Swelling Improved_Viability Improved Neuronal Viability Reduced_Swelling->Improved_Viability

NMDG's role in preventing neuronal damage.

Conclusion

The NMDG-based slice preparation methods, particularly the optimized protocol with a gradual Na+ spike-in, offer a robust and reliable means of obtaining high-quality acute brain slices.[4][8] The superior preservation of neuronal morphology and function, especially in challenging preparations from adult and aging animals, makes this technique an invaluable tool for a wide range of neuroscience research and drug development applications. By carefully following the detailed protocols and understanding the underlying principles, researchers can significantly enhance the quality and reproducibility of their experimental data.

References

Ensuring Data Integrity: A Guide to Confirming the Absence of NMDG-Induced Artifacts in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methyl-D-glucamine (NMDG) is a widely used and invaluable tool in neuroscience and cell biology research, particularly for its role as a sodium ion substitute in electrophysiological and imaging studies. Its application is crucial for isolating specific ion channel functions and for enhancing the viability of acute brain slices used in complex imaging experiments. However, the introduction of any exogenous substance into a biological preparation raises the critical question of potential artifacts that could confound experimental results.

This guide provides a comprehensive overview of best practices and experimental protocols to rigorously confirm the absence of N-MDG-induced artifacts in imaging studies. While direct evidence of NMDG causing imaging-specific artifacts such as autofluorescence or fluorescence quenching is not prevalent in scientific literature, its known biological effects necessitate careful experimental design and validation. By comparing standard experimental workflows with robustly controlled approaches, researchers can ensure the integrity and reliability of their imaging data.

Comparison of Experimental Approaches

The primary concern with NMDG in an imaging context is not that it will inherently interfere with the physics of light or magnetic resonance, but that its known biological effects could be misinterpreted as a primary experimental outcome. For instance, NMDG is known to directly reduce outward potassium currents, an effect that could be mistaken for the result of sodium ion removal if not properly controlled for.[1][2][3][4][5] Therefore, a direct comparison of a standard experimental design with a well-controlled design is essential.

Experimental ConsiderationStandard ApproachRecommended Controlled Approach Rationale for Enhanced Control
Baseline Controls A baseline is recorded in standard artificial cerebrospinal fluid (aCSF) before switching to NMDG-containing aCSF.In addition to a standard baseline, a "vehicle control" is performed by exchanging the bath with a fresh solution of standard aCSF to control for any effects of fluid exchange.Distinguishes between the specific effects of NMDG and any non-specific effects of solution exchange, such as mechanical stimulation or temperature changes.
Alternative Sodium Substitutes NMDG is the sole substitute used for sodium ions.Experiments are repeated with an alternative, structurally and functionally different sodium substitute (e.g., choline chloride, sucrose, or lithium chloride).If the observed effect is genuinely due to the absence of sodium, it should be replicable with different substitutes. If the effect is unique to NMDG, it may be an off-target effect.[1][2][3][4][5]
Washout and Reversibility The experiment is terminated after the observation is made in the NMDG solution.After the experimental manipulation in NMDG, the solution is washed out and replaced with standard aCSF to observe if the baseline state is restored.Demonstrates that the observed effects are not due to irreversible changes or deterioration of the sample, but are a direct and reversible consequence of the presence of NMDG.
Dose-Response Relationship A single, high concentration of NMDG is used to replace sodium.The experiment is performed with varying concentrations of NMDG (and corresponding osmolarity controls) to determine if the observed effect is dose-dependent.A clear dose-response relationship strengthens the conclusion that the effect is specific to NMDG.
Imaging Parameter Controls Imaging parameters (e.g., laser power, exposure time, gain) are kept constant throughout the experiment.A control experiment is performed where a field of view containing no biological sample but containing the NMDG solution and the fluorescent marker is imaged to check for direct interactions.Rules out the possibility that NMDG directly quenches or enhances the fluorescence of the reporter molecule.

Detailed Experimental Protocols

To ensure the robust validation of imaging data in the presence of NMDG, the following detailed protocols for key control experiments are recommended.

Protocol 1: Validating Signal Specificity with an Alternative Sodium Substitute

Objective: To confirm that the observed imaging phenotype is due to the absence of extracellular sodium and not a specific off-target effect of NMDG.

Methodology:

  • Baseline Recording: Perfuse the sample with standard aCSF and acquire baseline imaging data for a stable period (e.g., 5-10 minutes).

  • NMDG Application: Replace the standard aCSF with an equimolar NMDG-based aCSF and record the experimental data.

  • Washout: Reintroduce standard aCSF to ensure the sample's viability and the reversibility of the effect.

  • Alternative Substitute Application: After a stable baseline is re-established, replace the standard aCSF with an aCSF where sodium has been substituted with an alternative cation, such as choline chloride.

  • Data Comparison: Quantitatively compare the imaging data from the NMDG and choline chloride application periods. A similar effect in both conditions strongly suggests the phenotype is due to sodium removal.

Protocol 2: Control for NMDG's Direct Effects on Cellular Health and Autofluorescence

Objective: To distinguish between a specific cellular response and potential artifacts arising from changes in cell health or intrinsic fluorescence.

Methodology:

  • Baseline Imaging: Acquire baseline images in standard aCSF using the primary wavelength for the experimental reporter.

  • Multi-Channel Autofluorescence Check: Before introducing NMDG, capture images at different wavelengths where no specific fluorescent reporter is expected to emit. This establishes the baseline autofluorescence of the tissue.[6]

  • NMDG Application: Perfuse with NMDG-aCSF and repeat the multi-channel imaging. An increase in fluorescence in channels other than the specific reporter channel may indicate an increase in autofluorescence.

  • Viability Stain: At the end of the experiment, apply a live/dead cell viability stain (e.g., Propidium Iodide) to confirm that the cells remained healthy throughout the NMDG application. The "NMDG protective recovery method" is well-documented to improve neuronal health, and this should be confirmed in the experimental context.[7][8][9][10][11][12][13]

  • Data Analysis: Compare the autofluorescence levels before and during NMDG application.

Visualizing Experimental Workflows and Logical Relationships

To aid in the design and interpretation of these control experiments, the following diagrams, created using the DOT language, illustrate the key logical and procedural workflows.

cluster_0 Experimental Workflow for Validating Absence of NMDG Artifacts A 1. Establish Stable Baseline in Standard aCSF B 2. Apply NMDG-aCSF (Primary Condition) A->B C 3. Washout with Standard aCSF B->C D 4. Re-establish Baseline C->D E 5. Apply Alternative Substitute (e.g., Choline-aCSF) D->E F 6. Final Washout E->F G 7. Analyze and Compare (B vs. E) F->G cluster_1 Decision Tree for Interpreting Imaging Results Start Imaging Experiment with NMDG Conducted Q1 Is the effect reversible upon washout? Start->Q1 Q2 Is the effect replicated with an alternative Na+ substitute? Q1->Q2 Yes Art1 Potential NMDG-specific artifact or irreversible cell damage. Q1->Art1 No Res1 Result is likely a valid effect of Na+ removal. Q2->Res1 Yes Art2 Potential NMDG-specific artifact. Q2->Art2 No

References

A Comparative Guide to NMDG and Alternative Methods in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in electrophysiological studies, the choice of ion substitution solutions is critical for obtaining accurate and reproducible results. N-methyl-D-glucamine (NMDG) has emerged as a widely used sodium substitute, particularly in the preparation of acute brain slices for patch-clamp recording. This guide provides an objective comparison of NMDG with alternative methods, supported by experimental data, to assist in the selection of the most appropriate technique for your research needs.

Overview of NMDG and Its Primary Applications

This compound is an organic amino sugar frequently used in biochemical and pharmaceutical applications.[1][2][3] In electrophysiology, its primary role is as a substitute for extracellular sodium ions (Na+) to create a low-sodium environment.[3][4][5][6][7][8][9] This is essential for studying sodium-dependent ion channels and transporters, as well as for minimizing excitotoxicity during the preparation of viable acute brain slices, especially from mature animals.[9][10][11][12] The "NMDG protective recovery method" is a specific protocol that leverages an NMDG-based artificial cerebrospinal fluid (aCSF) to enhance the preservation and viability of neurons for patch-clamp studies.[10][11][13][14][15][16][17]

Comparison of NMDG with Alternative Sodium Substitutes

The selection of a sodium substitute can significantly impact experimental outcomes. This section compares NMDG with commonly used alternatives: choline, sucrose, and other cations.

NMDG vs. Choline Chloride

Choline chloride is another common substitute for sodium chloride in electrophysiological experiments. However, studies have revealed that both NMDG and choline can have direct effects on neuronal membrane properties, which can confound the interpretation of results.

FeatureNMDGCholine ChlorideKey Considerations
Primary Use Na+ substitute in aCSF for brain slice preparation and electrophysiology.[9][10][11]Na+ substitute in physiological salines for studying ion channels.[4][8]Both are used to create a low Na+ environment.
Effect on Outward Currents Directly reduces transient depolarization-activated outward currents.[5][6][7]Directly reduces both transient and sustained depolarization-activated outward currents.[5][6]These direct effects mean that observed reductions in outward currents cannot be solely attributed to the absence of Na+.[4][7][8]
Potential for Artifacts Research on sodium-activated potassium channels using NMDG without proper controls may be artifactual.[4][5][7][8]Similar to NMDG, studies using choline as a Na+ substitute require careful controls to account for its direct effects.[4][5][7][8]Addition controls, where the substitute is added to normal saline, are recommended to isolate the effects of the substitute itself.[4]
NMDG vs. Sucrose-Based Solutions

Sucrose-based aCSF is a traditional alternative for preparing acute brain slices. The primary difference lies in the mechanism of neuroprotection and the age of the animals for which they are most effective.

FeatureNMDG-based aCSFSucrose-based aCSFKey Considerations
Neuroprotection Reduces excitotoxicity by replacing Na+.[9] Enhances neuronal preservation and viability.[11][16]Provides osmotic balance while maintaining low ionic strength.The NMDG method has been reported to rescue more cells than sucrose-aCSF.[17]
Animal Age Suitability Considered superior for older animals (older than 1 month).[18] Compatible with both juvenile and adult animals.[16]Often preferred for younger animals.[18]The choice may depend on the developmental stage of the tissue being studied.
Cell Type Preservation Successfully preserves various interneuron types, including parvalbumin- and somatostatin-positive interneurons.[17]May be less effective in preserving certain neuronal populations in older animals.For studies focusing on specific interneuron subtypes in adult animals, NMDG may be advantageous.[17]
Other Cation Substitutes

While less common than choline and sucrose, other cations have been used for sodium replacement.

CationKey Features
Lysine Has been used as a Na+ substitute in studies of sodium-activated potassium channels.[4]
Lithium Another alternative for Na+ replacement in specific experimental contexts.[4]
Tris Tris-HCl is used to buffer solutions and can also serve as a Na+ substitute.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these techniques.

NMDG Protective Recovery Method for Acute Brain Slice Preparation

This method is designed to maximize the health and viability of neurons in acute brain slices from adult animals.

  • Preparation of NMDG-aCSF: A typical NMDG-based cutting solution includes NMDG, HEPES, and other components to maintain pH and osmolarity while keeping sodium levels low.[9][12] The pH is adjusted with HCl, and care is taken to avoid adding NaOH to maintain a low Na+ concentration.[9][12]

  • Transcardial Perfusion: The animal is perfused with ice-cold NMDG-aCSF to rapidly cool the brain and reduce metabolic activity.[10]

  • Brain Slicing: The brain is sectioned in the same ice-cold NMDG-aCSF.

  • Recovery: Slices are allowed to recover for a short period (e.g., ~12 minutes) in NMDG-aCSF before being transferred to a standard, high-sodium aCSF for recording.[10] A gradual increase in sodium concentration during recovery can improve cell viability.[13]

Choline-Based Saline for Electrophysiology

When substituting sodium with choline, the following is a representative composition.

  • Saline Composition: A typical choline-based saline for leech neurons, for example, would replace 115 mM NaCl with 115 mM choline chloride, while keeping other components like KCl, CaCl2, and HEPES constant.[4]

Visualizing Experimental Workflows

The following diagrams illustrate the key workflows discussed.

cluster_nmdg NMDG Protective Recovery Workflow cluster_sucrose Standard Sucrose-Based Workflow nmdg_perfusion Transcardial Perfusion (Ice-cold NMDG-aCSF) nmdg_slicing Brain Slicing (Ice-cold NMDG-aCSF) nmdg_perfusion->nmdg_slicing nmdg_recovery Short Recovery (~12 min in NMDG-aCSF) nmdg_slicing->nmdg_recovery nmdg_recording Transfer to Recording aCSF (High Na+) nmdg_recovery->nmdg_recording sucrose_perfusion Transcardial Perfusion (Ice-cold Sucrose-aCSF) sucrose_slicing Brain Slicing (Ice-cold Sucrose-aCSF) sucrose_perfusion->sucrose_slicing sucrose_recovery Recovery in Recording aCSF (High Na+) sucrose_slicing->sucrose_recovery

Comparison of NMDG and Sucrose Brain Slice Preparation Workflows.

cluster_ion_channel Investigating Na+-Activated K+ Channels cluster_substitution Experimental Manipulation extracellular Extracellular Space Na_channel Voltage-gated Na+ Channel extracellular->Na_channel Na+ influx intracellular Intracellular Space K_channel Na+-activated K+ Channel intracellular->K_channel Na+ activates membrane K_channel->extracellular K+ efflux replace_Na Replace Extracellular Na+ with NMDG or Choline observe_K_current Observe Change in K+ Current replace_Na->observe_K_current

Logic of Na+ Substitution for Studying Ion Channels.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Methyl-D-glucamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Methyl-D-glucamine, a compound frequently used in pharmaceutical formulations and research.

Immediate Safety and Handling Precautions

This compound is classified as a moderate hazard. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, stringent adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield[3].

  • Hand Protection: Chemical-resistant gloves[3].

  • Respiratory Protection: In environments where dust or aerosols may be generated, use a NIOSH-approved respirator[1][3].

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact[1][2].

General Handling Procedures:

  • Work in a well-ventilated area to avoid inhalation of dust or fumes[1][2].

  • Avoid generating dust during handling[1].

  • Do not eat, drink, or smoke in areas where this compound is handled or stored[1].

  • Wash hands thoroughly after handling the substance[2].

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous or special waste. It should be collected and sent to an authorized waste disposal facility[1][2].

Step 1: Containment

  • For dry spills , carefully sweep or vacuum the material, avoiding dust generation. Place the collected solid into a clean, dry, and properly labeled, sealable container for disposal[1][2].

  • For liquid spills (if this compound is in solution), absorb the spill with an inert material (e.g., sand, earth) and place it into a suitable disposal container[2]. Prevent the spill from entering drains or waterways[1][4].

Step 2: Labeling and Storage

  • Clearly label the waste container with the contents ("Waste this compound") and any relevant hazard symbols.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected for disposal[2][3].

Step 3: Professional Disposal

  • Dispose of the contents and the container at an authorized hazardous or special waste collection point[1][2].

  • Always consult and adhere to all federal, state, and local environmental regulations regarding chemical waste disposal[2][5]. Do not attempt to dispose of this compound down the drain[2][4].

Decontamination:

  • Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using large amounts of water[1].

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits for aqueous waste, were found in the provided safety data sheets. The general guideline is to dispose of the chemical as collected, without dilution, through a licensed waste management company.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste and spills.

start This compound Waste or Spill Identified ppe Don Appropriate PPE (Goggles, Gloves, Respirator, Lab Coat) start->ppe assess_spill Assess Spill Type ppe->assess_spill dry_spill Dry Spill (Solid) assess_spill->dry_spill Solid wet_spill Wet Spill (Solution) assess_spill->wet_spill Liquid collect_dry Carefully sweep or vacuum to avoid dust generation dry_spill->collect_dry collect_wet Absorb with inert material (e.g., sand, vermiculite) wet_spill->collect_wet contain Place in a clean, dry, sealable, and labeled container collect_dry->contain collect_wet->contain store Store container in a cool, dry, well-ventilated area contain->store dispose Arrange for disposal by an authorized hazardous waste facility store->dispose decontaminate Decontaminate spill area and equipment with water dispose->decontaminate end Disposal Complete decontaminate->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-D-glucamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-D-glucamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。